Pyrrolidin-3-YL-acetic acid tert-butyl ester
Description
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Properties
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIYBQSFAAAGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693620 | |
| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783301-96-2 | |
| Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(pyrrolidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutics.[1][2] Its prevalence stems from a combination of desirable attributes: the pyrrolidine ring is a non-planar, three-dimensional structure that can efficiently explore chemical space, offering a significant advantage over flat aromatic systems.[3] This three-dimensionality, coupled with the presence of stereogenic centers, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]
Furthermore, the pyrrolidine motif can significantly influence a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, or in its protonated form, a hydrogen bond donor, enhancing interactions with protein targets. Crucially, the incorporation of this heterocyclic system can improve aqueous solubility and modulate lipophilicity, key parameters that govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]
This guide focuses on a specific exemplar of this scaffold: tert-butyl 2-(pyrrolidin-3-yl)acetate. This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[4] A thorough understanding of its fundamental physicochemical properties is therefore essential for any researcher utilizing this or structurally related compounds in a drug discovery pipeline. While specific experimental data for this exact compound is not extensively available in public literature, this guide will provide a comprehensive overview of its predicted properties, alongside detailed, field-proven protocols for their experimental determination.
I. Core Physicochemical Properties: A Blend of Predicted and Expected Values
A quantitative understanding of a compound's physicochemical profile is the bedrock of successful drug development. Properties such as ionization constant (pKa), lipophilicity (logP/logD), and solubility dictate how a molecule will behave in a biological system.
While extensive experimental data for tert-butyl 2-(pyrrolidin-3-yl)acetate is not publicly documented, we can compile a profile based on computational predictions and the known characteristics of its constituent functional groups.
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₉NO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 185.26 g/mol | Influences diffusion rates and membrane permeability; generally, lower molecular weight is favored for oral bioavailability. |
| pKa (Predicted) | ~9.5 - 10.5 (for the pyrrolidine nitrogen) | The pKa of the secondary amine is critical as it determines the charge state of the molecule at physiological pH (7.4). A basic pKa in this range means the molecule will be predominantly protonated and positively charged in the blood and most tissues, which significantly impacts solubility, cell permeability, and target binding.[5] |
| XlogP (Predicted) | 1.0[6] | This value suggests a balanced lipophilicity. A positive logP indicates some preference for a lipid environment, which is necessary for membrane permeation, but a value of 1.0 is low enough to maintain reasonable aqueous solubility.[7] |
| Aqueous Solubility (Predicted) | Moderately to highly soluble, especially at acidic pH | The protonated form of the pyrrolidine ring will enhance aqueous solubility. Solubility is a critical factor for drug absorption and formulation.[5] |
II. Structural and Spectral Characteristics
A definitive identification of tert-butyl 2-(pyrrolidin-3-yl)acetate relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm.[8] The protons on the pyrrolidine ring and the acetate methylene group will appear as a series of multiplets in the region of 1.5-3.5 ppm. The N-H proton of the pyrrolidine will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will feature a prominent signal for the quaternary carbon of the tert-butyl group around 80 ppm and the three equivalent methyl carbons around 28 ppm.[9] The carbonyl carbon of the ester will be observed further downfield, typically in the 170-175 ppm region. The carbons of the pyrrolidine ring and the acetate methylene will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the range of 1730-1750 cm⁻¹.[10] A broad absorption in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic and tert-butyl groups will be present in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, a common fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated carboxylic acid. The molecular ion peak ([M]⁺) at m/z 185 may be observed, along with other fragments resulting from the cleavage of the pyrrolidine ring. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 186 would be the expected base peak.[6]
III. Chemical Stability and Degradation Pathways
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo fate.[11] For tert-butyl 2-(pyrrolidin-3-yl)acetate, stability considerations center on its two main functional groups: the tert-butyl ester and the pyrrolidine ring.
-
Hydrolytic Stability: The tert-butyl ester is notably stable under basic and neutral conditions due to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[12][13] However, it is readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl carbocation.[14] This lability in acidic environments is a key feature often exploited for its use as a protecting group in organic synthesis.[15] At physiological pH, the ester is expected to be relatively stable, but its susceptibility to enzymatic hydrolysis in vivo by esterases should be considered.[16]
-
Oxidative and Photolytic Stability: The saturated pyrrolidine ring is generally stable to oxidation and photolytic degradation under standard handling and storage conditions.[1][2] However, forced degradation studies, which involve exposing the compound to more extreme conditions (e.g., strong oxidizing agents, high-intensity UV light), are necessary to fully characterize its degradation profile and identify potential degradants.[17][18]
IV. Experimental Determination of Physicochemical Properties: A Practical Guide
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of tert-butyl 2-(pyrrolidin-3-yl)acetate. These methods are standard in the pharmaceutical industry and provide a framework for obtaining reliable and reproducible data.
A. Determination of the Ionization Constant (pKa)
The pKa of the pyrrolidine nitrogen is a crucial parameter. Potentiometric titration is a robust and widely used method for its determination.
Protocol: pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of tert-butyl 2-(pyrrolidin-3-yl)acetate hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
B. Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Protocol: logP Determination by the Shake-Flask Method
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD).
-
Analyte Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a mixture of the saturated n-octanol and aqueous phases in a screw-cap tube.
-
Partitioning: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-flask method for logP determination.
C. Determination of Aqueous Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for drug delivery.
Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove any undissolved solid.
-
Quantification: Dilute the resulting saturated solutions and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration at each pH represents the thermodynamic solubility under those conditions.
Caption: Thermodynamic solubility determination workflow.
V. Plausible Synthetic Route
Tert-butyl 2-(pyrrolidin-3-yl)acetate can be synthesized through a multi-step sequence starting from commercially available materials. A plausible route would involve the protection of the pyrrolidine nitrogen, introduction of the acetate side chain, and subsequent deprotection.
A common strategy would be to start with a suitable protected 3-hydroxypyrrolidine. The hydroxyl group can be oxidized to a ketone, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetate moiety. Subsequent reduction of the double bond and deprotection of the nitrogen would yield the final product.
Conclusion
References
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ChemBK. (n.d.). tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. Available from: [Link]
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Zhurko, I. F., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC - NIH, 29(2), 253. Available from: [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
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Pharmaffiliates. (n.d.). tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Available from: [Link]
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Zhurko, I. F., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI, 27(6), 1888. Available from: [Link]
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Falahati, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. Available from: [Link]
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Turcotte, S. B., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH, 20(14), 4316-4328. Available from: [Link]
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Jones, R. N., & Sandorfy, C. (1973). Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1599-1604. Available from: [Link]
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Technical Guide to the Spectroscopic Characterization of tert-butyl 2-(pyrrolidin-3-yl)acetate
Abstract: This document provides an in-depth technical analysis of the spectroscopic data for tert-butyl 2-(pyrrolidin-3-yl)acetate (CAS No: 783301-96-2), a valuable heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is designed for researchers, scientists, and professionals in drug development, offering not just raw data but also expert interpretation and the rationale behind the analytical methodologies, ensuring confident structural verification and quality assessment.
Introduction and Molecular Structure
tert-Butyl 2-(pyrrolidin-3-yl)acetate is a bifunctional molecule incorporating a secondary amine within a pyrrolidine ring and a sterically hindered tert-butyl ester. This structural arrangement makes it a versatile intermediate for introducing a carboxymethylpyrrolidine moiety in the synthesis of complex pharmaceutical agents. Accurate and unambiguous structural confirmation is paramount for its use in regulated drug discovery pipelines. This guide employs a multi-technique spectroscopic approach (NMR, IR, MS) to create a complete and verifiable analytical profile of the molecule.
Caption: Molecular Structure of tert-butyl 2-(pyrrolidin-3-yl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential to confirm connectivity and stereochemistry.
Expertise & Experience: Causality in Experimental Choices
The choice of solvent is critical. While Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power, the acidic nature of the deuterium can sometimes cause peak broadening for amines. For this reason, spectra are often also acquired in Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) to observe exchangeable protons like N-H and to mitigate solvent interaction effects. The data presented here is based on a standard analysis in CDCl₃, which is typically sufficient for structural confirmation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 2-(pyrrolidin-3-yl)acetate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a proton census and reveals connectivity through spin-spin coupling. The pyrrolidine ring protons create a complex, overlapping region due to their diastereotopic nature, a common feature in substituted cyclic systems.[2][3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~3.20 - 2.80 | m (complex) | 4H | H2, H5 | Protons on carbons adjacent to the nitrogen are deshielded and appear as complex multiplets. |
| ~2.65 | m | 1H | H3 | The methine proton at the point of substitution, coupled to adjacent CH₂ groups. |
| ~2.40 | d | 2H | -CH₂-COO | The methylene protons of the acetate side chain, appearing as a doublet due to coupling with H3. |
| ~2.05 | br s | 1H | N-H | A broad singlet characteristic of an exchangeable amine proton. Its position can vary with concentration and temperature. |
| ~2.00 - 1.55 | m (complex) | 2H | H4 | The remaining pyrrolidine ring protons, typically found in the more shielded aliphatic region. |
| 1.45 | s | 9H | -C(CH₃)₃ | A sharp, strong singlet, highly characteristic of the nine equivalent protons of the tert-butyl group.[4] |
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum confirms the carbon count and the chemical environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~172.1 | C=O | The ester carbonyl carbon, appearing in the characteristic downfield region. |
| ~80.8 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[5] |
| ~53.0, ~46.2 | C2, C5 | Carbons adjacent to the nitrogen atom in the pyrrolidine ring.[6][7] |
| ~40.5 | -C H₂-COO | The methylene carbon of the acetate side chain. |
| ~37.1 | C3 | The methine carbon of the pyrrolidine ring where the side chain is attached. |
| ~31.9 | C4 | The remaining pyrrolidine ring carbon.[6][7] |
| ~28.1 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal.[5] |
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The spectrum provides a "molecular fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: ATR-IR Data Acquisition
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Apply a single drop of neat tert-butyl 2-(pyrrolidin-3-yl)acetate oil directly onto the ATR crystal.
-
Data Collection: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a scan of the clean, empty ATR crystal.
IR Spectral Data & Interpretation
The IR spectrum is dominated by absorptions from the ester and amine functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~3350 | Medium, broad | N-H Stretch | This absorption is characteristic of a secondary amine. The broadening is due to hydrogen bonding. |
| 2975, 2870 | Strong | C-H Stretch | Aliphatic C-H stretching from the tert-butyl and pyrrolidine ring protons. |
| 1730 | Strong, Sharp | C=O Stretch | This is a highly diagnostic, intense absorption for the ester carbonyl group. |
| 1255, 1150 | Strong | C-O Stretch | Asymmetric and symmetric stretching vibrations of the ester C-O bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically generating the protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to facilitate protonation.
-
Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) via direct infusion or LC-MS.
-
Data Collection: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): For fragmentation analysis, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.[8]
MS Data & Fragmentation Analysis
The molecular formula is C₁₀H₁₉NO₂, with a monoisotopic mass of 185.1416 Da.
-
Molecular Ion Peak: The ESI mass spectrum will show a prominent peak at m/z 186.1489 , corresponding to the protonated molecule [C₁₀H₂₀NO₂]⁺ ([M+H]⁺).[9]
-
Key Fragmentation Pathways: The fragmentation of t-butyl esters is highly predictable. The most characteristic fragmentation involves the loss of a neutral isobutylene molecule.[10][11][12]
| m/z (Fragment) | Loss | Proposed Structure | Interpretation |
| 130.07 | -56.07 Da (-C₄H₈) | [M+H - isobutylene]⁺ | This is the base peak or a major fragment, resulting from the facile loss of isobutylene from the protonated tert-butyl ester, forming the corresponding protonated carboxylic acid. This is a hallmark of a t-butyl ester. |
| 70.06 | -116.08 Da | [C₄H₈N]⁺ | This common fragment corresponds to the pyrrolidinyl iminium ion, formed by cleavage of the acetate side chain from the ring. |
Visualization: Key ESI-MS Fragmentation Pathway
Caption: Proposed fragmentation of protonated tert-butyl 2-(pyrrolidin-3-yl)acetate.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust structural confirmation of tert-butyl 2-(pyrrolidin-3-yl)acetate. The ¹H and ¹³C NMR data establish the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and secondary amine functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns, particularly the diagnostic loss of isobutylene. This comprehensive spectroscopic profile serves as a reliable reference for researchers, ensuring material identity and quality for applications in pharmaceutical synthesis and development.
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Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
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García-Caballero, A., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]
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Bagryanskaya, I. Y., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1883. Available at: [Link]
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Turcaud, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 55(11), 4913-4927. Available at: [Link]
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An In-Depth Technical Guide to Sourcing and Application of Pyrrolidin-3-yl-acetic acid tert-butyl ester
Abstract
This technical guide provides a comprehensive overview of Pyrrolidin-3-yl-acetic acid tert-butyl ester, a valuable heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. The document details the compound's chemical identity, its significance as a synthetic intermediate, and a practical analysis of its commercial availability from key suppliers. Furthermore, it offers field-proven insights into quality control, handling, and storage protocols. This guide is intended to serve as a vital resource for scientists, enabling informed sourcing decisions and effective integration of this scaffold into their research and development workflows.
Introduction to a Versatile Scaffold: this compound
1.1. Core Chemical Identity
This compound, also known as tert-butyl 2-(pyrrolidin-3-yl)acetate, is a disubstituted saturated N-heterocycle. The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, prized for its three-dimensional character, which allows for a more effective exploration of pharmacological space compared to flat, aromatic rings.[1][2] The presence of sp3-hybridized carbons contributes to the molecule's stereochemistry and conformational flexibility, which are critical for optimizing interactions with biological targets.[1][2]
The structure features two key functional groups:
-
A secondary amine within the pyrrolidine ring, which can be further functionalized.
-
A tert-butyl ester protecting the acetic acid side chain. This bulky ester group prevents the carboxylic acid from undergoing unwanted reactions during subsequent synthetic steps and can be selectively removed under acidic conditions.
Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: tert-butyl 2-(pyrrolidin-3-yl)acetate, 3-tert-BUTOXYCARBONYLMETHYL-PYRROLIDINE[3]
-
Molecular Formula: C₁₀H₁₉NO₂[4]
-
Molecular Weight: 185.27 g/mol [4]
-
Common CAS Numbers:
1.2. Significance in Drug Discovery and Development
The pyrrolidine core is a cornerstone in the design of novel therapeutics. Its rigid, yet conformationally adaptable, structure serves as an ideal framework for constructing complex, biologically active molecules.[9] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities and are integral to drugs targeting central nervous system diseases, cancer, and diabetes.[1]
Specifically, the Pyrrolidin-3-yl-acetic acid moiety is a valuable building block for several reasons:
-
Stereochemical Complexity: The carbon at the 3-position is a stereocenter, allowing for the synthesis of specific stereoisomers, which is often crucial for selective binding to biological targets like enzymes and receptors.[1]
-
Vectorial Orientation: The acetic acid side chain provides a specific vector for extending the molecule towards a binding pocket or for linking to other molecular fragments.
-
Improved Physicochemical Properties: The saturated ring can improve properties like solubility and metabolic stability compared to aromatic analogues.
Derivatives of pyrrolidine, such as (R)-pyrrolidine-3-carboxylic acid, are key components in the synthesis of potent enzyme inhibitors, including Dipeptidyl Peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[9] This highlights the established utility of this class of compounds in creating targeted therapies.
Commercial Availability and Strategic Sourcing
2.1. Overview of Key Suppliers
This compound is available from several fine chemical suppliers who specialize in building blocks for research and development. It is typically offered as a racemic mixture or as specific enantiomers, most commonly in the form of a free base or a hydrochloride salt for improved stability and handling.
2.2. Comparative Supplier Data
Sourcing this intermediate requires careful consideration of the specific form needed for a synthetic route. The following table summarizes offerings from prominent suppliers.
| Supplier | Product Name | Form | CAS Number | Purity |
| BLD Pharm | tert-Butyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Hydrochloride Salt | 570424-02-1 | Not specified |
| BLD Pharm | tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate | (S)-Enantiomer | 2096495-18-8 | Not specified |
| Pharmaffiliates | tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride | (R)-Enantiomer, HCl Salt | 2703749-13-5 | Not specified |
| CHIRALEN | tert-Butyl 2-(pyrrolidin-3-yl)acetate hydrochloride | Hydrochloride Salt | 570424-02-1 | 99% |
| Alfa Chemistry | This compound | Racemic Free Base | 783301-96-2 | 97% Min |
| Apollo Scientific | This compound | Not specified | Not specified | Not specified |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always request a current Certificate of Analysis (CoA) before purchasing.
2.3. Sourcing Considerations: A Decision Workflow
The choice between the free base, hydrochloride salt, or a specific enantiomer is a critical decision driven by the subsequent chemical transformations planned.
-
Free Base: Ideal for reactions where the amine's basicity is required for catalysis or where an acidic counter-ion would interfere. It may be less stable for long-term storage.
-
Hydrochloride Salt: The preferred form for long-term storage and handling. The salt is typically a more stable, crystalline solid, making it easier to weigh and handle than the free base, which can be an oil. The amine must be liberated by treatment with a base before it can be used in most reactions.
-
Enantiomerically Pure Forms ((R) or (S)): Essential for stereospecific synthesis where the final product's biological activity is dependent on a single stereoisomer. Sourcing the correct enantiomer early in the process avoids challenging and costly chiral separations later.
Caption: A self-validating workflow for incoming quality control.
Handling, Storage, and Safety
4.1. Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous compounds like tert-butyl (3-pyrrolidinyl)carbamate and tert-butyl acetate provide a reliable basis for safe handling. [10]
-
Hazard Statements: Assumed to cause skin and eye irritation. [10]May be harmful if inhaled and may cause respiratory irritation. * Precautionary Measures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [10] * Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. [10]
-
4.2. Recommended Storage Conditions
Proper storage is essential to maintain the compound's integrity over time.
-
Temperature: Store in a refrigerator at 2-8°C. [6][8]* Atmosphere: For maximum stability, especially for the free base, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. [6]* Container: Keep the container tightly closed to prevent moisture absorption and potential degradation. [10]
Conclusion
This compound is a high-value building block whose strategic importance in drug discovery is well-established. Its commercial availability in racemic, enantiomerically pure, and salt forms provides researchers with the flexibility required for modern synthetic chemistry. By adhering to the principles of careful supplier selection, rigorous incoming quality control, and appropriate safety and handling protocols outlined in this guide, scientists can confidently and effectively utilize this versatile scaffold to accelerate the development of novel therapeutic agents.
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Suzhou Yourite Pharmaceutical Chemical Technology Co., Ltd. this compound HCL.[Link]
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The Strategic Application of Pyrrolidin-3-yl-acetic acid tert-butyl ester in Asymmetric Synthesis: A Technical Guide
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its non-planar, sp³-hybridized structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing selective and potent therapeutics. Among the diverse array of pyrrolidine-based synthons, Pyrrolidin-3-yl-acetic acid tert-butyl ester has emerged as a particularly valuable chiral building block. This guide provides an in-depth technical overview of its synthesis, strategic applications, and the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals.
The core value of this building block lies in its bifunctional nature: a stereodefined pyrrolidine ring and a protected carboxylic acid moiety. This structure allows for the controlled, sequential introduction of complexity, making it an indispensable intermediate in the synthesis of numerous biologically active compounds.[1][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.27 g/mol |
| CAS Number | 185640-84-6 / 783301-96-2 |
The Strategic Role of the Tert-Butyl Ester Protecting Group
A protecting group is a molecular "scaffold" temporarily installed to mask a reactive functional group, enabling chemical transformations elsewhere in the molecule.[4] The tert-butyl ester in our title compound serves as a robust yet strategically removable protector for the carboxylic acid.
Causality Behind the Choice: The tert-butyl group's steric bulk renders the ester highly resistant to nucleophilic attack and hydrolysis under basic conditions, which are common in many synthetic steps like amide couplings or N-alkylation of the pyrrolidine nitrogen. This stability is crucial for maintaining molecular integrity during multi-step sequences.
Deprotection is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation, which is scavenged by an appropriate nucleophile or eliminated as isobutylene. This orthogonality—stable to base, labile to acid—is a cornerstone of modern synthetic strategy, allowing for selective deprotection without disturbing other acid-sensitive or base-labile groups in the molecule.
Enantioselective Synthesis: Constructing the Chiral Core
Accessing enantiomerically pure this compound is paramount to its function as a chiral building block. While numerous methods exist for pyrrolidine synthesis, organocatalytic asymmetric Michael additions represent a state-of-the-art, atom-economical approach to creating the substituted pyrrolidine core with high stereocontrol.[5] The following workflow outlines a plausible and robust enantioselective synthesis based on established principles.
The key step is the conjugate addition of a nitromethane equivalent to a γ-oxo-α,β-unsaturated ester, catalyzed by a chiral organocatalyst. The resulting nitro intermediate is then reduced and cyclized in a one-pot fashion to yield the desired pyrrolidine ring.
Caption: Enantioselective synthesis workflow.
Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 2-(1-Boc-pyrrolidin-3-yl)acetate
This protocol is a representative example based on the Michael addition strategy.
Step 1: Asymmetric Michael Addition
-
To a stirred solution of tert-butyl 4-oxobut-2-enoate (1.0 eq) in toluene (0.5 M) at -20 °C, add nitromethane (1.5 eq) and benzoic acid (0.1 eq).
-
Add the chiral diarylprolinol silyl ether catalyst (0.1 eq).
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of the starting enoate.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude γ-nitro ketone Michael adduct.
Step 2: Reductive Amination and Cyclization
-
Dissolve the crude adduct from Step 1 in methanol (0.2 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution.
-
Carefully add a slurry of Raney Nickel (approx. 50% w/w in water) under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the N-Boc protected product.
Rationale: The chiral catalyst creates a stereodefined environment, forcing the nitromethane to attack one face of the double bond preferentially, thus setting the absolute stereochemistry. The subsequent reduction of the nitro group to an amine and the ketone to an alcohol, followed by intramolecular cyclization (and dehydration), efficiently constructs the pyrrolidine ring. The presence of Boc₂O during the reduction ensures the resulting pyrrolidine nitrogen is immediately protected.
Application in the Synthesis of Biologically Active Molecules
The true utility of a chiral building block is demonstrated by its incorporation into complex target molecules. The pyrrolidin-3-yl-acetic acid motif is a key component in several advanced drug candidates, particularly kinase inhibitors used in oncology and immunology.[6][7] A common synthetic operation involves the N-alkylation or N-arylation of the pyrrolidine nitrogen with a heterocyclic core.
A prominent example where a similar chiral scaffold is employed is in the synthesis of Tofacitinib , a Janus kinase (JAK) inhibitor.[7][8] The synthesis involves coupling a chiral 3-amino-4-methylpiperidine derivative to a pyrrolo[2,3-d]pyrimidine core. A similar strategy can be envisioned for our building block.
Caption: General coupling and elaboration workflow.
Representative Protocol: N-Arylation with a Heterocyclic Core
-
To a solution of this compound (1.1 eq) in N-Methyl-2-pyrrolidone (NMP, 0.5 M), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude material via column chromatography to yield the coupled product.
This nucleophilic aromatic substitution (SₙAr) reaction forges the critical bond between the chiral building block and the core pharmacophore. The tert-butyl ester remains intact under these basic conditions, ready for subsequent deprotection and further elaboration (e.g., amide bond formation) to reach the final active pharmaceutical ingredient (API). This modular approach is a hallmark of modern pharmaceutical process development.
Summary of Key Synthetic Transformations
| Transformation | Reagents & Conditions | Purpose |
| Asymmetric Michael Addition | Chiral Organocatalyst, Nitromethane | Sets the key stereocenter with high enantioselectivity.[9][5] |
| Reductive Cyclization | Raney Ni, H₂, Boc₂O | Forms the pyrrolidine ring and protects the nitrogen in one pot. |
| N-Arylation (SₙAr) | Heterocyclic Halide, DIPEA, NMP | Couples the building block to the core of a target molecule. |
| Ester Deprotection | Trifluoroacetic Acid (TFA), DCM | Removes the tert-butyl protecting group to reveal the carboxylic acid for further reaction. |
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated tool for asymmetric synthesis. Its pre-installed stereocenter and orthogonally protected functional groups provide chemists with a reliable and efficient means to introduce complex, three-dimensional motifs into drug candidates. The strategic application of modern catalytic methods for its synthesis and its modular use in convergent synthetic routes underscore its importance in accelerating the drug discovery and development pipeline. Understanding the causality behind its design and application empowers researchers to leverage this and similar building blocks to their full potential in the quest for novel therapeutics.
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Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Available at: [Link][7]
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The Synthetic Chemist's Guide to Pyrrolidine Derivatives: A Review of Modern Methodologies
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and chiral catalysts.[1] Its prevalence in FDA-approved drugs underscores the enduring importance of developing efficient and stereoselective methods for its synthesis.[1] This in-depth technical guide provides a comprehensive review of the key synthetic strategies for constructing the pyrrolidine scaffold, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical applications of seminal reactions, including 1,3-dipolar cycloadditions, transition-metal-catalyzed C-H functionalization, organocatalytic asymmetric approaches, and reductive amination strategies. This guide emphasizes the "why" behind experimental choices, offering field-proven insights to empower chemists in the rational design and execution of pyrrolidine synthesis.
The Enduring Significance of the Pyrrolidine Scaffold in Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in medicinal chemistry due to its unique conformational properties and its ability to engage in crucial biological interactions.[2] The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets.[2] This structural feature is evident in a wide array of blockbuster drugs, where the pyrrolidine moiety often plays a critical role in defining the pharmacophore.
Notable examples of pyrrolidine-containing drugs include:
-
Atorvastatin (Lipitor®): A blockbuster statin used to lower cholesterol, featuring a central pyrrole ring derived from a pyrrolidine precursor during synthesis.[3][4]
-
Levetiracetam (Keppra®): An anticonvulsant medication used in the treatment of epilepsy.[5][6]
-
Vildagliptin (Galvus®): An oral anti-hyperglycemic agent (a DPP-4 inhibitor) used for the treatment of type 2 diabetes.[7][8]
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of congestive heart failure, synthesized from L-proline.[9][10][11]
-
Telaprevir: An antiviral drug used for the treatment of Hepatitis C.[10]
-
Ombitasvir: Another antiviral medication for Hepatitis C treatment.[10]
The diverse therapeutic applications of these molecules, spanning from cardiovascular disease to neurological disorders and infectious diseases, highlight the versatility of the pyrrolidine scaffold and the continuous need for innovative synthetic methodologies.[2][10]
Foundational Strategies for Pyrrolidine Ring Construction
The synthesis of pyrrolidine derivatives can be broadly categorized into several key strategies, each offering unique advantages in terms of stereocontrol, substrate scope, and functional group tolerance. This section will explore the core principles of these methodologies.
The [3+2] Cycloaddition of Azomethine Ylides: A Powerful Ring-Forming Reaction
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is arguably one of the most powerful and versatile methods for the stereoselective synthesis of polysubstituted pyrrolidines.[12] This reaction allows for the construction of the five-membered ring in a single step, often with the concomitant generation of multiple stereocenters.[12]
Mechanism of Azomethine Ylide Formation and Cycloaddition:
Azomethine ylides are transient 1,3-dipoles that can be generated in situ through several methods, most commonly via the condensation of an α-amino acid or ester with an aldehyde or ketone, followed by decarboxylation or deprotonation.[13][14] The resulting ylide then undergoes a [3+2] cycloaddition with a dipolarophile (typically an electron-deficient alkene or alkyne) to furnish the pyrrolidine ring.[9]
Caption: General workflow for pyrrolidine synthesis via azomethine ylide cycloaddition.
Experimental Protocol: Enantioselective 1,3-Dipolar Cycloaddition [15]
This protocol describes the synthesis of a chiral pyrrolidine derivative using a silver-catalyzed asymmetric 1,3-dipolar cycloaddition.
-
Materials:
-
Silver salt (e.g., AgOAc, AgF, Ag2CO3)
-
Chiral phosphoramidite ligand
-
Toluene (anhydrous)
-
α-Imino ester (1 M in toluene)
-
Dipolarophile (e.g., (Z)-nitroalkene, 1 M in toluene)
-
Triethylamine (0.025 M or 0.05 M in toluene)
-
-
Procedure:
-
In a flask protected from light (covered with aluminum foil), add the silver salt and the chiral phosphoramidite ligand.
-
Add anhydrous toluene and stir the resulting mixture for 1 hour at room temperature.
-
Add the solution of the α-imino ester and the dipolarophile to the flask.
-
Add the triethylamine solution to the resulting suspension.
-
Stir the reaction mixture at room temperature (25 °C) for 16–24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered and the solvent removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
Comparative Performance of Catalytic Systems in Asymmetric [3+2] Cycloadditions:
The choice of catalyst and ligand is crucial for achieving high enantioselectivity in these reactions.
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Cu(I)/Fesulphos | N-methylmaleimide | 75 | >20:1 | 95 | [16] |
| AgOAc / (Ra,S,S)-Phosphoramidite | (Z)-β-Amidonitroalkene | 79 | >20:1 | 94 | [15] |
| Cu(I) / Chiral N,O-Ligand | (E)-β-Phthalimidonitroethene | High | High | High | [15] |
Table 1: Comparison of catalyst performance in asymmetric 1,3-dipolar cycloadditions.
Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach to Pyrrolidine Synthesis
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including pyrrolidines.[14][17] This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into C-N or C-C bonds to construct the pyrrolidine ring.[17]
Mechanism of Rhodium-Catalyzed C-H Activation/Annulation:
Rhodium catalysts are particularly effective in promoting the C-H activation of various substrates, followed by annulation with an appropriate coupling partner to form the pyrrolidine ring.[18][19] The catalytic cycle often involves a directed C-H activation, migratory insertion, and reductive elimination.[20][21]
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation and annulation.
Experimental Protocol: Rhodium-Catalyzed Synthesis of β-Arylpyrrolidines [14][17]
This protocol outlines a multi-step synthesis of β-arylpyrrolidines where the key step is a rhodium-catalyzed intermolecular allylic C(sp3)-H functionalization.
-
Materials:
-
Dirhodium tetracarboxylate catalyst (e.g., Rh2(S-NTTL)4)
-
4-Aryl-1-sulfonyl-1,2,3-triazole (carbene precursor)
-
trans-Alkene
-
Solvent (e.g., dichloromethane)
-
Reducing agent (e.g., NaBH4)
-
Ozone
-
Amine for reductive amination
-
-
Procedure:
-
C-H Functionalization: To a solution of the trans-alkene in the chosen solvent, add the dirhodium catalyst and the 4-aryl-1-sulfonyl-1,2,3-triazole. Stir the reaction at the appropriate temperature until the starting materials are consumed (monitor by TLC).
-
Reduction: Cool the reaction mixture and add the reducing agent (e.g., NaBH4) to reduce the intermediate imine.
-
Ozonolysis: After workup, dissolve the crude product in a suitable solvent (e.g., methanol/dichloromethane) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Quench the reaction with a reducing agent (e.g., dimethyl sulfide).
-
Reductive Amination: To the crude hemiaminal from the ozonolysis step, add the desired amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the final β-arylpyrrolidine.
-
Purification: The final product can be purified by column chromatography.
-
Asymmetric Organocatalysis: A Metal-Free Approach to Chiral Pyrrolidines
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by providing a metal-free alternative to traditional methods.[22][23] Proline and its derivatives are particularly effective organocatalysts for the synthesis of pyrrolidines, often proceeding through enamine or iminium ion intermediates.[22]
Mechanism of Proline-Catalyzed Asymmetric Michael Addition:
In a typical proline-catalyzed Michael addition for the synthesis of a pyrrolidine precursor, the proline catalyst reacts with a donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine. This enamine then adds to an acceptor (e.g., a nitroalkene) in a stereocontrolled manner. Subsequent cyclization and reduction steps can lead to the final pyrrolidine product.
Caption: Catalytic cycle for a proline-catalyzed asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition using a Pyrrolidine-Based Organocatalyst [19]
-
Materials:
-
Pyrrolidine-based organocatalyst (e.g., OC4 in the reference) (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
3-Phenylpropionaldehyde (2.0 equiv)
-
Methylcyclohexane (solvent)
-
-
Procedure:
-
To a stirred solution of the organocatalyst in methylcyclohexane at 0 °C, add the 3-phenylpropionaldehyde.
-
Add the trans-β-nitrostyrene to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction can be quenched and the product extracted.
-
The crude product is purified by column chromatography.
-
Comparative Performance of Organocatalysts in Asymmetric Michael Additions:
The structure of the organocatalyst significantly influences the stereochemical outcome of the reaction.
| Organocatalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| OC1 | CH2Cl2 | 95 | 70:30 | 68 (syn) | [19] |
| OC4 | CH2Cl2 | 96 | 77:23 | 66 (syn) | [19] |
| OC4 | Methylcyclohexane | 87 | 92:8 | 85 (syn) | [19] |
Table 2: Comparison of organocatalyst performance in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.
Reductive Amination: A Versatile and Reliable Method
Reductive amination is a widely used and robust method for the formation of C-N bonds and can be effectively applied to the synthesis of pyrrolidines.[24][25] This strategy typically involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediates.[24]
Experimental Protocol: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
This protocol describes a straightforward synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines in water.
-
Materials:
-
Hexane-2,5-dione (1.0 equiv)
-
Aniline (1.2 equiv)
-
[Cp*IrCl2]2 (0.5 mol%)
-
Deionized water
-
Formic acid (5.0 equiv)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione, aniline, and the iridium catalyst.
-
Add deionized water, followed by formic acid.
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Marketed Drugs: Field-Proven Applications
The synthetic strategies discussed above are not merely academic exercises; they are the cornerstones of the industrial synthesis of numerous life-saving medications.
Synthesis of Levetiracetam
The synthesis of the anticonvulsant drug Levetiracetam often starts from (S)-2-aminobutanoic acid.[6] A key step involves the formation of the pyrrolidinone ring, which can be achieved through various methods, including the reaction of (S)-2-aminobutyramide with 4-chlorobutyryl chloride.
A Synthetic Route to Levetiracetam: [5]
-
Oxidation: (S)-N-(1-hydroxybutan-2-yl)-2-oxopyrrolidine-1-carboxamide is oxidized using a ruthenium catalyst (RuO2) with sodium hypochlorite (NaOCl) to afford (S)-2-(2-oxopyrrolidin-1-yl)butyric acid.
-
Amidation: The resulting carboxylic acid is then converted to the corresponding amide, Levetiracetam, by reaction with triethylamine and ethyl chloroformate, followed by treatment with ammonia gas.
Synthesis of Vildagliptin
The synthesis of the antidiabetic drug Vildagliptin typically starts from L-proline.[7][8]
A Synthetic Route to Vildagliptin: [7]
-
N-Acylation: L-proline is reacted with chloroacetyl chloride in tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
Nitrile Formation: The carboxylic acid is then converted to the corresponding nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, by reaction with acetonitrile in the presence of sulfuric acid.
-
Coupling: The final step involves the reaction of the nitrile with 3-aminoadamantanol to produce Vildagliptin.
Synthesis of Captopril
The synthesis of the antihypertensive drug Captopril utilizes L-proline as a chiral starting material.[9][10][11]
A Synthetic Route to Captopril: [9]
-
Acylation: L-proline is acylated with 3-acetylthio-2-methylpropionic acid chloride in a basic aqueous solution.
-
Deprotection: The resulting N-acylated proline derivative is then treated with ammonia to remove the acetyl protecting group from the thiol, yielding Captopril.
Conclusion and Future Outlook
The synthesis of pyrrolidine derivatives remains a vibrant and evolving field of research. The methodologies outlined in this guide, from classic cycloadditions to modern C-H functionalization, provide a powerful toolkit for chemists in both academic and industrial settings. The continued development of more efficient, selective, and sustainable synthetic methods will be crucial for the discovery of the next generation of pyrrolidine-based therapeutics. As our understanding of disease biology deepens, the demand for novel and structurally diverse pyrrolidine derivatives will undoubtedly grow, ensuring that the synthesis of this remarkable heterocycle will remain a key focus of chemical research for years to come.
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Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. National Institutes of Health. (2021). [Link]
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The Stereochemical Landscape of Substituted Pyrrolidines: A Guide for Drug Discovery and Development
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores the critical importance of understanding and controlling its three-dimensional architecture.[1][2][3][4] This guide provides an in-depth exploration of the stereochemistry of substituted pyrrolidines, offering field-proven insights into stereoselective synthesis, conformational analysis, and the profound implications for drug design and development. We will delve into the causality behind synthetic choices and analytical interpretations, equipping researchers with the knowledge to navigate the intricate stereochemical landscape of this privileged scaffold.
The Conformational Dynamics of the Pyrrolidine Ring: Beyond a Flat Pentagon
Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in a dynamic equilibrium of puckered conformations.[4][5] This pseudorotation is not random; the ring preferentially adopts two primary low-energy envelope (or "pucker") conformations: the Cγ-exo ("up" pucker) and Cγ-endo ("down" pucker).[6][7][8] In these conformations, one of the carbon atoms (typically C4 or Cγ) deviates from the plane formed by the other four atoms. The energy barrier between these conformers is low, allowing for rapid interconversion at room temperature.
The conformational preference is exquisitely sensitive to the nature and stereochemistry of substituents on the ring. This principle is fundamental to the design of conformationally constrained pyrrolidine derivatives, a strategy often employed in drug discovery to enhance binding affinity and selectivity for a biological target.[6][7][9]
Key Factors Influencing Pyrrolidine Conformation:
-
Steric Effects: Bulky substituents tend to occupy a pseudoequatorial position to minimize steric strain. For instance, a trans-4-tert-butyl group on an L-proline derivative strongly favors an endo pucker, while a cis-4-tert-butyl group locks the ring in an exo conformation.[6][7][10]
-
Stereoelectronic Effects: The presence of electronegative substituents can significantly influence the ring's pucker through effects like the gauche and anomeric effects. For example, the electronegativity of a 4-cis-substituent on proline tends to favor an endo pucker, whereas a 4-trans-substituent promotes an exo pucker.[5][6] Fluorine substitution, in particular, has been extensively studied for its ability to modulate the conformational stability of proline-containing peptides.[5]
The interplay of these factors dictates the dominant conformation, which in turn governs the spatial orientation of pharmacophoric groups and ultimately the molecule's biological activity.
Caption: Equilibrium between Cγ-exo and Cγ-endo pucker conformations of the pyrrolidine ring.
Strategies for Stereoselective Synthesis of Substituted Pyrrolidines
The demand for enantiomerically pure substituted pyrrolidines has driven the development of a plethora of elegant and efficient asymmetric synthetic methodologies. The choice of a particular strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Chiral Pool Approach: Leveraging Nature's Building Blocks
Nature provides a readily available source of chiral pyrrolidine precursors, most notably the amino acids L-proline and L-hydroxyproline.[11][12] These compounds serve as versatile starting materials for the synthesis of a wide range of substituted pyrrolidines, with the inherent stereochemistry of the starting material guiding the formation of new stereocenters.[11] Pyroglutamic acid is another valuable chiral building block derived from glutamic acid that has been extensively used in the synthesis of 2,5-disubstituted pyrrolidines.[2]
Experimental Protocol: Synthesis of a 2,5-disubstituted Pyrrolidine from Pyroglutamic Acid
This protocol is a generalized example based on strategies reported in the literature.[2]
-
Reduction of Pyroglutamic Acid: To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of N-protected pyroglutamic acid in THF dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the corresponding prolinol derivative.
-
Further Functionalization: The resulting hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement to introduce a second substituent at the C5 position.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis has revolutionized the synthesis of chiral compounds, and pyrrolidines are no exception. Proline and its derivatives are themselves powerful organocatalysts, capable of promoting a variety of enantioselective transformations.[1][13][14][15][16]
-
Proline-Catalyzed Aldol and Mannich Reactions: L-proline catalyzes the direct asymmetric aldol and Mannich reactions through the formation of a chiral enamine intermediate.[14][16][17] This approach provides a straightforward route to functionalized pyrrolidine precursors. The stereochemical outcome of these reactions is often rationalized by the formation of a well-organized, hydrogen-bonded transition state.[14]
Caption: Catalytic cycle of the L-proline-catalyzed asymmetric aldol reaction.
[3+2] Cycloaddition Reactions: A Convergent Approach
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and convergent method for the construction of the pyrrolidine ring, allowing for the simultaneous formation of multiple stereocenters.[18][19][20][21] The stereochemical outcome of this reaction is highly dependent on the geometry of the azomethine ylide and the nature of the dipolarophile.[4] Chiral catalysts, often based on copper or silver complexes with chiral ligands, have been developed to control the enantioselectivity of these cycloadditions.[22]
Modern Synthetic Methods: Expanding the Toolkit
The field of pyrrolidine synthesis is continually evolving, with new and innovative methods being reported regularly.
-
Asymmetric Lithiation: The use of chiral ligands, such as (-)-sparteine, to mediate the enantioselective deprotonation of N-Boc-pyrrolidine allows for the introduction of a wide range of electrophiles at the C2 position with good stereocontrol.[2][23]
-
C-H Functionalization: Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for the synthesis of substituted pyrrolidines, offering a direct and atom-economical approach to functionalization.[24]
-
Radical Reactions: Recent advances in photoredox catalysis are enabling new strategies for pyrrolidine synthesis involving radical intermediates, including enantioselective Hofmann-Löffler-Freytag reactions.[2][3]
Analytical Techniques for Stereochemical Determination
Unambiguous determination of the stereochemistry of substituted pyrrolidines is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on the pyrrolidine ring. The coupling constants between vicinal protons are dependent on the dihedral angle, which is in turn dictated by the ring's conformation.[6] Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, further aiding in stereochemical assignment. Computational modeling of NMR parameters can also be a valuable aid in structure elucidation.[25]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule.[26][27][28] It also offers a precise picture of the molecule's conformation in the solid state.[6][26][29]
Data Presentation: Diastereoselectivity in Pyrrolidine Synthesis
| Synthetic Method | Starting Materials | Product | Diastereomeric Ratio (dr) | Reference |
| Mannich Reaction/Iodocyclization | Chiral Sulfinimine & Methyl Acetate | 2,5-Disubstituted Pyrrolidine | High | [2] |
| [3+2] Cycloaddition | Chiral N-tert-Butanesulfinylazadienes & Azomethine Ylides | Densely Substituted Pyrrolidines | Good to Excellent | [18][20] |
| Heterogeneous Catalytic Hydrogenation | Substituted Pyrrole | Functionalized Pyrrolidine | Excellent | [30] |
The Impact of Pyrrolidine Stereochemistry in Drug Development
The precise three-dimensional arrangement of atoms in a drug molecule is paramount for its interaction with a biological target.[9] The stereochemistry of substituted pyrrolidines plays a pivotal role in their pharmacological activity, with different stereoisomers often exhibiting vastly different potencies, selectivities, and metabolic profiles.[4]
-
Enzyme Inhibition: The constrained conformation of the pyrrolidine ring can be exploited to design potent and selective enzyme inhibitors by mimicking the transition state of an enzymatic reaction or by presenting key functional groups in an optimal orientation for binding.[9]
-
Receptor Binding: The spatial arrangement of substituents on the pyrrolidine scaffold is critical for high-affinity binding to receptors. For example, 1-propyl-3-aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, with their activity being highly dependent on the stereochemistry at the C3 position.[31]
-
Antiviral and Anticancer Agents: Many successful antiviral and anticancer drugs incorporate a chiral pyrrolidine motif.[9][11] The stereospecificity of these agents is often crucial for their efficacy and to minimize off-target effects.
Conclusion
The stereochemistry of substituted pyrrolidines is a rich and multifaceted field with profound implications for organic synthesis and drug discovery. A deep understanding of the conformational preferences of the pyrrolidine ring and the principles of stereoselective synthesis is essential for the rational design of novel therapeutic agents. The continued development of innovative synthetic methodologies and advanced analytical techniques will undoubtedly lead to the discovery of new pyrrolidine-based drugs with improved efficacy and safety profiles. As we have seen, the ability to precisely control the three-dimensional architecture of this privileged scaffold is not merely an academic exercise but a critical enabler of progress in the pharmaceutical sciences.
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An In-Depth Technical Guide to the Safe Handling, Storage, and Use of Tert-Butyl 2-(Pyrrolidin-3-yl)acetate
Introduction: Understanding the Compound and Associated Risks
Tert-butyl 2-(pyrrolidin-3-yl)acetate is a heterocyclic building block commonly utilized in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring, a secondary amine that imparts basic and potentially corrosive properties, and a tert-butyl ester group, which influences its solubility and reactivity. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative approach to handling, assuming a hazard profile that combines the risks of its core components.
The pyrrolidine moiety suggests potential flammability, corrosivity, and acute toxicity (if swallowed or inhaled).[1] The tert-butyl acetate component contributes to a high degree of flammability and may cause respiratory irritation and dizziness upon inhalation.[3][4] Therefore, this compound must be treated as a hazardous substance, requiring stringent safety protocols to mitigate risks of fire, chemical burns, and toxic exposure.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with tert-butyl 2-(pyrrolidin-3-yl)acetate are inferred from its structural analogues.
Assumed Hazard Profile:
| Hazard Type | Associated Risk | Rationale based on Structural Analogs |
| Physical Hazard | Highly Flammable Liquid and Vapor: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2][3][4] | Pyrrolidine and tert-butyl acetate are both classified as highly flammable liquids (Category 2).[1][4] |
| Health Hazard | Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[1] | Pyrrolidine is harmful if swallowed or inhaled.[1] Tert-butyl acetate can cause respiratory irritation.[4] |
| Health Hazard | Causes Severe Skin Burns and Eye Damage: Direct contact can cause serious chemical burns.[1] | Pyrrolidine is corrosive and causes severe skin burns and eye damage.[1] |
| Health Hazard | Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness.[3][4] | Tert-butyl acetate is known to cause respiratory and central nervous system effects.[3][4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source, minimizing operator exposure.
-
Fume Hood: All handling of tert-butyl 2-(pyrrolidin-3-yl)acetate, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood with a tested face velocity. This is non-negotiable.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[2]
-
Grounding and Bonding: To prevent ignition from static discharge, all containers and transfer equipment must be properly grounded and bonded.[2][5]
-
Safety Stations: A calibrated eyewash station and a safety shower must be readily accessible and located near the workstation.[2][6]
Personal Protective Equipment (PPE): Essential for Operator Safety
The correct selection and use of PPE is critical to prevent personal exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Neoprene may be suitable for splash protection. Always inspect gloves before use and use proper removal technique.[1] | Protects against skin absorption and chemical burns from the corrosive pyrrolidine moiety. |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause severe eye damage.[1][2] |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. Complete protective suits may be required for large-scale operations or spill cleanup.[1] | Protects skin from contact and provides a barrier against fire hazards. |
| Respiratory Protection | An approved respirator (e.g., NIOSH/MSHA-approved) may be necessary if engineering controls are insufficient or during a large spill.[2][6] | Protects against inhalation of harmful vapors that can cause respiratory irritation or toxicity. |
Safe Handling and Experimental Protocols
Adherence to methodical protocols is essential for minimizing risk during chemical manipulation.
Weighing and Transferring
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is operational.
-
Grounding: Ground the source container and the receiving vessel before initiating the transfer.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, perform transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use only non-sparking tools for opening containers and transferring the liquid.[2][4] Use a syringe or cannula for liquid transfers to minimize vapor release.
-
Closure: Securely seal all containers immediately after use.
-
Decontamination: Decontaminate all equipment that has come into contact with the chemical.
In-Reaction Use
-
Vessel Setup: Set up the reaction in a fume hood, ensuring all glassware is free of defects.
-
Temperature Control: Use a reliable heating/cooling system (e.g., oil bath with a temperature controller) to prevent runaway reactions. Avoid open flames.
-
Atmosphere: Maintain an inert atmosphere if required by the reaction chemistry.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes in temperature, pressure, or color.
Storage and Stability
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Location: Store in a dedicated, locked flammable liquids cabinet.[2] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][6]
-
Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[1] Containers should be clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[2][7]
-
Inert Gas: For long-term storage, consider storing under a nitrogen or argon atmosphere to protect against degradation.[6]
Spill, Exposure, and Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[2]
Waste Disposal
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Collection: Collect waste tert-butyl 2-(pyrrolidin-3-yl)acetate and contaminated materials in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with other waste streams unless explicitly permitted.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company.
Conclusion
While a powerful tool in chemical synthesis, tert-butyl 2-(pyrrolidin-3-yl)acetate presents significant flammability, corrosive, and toxic hazards. A thorough understanding of these risks, coupled with disciplined adherence to robust safety protocols—including the mandatory use of engineering controls, appropriate PPE, and established safe handling procedures—is paramount for ensuring the safety of all laboratory personnel. Always prioritize caution and preparedness when working with this and other similarly uncharacterized chemical reagents.
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The Pyrrolidine Scaffold: From Natural Alkaloids to Modern Pharmaceuticals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Discovery, Significance, and Application of Pyrrolidine-Containing Bioactive Compounds
Abstract
The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including sp³-rich three-dimensionality, stereochemical complexity, and capacity for hydrogen bonding, have established it as a "privileged scaffold." This guide provides an in-depth exploration of pyrrolidine-containing compounds, tracing their origins from natural products to their role in a multitude of FDA-approved drugs. We will dissect the key structural features that underpin their bioactivity, survey their diverse therapeutic applications, and detail the synthetic and evaluative methodologies crucial for their development. This document serves as a technical resource, offering field-proven insights into the causality behind experimental choices and providing robust protocols for the synthesis and biological evaluation of this vital class of molecules.
The Pyrrolidine Ring: A Privileged Scaffold in Bioactive Compound Design
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of biologically active molecules, from plant alkaloids to cutting-edge synthetic drugs.[1][2] Its prevalence is not coincidental; the scaffold possesses a unique combination of structural and chemical properties that make it exceptionally well-suited for interacting with biological targets. In fact, among the top five most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals, the pyrrolidine nucleus ranks first, appearing in dozens of drugs approved by the US Food and Drug Administration (FDA).[3]
The significance of the pyrrolidine scaffold can be attributed to several key factors:
-
Three-Dimensionality: The sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, puckered conformation.[3][4] This intrinsic three-dimensionality, a phenomenon known as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems.[3][4][5] This is critical for achieving high-affinity and selective binding to the complex 3D surfaces of proteins and enzymes.
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a potential of 16 different stereoisomers.[3][4] This stereochemical diversity is a powerful tool in drug design, as biological systems are chiral. The specific spatial orientation of substituents can dramatically alter a molecule's binding mode and, consequently, its biological activity and safety profile.[3][5] The non-essential amino acid L-proline, itself a pyrrolidine derivative, is a frequently used chiral building block for this very reason.[3][4][6]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor. This capability facilitates crucial interactions with biological targets. Furthermore, the pyrrolidine moiety can enhance the aqueous solubility and other physicochemical properties of a drug molecule, which is beneficial for its pharmacokinetic profile.
These features collectively make the pyrrolidine ring an invaluable component in the drug developer's arsenal, enabling the fine-tuning of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A Legacy of Bioactivity: Pyrrolidines in Nature and Medicine
The pyrrolidine scaffold is a common feature in both natural products, particularly alkaloids isolated from plants and microorganisms, and a wide range of synthetic pharmaceuticals.[3][7][8]
Natural Products: Nature's Blueprint
Nature has long utilized the pyrrolidine ring as a foundational element for molecules with potent biological effects. These natural products have not only been used in traditional medicine but have also served as inspiration for the development of modern drugs.
-
Pyrrolidine Alkaloids: This class includes well-known compounds such as nicotine from the tobacco plant and hygrine from coca leaves.[7][9] Anisomycin, an antibiotic produced by Streptomyces species, features a hydroxypyrrolidine ring and functions by inhibiting protein synthesis.[1][10]
-
Pyrrolizidine Alkaloids (PAs): These compounds, characterized by two fused five-membered rings sharing a nitrogen atom, are produced by thousands of plant species as a defense mechanism against herbivores.[11][12] While they possess a range of biological activities, many PAs are known for their significant hepatotoxicity and carcinogenic potential in humans and livestock, often acting as contaminants in food and herbal remedies.[12][13][14] Their toxicity underscores the critical importance of structure-activity relationship (SAR) studies.
Synthetic Drugs: Engineering Therapeutic Function
Medicinal chemists have successfully incorporated the pyrrolidine scaffold into numerous blockbuster drugs across various therapeutic areas. The ring often forms a key part of the pharmacophore, directly interacting with the drug target.
| Drug Class | Example Drug(s) | Mechanism of Action | Therapeutic Use |
| ACE Inhibitors | Captopril, Enalapril[1][2] | Inhibition of Angiotensin-Converting Enzyme (ACE) | Antihypertensive |
| Antiviral Agents | Telaprevir, Boceprevir[15] | Inhibition of HCV NS3/4A serine protease | Hepatitis C |
| Anticholinergics | Glycopyrronium, Procyclidine[1][2] | Muscarinic acetylcholine receptor antagonist | COPD, Parkinson's disease |
| Nootropics (Racetams) | Aniracetam, Piracetam[1][9] | Modulation of neurotransmitter systems (e.g., AMPA receptors) | Cognitive enhancement |
| Antibiotics | Clindamycin[1][2] | Inhibition of bacterial protein synthesis | Antibacterial |
| Antidepressants | Rolipram[1][2] | Phosphodiesterase-4 (PDE4) inhibitor | Antidepressant (research) |
| DPP-4 Inhibitors | Vildagliptin[7] | Inhibition of Dipeptidyl peptidase-4 | Type 2 Diabetes |
| Antihistamines | Clemastine[1][2] | Histamine H1 receptor antagonist | Allergic conditions |
This diverse range of applications highlights the versatility of the pyrrolidine scaffold in drug design.[3][16]
Mechanism of Action: The Case of ACE Inhibitors
To understand the functional significance of the pyrrolidine ring at a molecular level, we can examine its role in Angiotensin-Converting Enzyme (ACE) inhibitors like Captopril. Captopril was one of the first major synthetic drugs to feature this scaffold and is a classic example of rational drug design.
ACE is a zinc-dependent metalloprotease that cleaves angiotensin I to angiotensin II, a potent vasoconstrictor. The proline (a pyrrolidine derivative) moiety of Captopril was designed to mimic the C-terminal proline of angiotensin I, allowing it to fit perfectly into the active site of the ACE enzyme. The pyrrolidine's nitrogen atom interacts with key residues in the active site, while the overall structure ensures optimal orientation for the thiol group to coordinate with the essential zinc ion, effectively inhibiting the enzyme's activity.
Synthetic Strategies: Building the Pyrrolidine Core
The synthesis of pyrrolidine derivatives is a mature and active area of chemical research. Methodologies can be broadly classified into two categories: functionalization of a pre-existing pyrrolidine ring or the de novo construction of the ring from acyclic precursors.[5][7]
-
Functionalization of Chiral Precursors: This approach leverages the readily available "chiral pool," using natural compounds like L-proline or 4-hydroxy-L-proline as starting materials.[7] This is a highly efficient strategy for producing optically pure compounds, as the stereochemistry is already set by the starting material. Many drugs, including the antiviral Grazoprevir, begin with a modified proline derivative.[7]
-
De Novo Synthesis (Cyclization): These methods involve forming the pyrrolidine ring from linear molecules. One of the most powerful and versatile techniques is the 1,3-dipolar cycloaddition reaction, particularly using azomethine ylides.[8][17] This reaction allows for the construction of highly substituted pyrrolidines with excellent control over stereochemistry in a single step.[8] Other methods include transition-metal-catalyzed cyclizations and radical cyclizations.[18]
Experimental Protocol: 1,3-Dipolar Cycloaddition for Spiropyrrolidine Synthesis
This protocol describes a representative three-component reaction to synthesize novel spirooxindole-pyrrolidine derivatives, which are of interest for their potential antimicrobial activities.[8] The causality behind this choice is its efficiency (three components in one pot) and its ability to rapidly generate molecular complexity and stereocenters.
Objective: To synthesize spiro[oxindole-3,2'-pyrrolidin]-2-one derivatives via a decarboxylative 1,3-dipolar cycloaddition.
Materials:
-
Isatin (or N-substituted isatin) (1.0 mmol)
-
Sarcosine (1.1 mmol)
-
Dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 mmol)
-
Methanol (solvent)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatin (1.0 mmol), sarcosine (1.1 mmol), the dipolarophile (1.0 mmol), and methanol (20 mL).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC. Self-Validation: The disappearance of the starting materials (isatin and dipolarophile) and the appearance of a new, single major product spot on the TLC plate indicates a successful reaction.
-
Work-up: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel. The mobile phase (eluent) is typically a mixture of hexane and ethyl acetate, with the polarity gradually increased to isolate the desired product.
-
Characterization: The structure and purity of the final spiro-pyrrolidine compound are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Evaluation: Assessing Therapeutic Potential
Once synthesized, novel pyrrolidine-containing compounds must be evaluated for biological activity.[19][20][21] This process involves a cascade of in vitro and in vivo assays to determine potency, selectivity, mechanism of action, and potential toxicity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental assay for evaluating new antibacterial or antifungal candidates.
Objective: To determine the MIC of a synthesized pyrrolidine derivative against Staphylococcus aureus.
Materials:
-
Synthesized pyrrolidine compound (stock solution of known concentration)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to well 1. Transfer 50 µL from well 1 to well 2. Mix well, and then transfer 50 µL from well 2 to well 3. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This creates a concentration gradient of the test compound. Wells 11 (no compound, with bacteria) and 12 (no compound, no bacteria) will serve as positive and negative controls, respectively.
-
Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this working suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). Self-Validation: The positive control (well 11) must show turbidity, and the negative control (well 12) must remain clear for the assay to be valid.
Conclusion and Future Perspectives
The pyrrolidine scaffold is a testament to the power of privileged structures in drug discovery. Its unique stereochemical and conformational properties have been exploited by nature and medicinal chemists alike to create a remarkable diversity of bioactive compounds.[1][2] From the foundational discoveries of natural alkaloids to the rational design of targeted therapeutics like ACE inhibitors and protease inhibitors, the pyrrolidine ring has proven its value time and again.
Future research will undoubtedly continue to leverage this versatile scaffold. Key areas of focus will likely include:
-
Novel Synthetic Methodologies: Developing even more efficient, stereoselective, and environmentally benign methods to access complex pyrrolidine derivatives.[18]
-
Exploring New Biological Space: Applying the pyrrolidine motif to novel drug targets for diseases with unmet medical needs, such as neurodegenerative disorders and emerging infectious diseases.
-
Hybrid Molecules: Combining the pyrrolidine scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities, potentially overcoming drug resistance.[2]
As our understanding of molecular biology deepens and synthetic chemistry evolves, the humble pyrrolidine ring is certain to remain a central and indispensable element in the ongoing quest for new and improved medicines.
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Methodological & Application
Synthetic Strategies for Pyrrolidin-3-yl-acetic acid tert-butyl ester: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for designing molecules that interact with high specificity and affinity with biological targets such as enzymes and receptors.[2] Pyrrolidin-3-yl-acetic acid tert-butyl ester, in particular, serves as a versatile intermediate in the synthesis of a wide range of therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes and various central nervous system drugs.[3] The tert-butyl ester group provides a convenient protecting group for the carboxylic acid functionality, allowing for selective manipulations at other positions of the molecule before its facile removal under acidic conditions.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We will explore multiple synthetic routes, delving into the mechanistic rationale behind each approach and offering step-by-step protocols to empower you in your synthetic endeavors.
Strategic Approaches to the Synthesis of this compound
Several synthetic strategies can be employed to construct the target molecule. The choice of a particular route often depends on factors such as the availability of starting materials, desired stereochemistry, scalability, and overall efficiency. Here, we will discuss three prominent and field-proven approaches:
-
Synthesis from a Chiral Pool Precursor: (R)- or (S)-N-Boc-3-pyrrolidineacetic acid. This is a highly convergent and stereospecific approach that leverages a commercially available or readily synthesized chiral starting material.
-
Synthesis from N-Boc-3-pyrrolidinone. This strategy involves the elaboration of a commercially available ketone to introduce the acetic acid ester moiety.
-
Catalytic Hydrogenation of a Pyrrole Precursor. This method offers a route from an aromatic heterocycle to the saturated pyrrolidine ring system.
Below is a visual representation of the key synthetic transformations discussed in this guide.
Caption: Overview of synthetic strategies for this compound.
Route 1: Synthesis from a Chiral Pool Precursor
This approach is often preferred when enantiopurity is critical, as it starts with a stereochemically defined precursor. The synthesis involves two key steps: N-protection of the pyrrolidine nitrogen and subsequent esterification of the carboxylic acid.
PART 1.1: N-Protection of Pyrrolidine-3-acetic acid
The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
Rationale for Boc Protection: The Boc group prevents the nucleophilic nitrogen from participating in unwanted side reactions during subsequent synthetic manipulations. Its installation is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of (R)-N-Boc-pyrrolidine-3-acetic acid [4]
-
Reaction Setup: In a round-bottom flask, dissolve the starting (R)-pyrrolidine-3-acetic acid derivative (1.0 eq) in a mixture of dioxane and 1N sodium hydroxide (NaOH) solution.
-
Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in dioxane to the reaction mixture.
-
Reaction Monitoring: Stir the mixture vigorously for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash the organic phase with 1N NaOH. Acidify the aqueous phase with 3N hydrochloric acid (HCl).
-
Extraction and Purification: Extract the acidified aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxymethyl-pyrrolidine-1-carboxylate.
PART 1.2: Esterification of N-Boc-pyrrolidine-3-acetic acid
The conversion of the carboxylic acid to its tert-butyl ester can be achieved through several methods. Here, we detail two reliable protocols.
Method A: Steglich Esterification using DCC and DMAP
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered alcohols like tert-butanol.[5]
Mechanism Insight: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.
Experimental Protocol: Synthesis of N-Boc-pyrrolidin-3-yl-acetic acid tert-butyl ester via Steglich Esterification [1]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-Boc-pyrrolidine-3-acetic acid (1.0 eq), tert-butanol (3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Work-up and Purification: Filter off the DCU precipitate and wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Method B: Esterification using tert-Butyl 2,2,2-Trichloroacetimidate
This method provides a powerful alternative for the synthesis of tert-butyl esters under mild, acid-catalyzed conditions, avoiding the use of strong acids that could prematurely cleave the Boc group.[6]
Mechanism Insight: The reaction proceeds via protonation of the imidate nitrogen, followed by nucleophilic attack of the carboxylic acid oxygen on the imidate carbon. The resulting intermediate then rearranges to form the tert-butyl ester and trichloroacetamide as a byproduct.
Experimental Protocol: Synthesis of N-Boc-pyrrolidin-3-yl-acetic acid tert-butyl ester via Trichloroacetimidate Method [7]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-pyrrolidine-3-acetic acid (1.0 eq) in a mixture of anhydrous cyclohexane and DCM.
-
Reagent Addition: Add tert-butyl 2,2,2-trichloroacetimidate (1.5 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution and extract with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Route 2: Synthesis from N-Boc-3-pyrrolidinone
This route offers a versatile approach starting from a commercially available ketone. The key steps involve olefination to introduce a two-carbon unit, followed by reduction and hydrolysis.
Caption: Workflow for the synthesis of the target ester from N-Boc-3-pyrrolidinone.
PART 2.1: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of α,β-unsaturated esters from ketones, generally providing the (E)-isomer with high selectivity.[8]
Rationale for HWE: The phosphonate reagent is more reactive than the corresponding phosphonium ylide, and the water-soluble phosphate byproduct is easily removed during work-up.
Experimental Protocol: Synthesis of tert-Butyl (1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)acetate [9]
-
Ylide Formation: In a dry flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF). Cool to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Reaction with Ketone: Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in THF to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
PART 2.2: Reduction of the Alkene
The double bond of the α,β-unsaturated ester can be selectively reduced by catalytic hydrogenation.
Experimental Protocol: Synthesis of N-Boc-pyrrolidin-3-yl-acetic acid tert-butyl ester
-
Reaction Setup: Dissolve the unsaturated ester from the previous step in ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product.
Route 3: Catalytic Hydrogenation of a Pyrrole Precursor
This approach involves the synthesis of a substituted pyrrole followed by its reduction to the corresponding pyrrolidine.
PART 3.1: Synthesis of N-Boc-pyrrole-3-acetic acid tert-butyl ester
The synthesis of the pyrrole precursor can be achieved via a Hantzsch pyrrole synthesis.[10]
Experimental Protocol: Hantzsch Pyrrole Synthesis [10]
A one-step synthesis can be performed using tert-butyl acetoacetate, an amine, and a 2-bromoketone in a flow reactor, where the in situ generated HBr can also facilitate the hydrolysis of the tert-butyl ester if the corresponding acid is desired. For the tert-butyl ester, the reaction can be stopped before hydrolysis.
PART 3.2: Asymmetric Hydrogenation of the Pyrrole Ring
The asymmetric hydrogenation of N-Boc-protected pyrroles can be achieved with high enantioselectivity using a ruthenium catalyst with a chiral bisphosphine ligand, such as PhTRAP.[8][11]
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-pyrrole-3-acetic acid tert-butyl ester [11]
-
Catalyst Preparation: Prepare the ruthenium catalyst in situ from Ru(η³-methallyl)₂(cod) and (S,S)-(R,R)-PhTRAP in the presence of triethylamine.
-
Hydrogenation: Dissolve the N-Boc-pyrrole-3-acetic acid tert-butyl ester in a suitable solvent (e.g., methanol) and add the catalyst solution.
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 10-50 atm) at a suitable temperature (e.g., 50 °C) and stir until the reaction is complete.
-
Work-up and Purification: Remove the solvent and purify the product by column chromatography.
Final Step: Boc Deprotection
The final step in synthesizing this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc-pyrrolidin-3-yl-acetic acid tert-butyl ester in a suitable solvent such as dichloromethane or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be used directly or neutralized with a base.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Advantages | Potential Challenges | Stereocontrol |
| 1: Chiral Pool | (R)- or (S)-Pyrrolidine-3-acetic acid | High stereospecificity, convergent. | Availability and cost of chiral starting material. | Excellent (retained from starting material). |
| 2: From Ketone | N-Boc-3-pyrrolidinone | Readily available starting material, versatile. | Multiple steps, potential for side reactions in olefination. | Can be achieved with asymmetric reduction. |
| 3: From Pyrrole | Substituted Pyrrole | Access to diverse substitution patterns. | Harsh conditions for pyrrole synthesis, catalyst cost for asymmetric hydrogenation. | Excellent (introduced during hydrogenation). |
Conclusion
The synthesis of this compound can be accomplished through several effective strategies. The choice of the optimal route will depend on the specific requirements of the research, including the need for stereocontrol, the scale of the synthesis, and the availability of starting materials and reagents. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the efficient and reliable synthesis of this important building block.
References
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Organic Syntheses. (2S,4R)-2-tert-Butoxycarbonylacetyl-4-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester. Coll. Vol. 10, p.177 (2004); Vol. 78, p.9 (2002). Retrieved from [Link]
-
Slideshare. N boc-3-pyrrolidinone. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
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PubMed. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. J Am Chem Soc. 2008 , 130(3), 808-9. Retrieved from [Link]
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Organic Syntheses. Acetic acid, tert-butyl ester. Coll. Vol. 3, p.141 (1955); Vol. 23, p.13 (1943). Retrieved from [Link]
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LinkedIn. Mastering Organic Synthesis with N-Boc-3-Pyrrolidinone. Retrieved from [Link]
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-
Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int J Mol Sci. 2024 , 25(20), 11158. Retrieved from [Link]
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PubMed. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int J Mol Sci. 2024 , 25(20), 11158. Retrieved from [Link]
-
National Institutes of Health. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Org Lett. 2010 , 12(22), 5222-5225. Retrieved from [Link]
-
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-
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-
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-
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Application Note & Protocol: N-Boc Deprotection of tert-butyl 2-(pyrrolidin-3-yl)acetate
Abstract
This document provides a comprehensive, step-by-step protocol for the efficient N-Boc deprotection of tert-butyl 2-(pyrrolidin-3-yl)acetate using trifluoroacetic acid (TFA). The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, prized for its stability under a range of conditions and its facile, selective removal under acidic conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the mechanistic underpinnings and practical considerations of the deprotection process. We will explore the "why" behind each step, ensuring a robust and reproducible outcome.
Introduction: The Strategic Importance of Boc Deprotection
The Boc group serves as a crucial temporary shield for primary and secondary amines, preventing unwanted side reactions during multi-step syntheses.[1][3] Its widespread use stems from its resistance to basic and nucleophilic reagents, as well as catalytic hydrogenation, making it an ideal orthogonal protecting group in complex molecular assemblies.[1]
The removal of the Boc group, or deprotection, is most commonly achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4] These conditions effect a clean and efficient cleavage, liberating the free amine for subsequent functionalization. This application note will focus on the use of TFA for the deprotection of tert-butyl 2-(pyrrolidin-3-yl)acetate, a valuable building block in pharmaceutical research.
Mechanistic Insights into TFA-Mediated Boc Deprotection
The acid-catalyzed removal of the Boc group is a well-understood elimination process.[4] The mechanism unfolds in three key stages:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[3][4][5] This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to its fragmentation. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[3][4][5] The liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[4][5]
It is important to note that the generated tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize.[5][6] The evolution of CO2 gas necessitates that the reaction is not performed in a closed system.[5]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| tert-butyl 2-(pyrrolidin-3-yl)acetate | ≥95% | Commercially Available |
| Trifluoroacetic acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | In-house preparation |
| Brine (Saturated NaCl) | Aqueous Solution | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | VWR |
| Diethyl ether | Anhydrous, ≥99% | Acros Organics |
| Round-bottom flask | Appropriate size | Kimble |
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Rotary evaporator | Büchi | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Ninhydrin stain | ||
| NMR Spectrometer | 400 MHz or higher | Bruker |
Safety Precautions
Trifluoroacetic acid (TFA) is a highly corrosive and toxic substance. It can cause severe skin and eye burns, and delayed blistering may occur hours after exposure.[7] Inhalation of its vapors is harmful.[8][9]
Always handle TFA inside a properly functioning chemical fume hood. [7] Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves. For volumes greater than 500 mL, heavy-duty gloves such as butyl rubber or Viton are recommended.[7]
-
Eye Protection: ANSI-approved chemical splash goggles are required. A face shield should be worn for high-volume applications.[7][10]
-
Lab Coat: A flame-resistant lab coat should be worn.
In case of contact:
-
Skin: Immediately wash the affected area with copious amounts of water.[10]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids apart.[9][11]
-
Inhalation: Move to fresh air.[9]
Seek immediate medical attention in all cases of exposure.
Store TFA in its original container, away from incompatible materials such as strong bases and oxidizing agents.[7][10]
Step-by-Step Experimental Protocol
This protocol is optimized for a starting scale of 1.0 mmol of tert-butyl 2-(pyrrolidin-3-yl)acetate.
Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-(pyrrolidin-3-yl)acetate (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[12] For this scale, 5-10 mL of DCM is appropriate.
-
Cool the solution to 0 °C in an ice bath. This is a precautionary measure for potentially sensitive substrates.[4]
Deprotection Reaction
-
Slowly add trifluoroacetic acid (TFA) to the cooled solution. A common ratio is a 1:1 to 1:4 mixture of TFA to DCM by volume.[13] For this protocol, a 25-50% solution of TFA in DCM is recommended.[4][13]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[13]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A typical eluent system is 10% methanol in DCM.
-
Visualization: The starting material will be visible under UV light. The product, a primary amine, can be visualized by staining the TLC plate with ninhydrin, which produces a characteristic purple spot. The reaction is complete when the starting material spot is no longer visible.[4]
-
Work-up and Isolation
The work-up procedure will yield the trifluoroacetate salt of the product. If the free amine is desired, an additional neutralization step is required.
3.3.1. Isolation of the Trifluoroacetate Salt
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4]
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (2-3 times).[4][14]
-
The resulting residue is the trifluoroacetate salt of tert-butyl 2-(pyrrolidin-3-yl)acetate and can often be used in the next step without further purification.
3.3.2. Isolation of the Free Amine
-
After removal of the bulk of the TFA and DCM, dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[4] This step neutralizes the excess TFA and converts the amine salt to the free amine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine, tert-butyl 2-(pyrrolidin-3-yl)acetate.
Alternative Work-up for Water-Soluble Amines: If the product amine salt is water-soluble, an alternative work-up using a basic ion-exchange resin, such as Amberlyst A21, can be employed to obtain the free amine without an aqueous work-up.[15][16]
Product Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure of the deprotected product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Summary and Visualization
Quantitative Data
| Parameter | Value | Notes |
| Starting Material | 1.0 mmol | tert-butyl 2-(pyrrolidin-3-yl)acetate |
| Solvent | 5-10 mL | Anhydrous Dichloromethane (DCM) |
| Reagent | 25-50% TFA in DCM | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC |
| Expected Yield | >90% | Typically high yielding |
Experimental Workflow
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. americanbio.com [americanbio.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. carlroth.com [carlroth.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
Application Note: A Guide to the Strategic Incorporation of Pyrrolidin-3-YL-acetic acid tert-butyl ester in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty
The synthesis of peptides has evolved far beyond the simple assembly of the 20 proteinogenic amino acids. The introduction of unnatural amino acids (UAAs) is a cornerstone strategy in modern drug discovery, offering a powerful toolkit to modulate the pharmacological profiles of peptide-based therapeutics.[1] By incorporating unique structural motifs, researchers can enhance proteolytic stability, increase potency, improve bioavailability, and constrain peptide conformation to favor a bioactive state.[2][3]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its rigid, non-planar structure can act as a proline mimic or introduce unique conformational constraints, influencing the peptide backbone's topology.[5][6] This application note provides a detailed guide to the use of Pyrrolidin-3-YL-acetic acid tert-butyl ester , a versatile building block for introducing a pyrrolidine moiety into a peptide sequence. We will explore the chemical rationale behind its use, provide detailed protocols for its incorporation via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and discuss the critical role of its tert-butyl ester protecting group.
The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring offers distinct advantages in peptidomimetic design.[7] Its saturated, sp³-hybridized nature provides a three-dimensional structure that can efficiently explore pharmacophore space, a significant advantage over planar aromatic systems.[4] When incorporated into a peptide chain, the pyrrolidine moiety can:
-
Induce Specific Conformations: The ring structure restricts the rotational freedom of the peptide backbone, similar to proline, which can stabilize secondary structures like β-turns.[2]
-
Enhance Proteolytic Resistance: The non-natural structure is less likely to be recognized and cleaved by endogenous proteases, thereby extending the in-vivo half-life of the peptide.[2]
-
Improve Pharmacokinetic Properties: The pyrrolidine motif can enhance aqueous solubility and modulate other physicochemical properties that contribute to better absorption and distribution.
The Gatekeeper of Reactivity: The Tert-Butyl Ester Protecting Group
The success of any peptide synthesis, particularly with complex building blocks, hinges on a robust protecting group strategy.[8] Pyrrolidin-3-YL-acetic acid is supplied with its carboxylic acid functionality masked as a tert-butyl (tBu) ester . This choice is deliberate and highly strategic for its seamless integration into the most common SPPS methodology: the Fmoc/tBu approach.[9][10]
The tBu ester is a sterically bulky group that effectively shields the carboxylic acid from unwanted reactions.[9] Its primary advantage lies in its stability and orthogonality. It is completely stable under the mildly basic conditions required to remove the Nα-Fmoc group (typically 20% piperidine in DMF) but is readily cleaved under strongly acidic conditions (e.g., trifluoroacetic acid).[11][12] This orthogonality is the key to a successful synthesis, ensuring that the side-chain protecting group remains intact throughout the iterative cycles of peptide elongation.
| Condition | Reagents | Stability of tBu Ester | Purpose in Fmoc/tBu SPPS |
| Nα-Deprotection | 20% Piperidine in DMF/NMP | Stable | Allows for the selective removal of the temporary Fmoc group at each cycle. |
| Peptide Coupling | HBTU, HATU, DIC/Oxyma | Stable | Prevents the side-chain carboxylate from participating in unwanted side reactions. |
| Final Cleavage | >90% Trifluoroacetic Acid (TFA) | Labile | Enables simultaneous removal of the side-chain protecting group and cleavage from the resin.[13] |
Experimental Protocols and Workflows
The incorporation of this compound follows the standard workflow of Fmoc-based SPPS. The building block must first be protected on its secondary amine with an Fmoc group before it can be used in synthesis. The following protocols assume the use of N-Fmoc-Pyrrolidin-3-YL-acetic acid tert-butyl ester.
Figure 1. General workflow for incorporating this compound via Fmoc-SPPS.
Protocol 1: Solid-Phase Coupling
This protocol describes the coupling of N-Fmoc-Pyrrolidin-3-YL-acetic acid tert-butyl ester onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale)
-
N-Fmoc-Pyrrolidin-3-YL-acetic acid tert-butyl ester (0.4 mmol, 4 eq.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the peptidyl-resin in the reaction vessel and swell in DMF for 30 minutes, followed by DCM for 30 minutes. Drain the solvent.
-
N-terminal Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute treatment. This step reveals the free amine for coupling.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Coupling Activation: In a separate vial, dissolve N-Fmoc-Pyrrolidin-3-YL-acetic acid tert-butyl ester and HBTU in a minimal amount of DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Rationale: Pre-activation converts the carboxylic acid to a more reactive species, facilitating efficient amide bond formation, which is especially important for non-standard or sterically hindered building blocks.[2]
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Global Deprotection
This protocol describes the final step where the completed peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups, including the tert-butyl ester, are removed simultaneously.
Materials:
-
Dry, final peptidyl-resin (0.1 mmol)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
-
Ice-cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Place the dry peptidyl-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Rationale: TFA is a strong acid that cleaves the tBu ester via an SN1-type mechanism, generating a relatively stable tert-butyl carbocation.[14] The scavengers (TIS and water) are critical for quenching this and other reactive cations generated from other side-chain protecting groups, preventing unwanted alkylation of sensitive residues like Tryptophan or Methionine.[13]
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add this solution dropwise to a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet by resuspending it in fresh cold diethyl ether and centrifuging again. Repeat this step twice to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid () for sale [vulcanchem.com]
- 6. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Chiral Resolution of Pyrrolidin-3-yl-acetic Acid Enantiomers
Introduction: The Significance of Chirality in Pyrrolidin-3-yl-acetic Acid for Pharmaceutical Development
Pyrrolidin-3-yl-acetic acid is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its stereochemistry is often critical to biological activity, with enantiomers potentially exhibiting different efficacy, pharmacology, and toxicology profiles. Consequently, the ability to isolate and characterize the individual (R)- and (S)-enantiomers is paramount for drug discovery, development, and regulatory compliance.
This comprehensive guide provides an in-depth exploration of the principal techniques for the chiral resolution of racemic Pyrrolidin-3-yl-acetic acid. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for classical diastereomeric salt resolution, advanced chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient strategies for obtaining enantiomerically pure Pyrrolidin-3-yl-acetic acid.
Classical Resolution via Diastereomeric Salt Formation
Classical resolution through the formation of diastereomeric salts remains a widely employed and scalable method for separating enantiomers.[1][2] This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct solubilities, allowing for their separation by fractional crystallization.[2][3] The process involves reacting the racemic Pyrrolidin-3-yl-acetic acid with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts. The less soluble salt preferentially crystallizes and can be isolated, after which the chiral resolving agent is removed to yield the desired enantiomer.
Principle of Diastereomeric Salt Resolution
The fundamental principle of this technique is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. This difference in solubility is exploited to separate them. The choice of the chiral resolving agent is crucial and is often determined empirically by screening a variety of commercially available chiral acids or bases. For the resolution of Pyrrolidin-3-yl-acetic acid, which is an amino acid and thus amphoteric, both chiral acids and chiral bases can be explored as resolving agents.
Experimental Protocol: Screening for an Optimal Chiral Resolving Agent
Objective: To identify a suitable chiral resolving agent and solvent system for the efficient resolution of racemic Pyrrolidin-3-yl-acetic acid.
Materials:
-
Racemic Pyrrolidin-3-yl-acetic acid
-
Chiral resolving agents (see Table 1 for suggestions)
-
A variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Small-scale crystallization tubes or vials
-
Heating and stirring apparatus
-
Filtration apparatus
-
Polarimeter or chiral HPLC for enantiomeric excess (e.e.) determination
Protocol:
-
Resolving Agent and Solvent Screening:
-
In a series of small vials, dissolve a known amount of racemic Pyrrolidin-3-yl-acetic acid in a minimal amount of a heated solvent.
-
In separate vials, dissolve an equimolar amount of each chiral resolving agent in the same solvent.
-
Combine the solutions of the racemic acid and the chiral resolving agent.
-
Allow the solutions to cool slowly to room temperature and then, if no crystallization occurs, to 0-4 °C.
-
Observe for the formation of crystalline precipitate. Note the solvent, resolving agent, and the approximate yield of the crystals.
-
-
Isolation and Analysis of Diastereomeric Salts:
-
Isolate any crystalline material by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the Pyrrolidin-3-yl-acetic acid from the diastereomeric salt by dissolving the salt in water and adjusting the pH. For a chiral acid resolving agent, basify the solution to deprotonate the pyrrolidine nitrogen and then acidify to protonate the carboxylic acid of the resolving agent, allowing for its extraction with an organic solvent. For a chiral base resolving agent, acidify the solution to protonate the resolving agent for extraction.
-
Extract the aqueous layer containing the liberated Pyrrolidin-3-yl-acetic acid with a suitable organic solvent.
-
Dry the organic extracts, concentrate under reduced pressure, and analyze the enantiomeric excess (e.e.) of the recovered Pyrrolidin-3-yl-acetic acid using chiral HPLC or a polarimeter.
-
-
Optimization:
-
The most promising resolving agent/solvent combinations are further optimized by varying the stoichiometry of the resolving agent, the concentration of the reactants, the cooling profile, and the crystallization time.
-
Data Presentation: Screening of Chiral Resolving Agents
| Resolving Agent | Solvent | Crystalline Salt Formation | Enantiomeric Excess (e.e.) of Isolated Enantiomer |
| (+)-Tartaric Acid | Methanol/Water (9:1) | Yes | 75% (S)-enantiomer |
| (-)-Tartaric Acid | Ethanol | Yes | 72% (R)-enantiomer |
| (R)-(+)-α-Methylbenzylamine | Isopropanol | Yes | 85% (S)-enantiomer |
| (S)-(-)-α-Methylbenzylamine | Acetone | Yes | 83% (R)-enantiomer |
| (+)-Dibenzoyl-D-tartaric acid | Ethyl Acetate | Yes | 92% (S)-enantiomer |
| (-)-Dibenzoyl-L-tartaric acid | Methanol | Yes | 90% (R)-enantiomer |
Note: The data presented in this table is illustrative and represents a typical outcome of a screening experiment.
Workflow for Classical Resolution
Caption: Workflow of classical resolution by diastereomeric salt formation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[4][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This method is highly efficient and can be used for both analytical quantification of enantiomeric purity and for preparative isolation of enantiomers.
Principle of Chiral HPLC
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The choice of the CSP and the mobile phase is critical for achieving a good separation.
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust chiral HPLC method for the analytical or preparative separation of Pyrrolidin-3-yl-acetic acid enantiomers.
Materials:
-
Racemic and, if available, enantiomerically enriched samples of Pyrrolidin-3-yl-acetic acid
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
A selection of chiral columns (see Table 2 for suggestions)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water)
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA), formic acid, ammonium acetate)
Protocol:
-
Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) as they are known to have broad applicability.
-
Screen a range of mobile phases in both normal-phase and reversed-phase modes.
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% TFA (for acidic compounds) or 0.1% DEA (for basic compounds). Vary the ratio of the alcohol modifier.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).
-
-
Run the racemic standard at a flow rate of 1.0 mL/min and monitor the separation at a suitable wavelength (e.g., 210 nm for the carboxylic acid chromophore).
-
-
Method Optimization:
-
Once a promising separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, peak shape, and analysis time.
-
For preparative separations, the method will need to be scaled up, which may involve using a larger dimension column and optimizing the loading capacity.
-
Data Presentation: Chiral HPLC Screening Conditions
| Chiral Stationary Phase (CSP) | Mobile Phase | Additive | Resolution (Rs) |
| Chiralcel® OD-H | Hexane/Ethanol (80:20) | 0.1% TFA | 1.8 |
| Chiralpak® AD-H | Hexane/Isopropanol (90:10) | 0.1% TFA | 2.5 |
| Chiralpak® IC | Methanol | 0.1% Formic Acid | 1.5 |
| CROWNPAK® CR(+) | Aqueous HClO4 (pH 2.0) | None | 2.1 |
Note: The data presented in this table is illustrative and represents a typical outcome of a screening experiment.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other.[6][7] This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated by conventional methods like extraction or chromatography. Lipases and esterases are commonly used enzymes for the resolution of chiral acids and alcohols.
Principle of Enzymatic Kinetic Resolution
The principle behind enzymatic kinetic resolution is the stereoselectivity of enzymes. An enzyme's active site is chiral, and it will preferentially bind to and catalyze the reaction of one enantiomer over the other. For Pyrrolidin-3-yl-acetic acid, a lipase could be used to selectively esterify one enantiomer in the presence of an alcohol, or to selectively hydrolyze an ester derivative of one of the enantiomers.
Experimental Protocol: Screening for an Optimal Enzyme
Objective: To identify a suitable enzyme and reaction conditions for the kinetic resolution of racemic Pyrrolidin-3-yl-acetic acid or its ester derivative.
Materials:
-
Racemic Pyrrolidin-3-yl-acetic acid or its methyl/ethyl ester
-
A selection of lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Porcine pancreas)
-
Organic solvents (e.g., toluene, tetrahydrofuran, methyl tert-butyl ether)
-
Buffer solutions (for hydrolysis reactions)
-
Acyl donor (for esterification, e.g., vinyl acetate)
-
Shaking incubator
-
Extraction and chromatography equipment for separation and analysis
Protocol:
-
Enzyme Screening (for Hydrolysis of an Ester):
-
Synthesize the racemic methyl or ethyl ester of Pyrrolidin-3-yl-acetic acid.
-
In a series of vials, dissolve the racemic ester in a buffer/organic co-solvent system.
-
Add a different lipase to each vial.
-
Incubate the reactions with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.
-
A successful resolution will show an increase in the e.e. of both the unreacted ester and the product acid over time, ideally reaching high e.e. at around 50% conversion.
-
-
Reaction Optimization:
-
For the most selective enzyme, optimize the reaction conditions, including the solvent, temperature, pH (for hydrolysis), and enzyme loading to maximize both the conversion and the enantioselectivity.
-
Data Presentation: Enzyme Screening for Kinetic Resolution
| Enzyme | Solvent/Buffer | Conversion (%) | e.e. of Unreacted Ester (%) | e.e. of Product Acid (%) |
| Lipase from Candida antarctica B (CAL-B) | Phosphate Buffer/Toluene | 51 | >99 (R)-ester | 98 (S)-acid |
| Lipase from Pseudomonas cepacia | Phosphate Buffer/MTBE | 49 | 95 (R)-ester | 93 (S)-acid |
| Porcine Pancreatic Lipase | Tris-HCl Buffer | 35 | 60 (R)-ester | 55 (S)-acid |
Note: The data presented in this table is illustrative and represents a typical outcome of a screening experiment.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution.
Conclusion
The chiral resolution of Pyrrolidin-3-yl-acetic acid is a critical step in the development of many pharmaceuticals. This guide has provided a comprehensive overview and detailed protocols for three powerful resolution techniques: classical diastereomeric salt formation, chiral HPLC, and enzymatic kinetic resolution. The choice of method will depend on various factors, including the scale of the separation, the required enantiomeric purity, and the available resources. For large-scale production, classical resolution is often the most cost-effective approach. Chiral HPLC offers high efficiency and is suitable for both analytical and preparative purposes. Enzymatic resolution provides a highly selective and environmentally friendly alternative. By systematically applying the screening and optimization strategies outlined in these application notes, researchers and drug development professionals can effectively and efficiently obtain the desired enantiomers of Pyrrolidin-3-yl-acetic acid for their specific needs.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 11(34), 5644-5647. [Link]
-
Clayden, J., & Westlund, N. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10085-10100. [Link]
-
Conti, P., et al. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 26(11), 3326. [Link]
-
Galeazzi, R., Geremia, S., Mobbili, G., & Orena, M. (2007). Synthesis of both (S)- and (R)-3-pyrrolidineacetic acid. Tetrahedron: Asymmetry, 18(1), 79-88. [Link]
-
Anderson, N. G. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
-
Zhang, Y., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 87(22), 15097-15106. [Link]
-
Toth, G., et al. (2019). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Molecules, 24(18), 3330. [Link]
-
Quora. (2022). What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
Reddy, L. R., et al. (2019). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Young Pharmacists, 11(2), 133-137. [Link]
-
Törös, S., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4967. [Link]
-
Atanasova, M., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84. [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 824-827. [Link]
-
Keglevich, G. (2006). Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]
-
de Souza, R. O., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 26(16), 4786. [Link]
-
Weis, D., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9491-9496. [Link]
-
Smith, A. M., et al. (2012). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. Journal of the American Chemical Society, 134(32), 13256-13259. [Link]
-
Popa, F., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(8), 618-624. [Link]
-
Wang, Z., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. National Science Review, 8(11), nwab105. [Link]
-
Fogassy, E., et al. (2006). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Periodica Polytechnica Chemical Engineering, 50(1-2), 27-36. [Link]
-
Dotsenko, V. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Sato, T., et al. (2006). Formation of chiral surface with enantiomeric tartaric acid on gemini-structured self-assembled monolayers. Journal of Nanoscience and Nanotechnology, 6(8), 2379-2384. [Link]
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- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound [pharmacia.pensoft.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis of (S)- and (R)-Pyrrolidin-3-yl-acetic Acid Derivatives
Introduction: The Significance of Chiral Pyrrolidin-3-yl-acetic Acid Derivatives in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, chiral 3-substituted pyrrolidine derivatives are of significant interest due to their ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[2] Among these, the (S)- and (R)-enantiomers of pyrrolidin-3-yl-acetic acid and its derivatives are valuable building blocks for a range of pharmacologically active compounds, including potent enzyme inhibitors and receptor agonists.[3] Their constrained cyclic structure, combined with the acetic acid side chain, allows for the exploration of chemical space in ways that acyclic analogues cannot. The stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis a key challenge and a necessity in the development of novel therapeutics.[4]
This application note provides a detailed guide to the asymmetric synthesis of both (S)- and (R)-pyrrolidin-3-yl-acetic acid derivatives, focusing on a robust and scalable rhodium-catalyzed asymmetric hydrogenation approach. We will delve into the scientific rationale behind the chosen methodology, provide detailed, step-by-step protocols, and present the expected outcomes in a clear and concise format for researchers, scientists, and drug development professionals.
Strategic Approach: Rhodium-Catalyzed Asymmetric Hydrogenation
The enantioselective hydrogenation of prochiral olefins is a powerful and widely used method for the synthesis of chiral compounds.[5] For the preparation of (S)- and (R)-pyrrolidin-3-yl-acetic acid derivatives, a highly effective strategy involves the asymmetric hydrogenation of a common precursor, a protected 1H-pyrrol-3-yl-acetic acid ester. This approach is advantageous due to the ready availability of the starting materials and the high levels of enantioselectivity that can be achieved with commercially available chiral rhodium catalysts.[6][7]
The general workflow for this strategy is depicted below:
Caption: General workflow for the asymmetric synthesis of (S)- and (R)-pyrrolidin-3-yl-acetic acid.
Mechanism and Scientific Rationale
The stereochemical outcome of the hydrogenation is controlled by the chiral phosphine ligand coordinated to the rhodium center. The substrate coordinates to the metal, and the chiral ligand creates a chiral environment that directs the delivery of hydrogen from one face of the double bond over the other. The choice of the enantiomer of the chiral ligand, for example, (R,R)- or (S,S)-DuPHOS, determines whether the (R)- or (S)-product is formed, respectively. The nitrogen protecting group on the pyrrole ring is crucial to prevent catalyst poisoning and to ensure the desired electronic properties of the substrate for efficient hydrogenation. A carbamate protecting group, such as a Boc (tert-butyloxycarbonyl) group, is often preferred as it can be readily removed under acidic conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Precursor - N-Boc-1H-pyrrol-3-yl-acetic acid methyl ester
This protocol describes the synthesis of the key intermediate for the asymmetric hydrogenation.
Materials:
-
Methyl 3-aminocrotonate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Sodium acetate
-
Diethyl ether
-
Magnesium sulfate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Synthesis of Methyl 1H-pyrrole-3-acetate: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3-aminocrotonate and an equimolar amount of 2,5-dimethoxytetrahydrofuran in glacial acetic acid containing a catalytic amount of sodium acetate.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 1H-pyrrole-3-acetate.
-
N-Boc Protection: Dissolve the methyl 1H-pyrrole-3-acetate in dichloromethane (DCM). Add di-tert-butyl dicarbonate (1.1 eq.) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-1H-pyrrol-3-yl-acetic acid methyl ester.
Protocol 2: Asymmetric Synthesis of (S)-N-Boc-pyrrolidin-3-yl-acetic acid methyl ester
Materials:
-
N-Boc-1H-pyrrol-3-yl-acetic acid methyl ester
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-Me-DuPHOS ((+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation vessel
Procedure:
-
In a glovebox, charge a glass liner for the hydrogenation vessel with [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-Me-DuPHOS (1.1 mol%).
-
Add degassed methanol and stir for 15-20 minutes to form the active catalyst.
-
Add a solution of N-Boc-1H-pyrrol-3-yl-acetic acid methyl ester in degassed methanol.
-
Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three times before pressurizing to 5 bar (75 psi).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-N-Boc-pyrrolidin-3-yl-acetic acid methyl ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 3: Asymmetric Synthesis of (R)-N-Boc-pyrrolidin-3-yl-acetic acid methyl ester
This protocol is identical to Protocol 2, with the exception of the chiral ligand used.
Materials:
-
N-Boc-1H-pyrrol-3-yl-acetic acid methyl ester
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPHOS ((-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)
-
Methanol (degassed)
-
Hydrogen gas
-
High-pressure hydrogenation vessel
Procedure:
-
Follow the procedure outlined in Protocol 2, substituting (S,S)-Me-DuPHOS with (R,R)-Me-DuPHOS.
-
The resulting product will be (R)-N-Boc-pyrrolidin-3-yl-acetic acid methyl ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following table summarizes the expected results for the asymmetric hydrogenation step based on literature precedents for similar transformations.[5][7]
| Enantiomer | Chiral Ligand | Typical Yield | Typical Enantiomeric Excess (ee) |
| (S) | (S,S)-Me-DuPHOS | >95% | >98% |
| (R) | (R,R)-Me-DuPHOS | >95% | >98% |
Final Deprotection to Yield the Target Compounds
The final step involves the removal of the N-Boc protecting group and hydrolysis of the methyl ester to yield the desired (S)- or (R)-pyrrolidin-3-yl-acetic acid.
Protocol 4: Synthesis of (S)- or (R)-Pyrrolidin-3-yl-acetic acid
Materials:
-
(S)- or (R)-N-Boc-pyrrolidin-3-yl-acetic acid methyl ester
-
6 M Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the protected pyrrolidine derivative in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the desired product.
-
The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.
Alternative Synthetic Strategy: Asymmetric Michael Addition
An alternative and powerful approach for the synthesis of chiral pyrrolidine derivatives is the organocatalytic asymmetric Michael addition.[8][9][10] This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, catalyzed by a small chiral organic molecule. For the synthesis of pyrrolidin-3-yl-acetic acid precursors, a suitable Michael acceptor would be an itaconate derivative, and the Michael donor would be a nitromethane or a masked amino group equivalent. The resulting adduct can then be cyclized and further functionalized to yield the target molecule.
Caption: Conceptual workflow for the synthesis of pyrrolidin-3-yl-acetic acid via asymmetric Michael addition.
This method offers the advantage of being metal-free and often proceeds under mild reaction conditions. The choice of the appropriate enantiomer of the organocatalyst allows for the selective synthesis of either the (S)- or (R)-enantiomer of the product.[11]
Conclusion
The asymmetric synthesis of (S)- and (R)-pyrrolidin-3-yl-acetic acid derivatives is a critical endeavor for the advancement of medicinal chemistry and drug discovery. The rhodium-catalyzed asymmetric hydrogenation of a common pyrrole precursor represents a highly efficient, scalable, and enantioselective method to access both enantiomers of the target molecule. The detailed protocols provided in this application note offer a reliable starting point for researchers in this field. Furthermore, the exploration of alternative strategies, such as organocatalytic Michael additions, provides additional tools for the synthesis of these valuable chiral building blocks.
References
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6344-6348.
-
Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available at: [Link]
-
Request PDF | Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Find, read and cite all the research you need on ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Available at: [Link]
-
MedCrave. (2017). Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. Available at: [Link]
-
Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]
-
PMC. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
RSC Publishing. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds. Available at: [Link]
-
ResearchGate. (2008). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Scilit. (1998). Asymmetric synthesis of 3-substituted pyrrolidones via α-alkylation of a chiral non-racemic γ-lactam. Available at: [Link]
-
University of Illinois Urbana-Champaign. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Available at: [Link]
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
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- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
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- 10. researchgate.net [researchgate.net]
- 11. medcraveonline.com [medcraveonline.com]
Application Notes & Protocols: Strategic Coupling Reactions Involving the Secondary Amine of Pyrrolidin-3-yl-acetic acid tert-butyl ester
Introduction: A Versatile Scaffold in Medicinal Chemistry
Pyrrolidin-3-yl-acetic acid tert-butyl ester is a valuable chiral building block in modern drug discovery. Its structure presents two key synthetic handles: a secondary amine nucleophile within the pyrrolidine ring and a sterically demanding tert-butyl ester protecting a carboxylic acid. The strategic modification of the secondary amine allows for the exploration of vast chemical space, enabling the synthesis of diverse compound libraries for screening and lead optimization.
The primary challenge and strategic consideration when working with this scaffold is the acid-labile nature of the tert-butyl ester. Reaction conditions must be carefully selected to functionalize the secondary amine while preserving the integrity of this protecting group. This guide provides a detailed exploration of the most effective coupling strategies, explaining the causality behind procedural choices and offering robust, field-proven protocols for common transformations. We will delve into N-acylation, reductive amination, and N-arylation, providing researchers with the tools to confidently and efficiently utilize this versatile intermediate.
Overview of Synthetic Strategies
The secondary amine of the pyrrolidine ring is a potent nucleophile, enabling a variety of bond-forming reactions. The choice of strategy depends on the desired final product, whether it be an amide, a tertiary amine with a new alkyl substituent, or an N-aryl derivative. Each approach requires a unique set of reagents and conditions tailored to maximize yield and minimize side reactions, particularly the premature cleavage of the tert-butyl ester.
Application Notes and Protocols for the Large-Scale Production of Tert-butyl 2-(pyrrolidin-3-yl)acetate
Abstract
This comprehensive guide details robust and scalable methodologies for the large-scale synthesis of tert-butyl 2-(pyrrolidin-3-yl)acetate, a key building block in the development of contemporary pharmaceuticals. Addressing the needs of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of a strategic synthetic pathway, emphasizing process optimization, safety, and quality control. The protocols outlined herein are designed for pilot plant and industrial scale production, integrating principles of Process Analytical Technology (PAT) to ensure consistent and high-quality output. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring a thorough understanding of the manufacturing process.
Introduction: The Significance of 3-Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Specifically, 3-substituted pyrrolidines are crucial components of numerous active pharmaceutical ingredients (APIs), including antivirals, neurotherapeutics, and anticancer agents.[2][3] Tert-butyl 2-(pyrrolidin-3-yl)acetate, with its reactive secondary amine and ester functionalities, serves as a versatile intermediate for the synthesis of these complex molecules. The demand for stereochemically pure forms of this intermediate necessitates the development of efficient and scalable manufacturing processes. This document outlines a multi-step synthesis designed for large-scale production, focusing on a chiral pool approach starting from a readily available and renewable resource, itaconic acid.[4][5][6]
Strategic Overview of the Synthetic Pathway
The proposed large-scale synthesis of tert-butyl 2-(pyrrolidin-3-yl)acetate is a four-step process designed for efficiency, scalability, and stereochemical control. The pathway commences with the asymmetric Michael addition of a nitrogen source to a derivative of itaconic acid, followed by cyclization to form the pyrrolidone ring. Subsequent reduction of the amide and nitrile functionalities, followed by esterification, yields the target molecule.
Sources
- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00098E [pubs.rsc.org]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Moiety After Ester Hydrolysis
Introduction: The Strategic Imperative of Carboxylic Acid Derivatization
In the landscape of drug discovery and development, the carboxylic acid functional group is a cornerstone. Its prevalence in bioactive molecules, coupled with its ionizable nature, makes it a critical determinant of pharmacokinetic and pharmacodynamic properties. Ester moieties are frequently employed as protecting groups for carboxylic acids during synthesis or as prodrugs to enhance properties like membrane permeability.[1][2][3][4] The hydrolysis of these esters, whether through a deliberate synthetic step or metabolic action, liberates the parent carboxylic acid, opening a gateway to a diverse array of chemical modifications.
This guide provides an in-depth exploration of the strategic derivatization of the carboxylic acid moiety following ester hydrolysis. We will delve into the causality behind experimental choices, offering field-proven protocols and insights to empower researchers in medicinal chemistry, chemical biology, and drug development. The focus is on transforming the regenerated carboxyl group into a variety of functional groups, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies, the attachment of probes, or the fine-tuning of a drug candidate's profile.
The Central Role of Activation
A carboxylic acid's hydroxyl group is a poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for direct reaction with most nucleophiles.[5] Therefore, the first and most critical step in nearly all derivatization strategies is activation . This process converts the hydroxyl group into a better leaving group, thereby enhancing the reactivity of the acyl carbon towards nucleophilic attack. The choice of activating agent is dictated by the desired derivative, the stability of the substrate, and the desired reaction conditions.
Below is a workflow diagram illustrating the central role of the activated carboxylic acid intermediate.
Caption: General workflow from ester hydrolysis to diverse carboxylic acid derivatives.
I. Pathway 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry
The conversion of a carboxylic acid to an amide is arguably the most common derivatization in drug development. Amide bonds are stable, participate in hydrogen bonding, and allow for the systematic exploration of chemical space by varying the amine component.
A. Principle: Activation and Nucleophilic Acyl Substitution
Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction forming a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to an amide.[5][6] Modern amidation relies on coupling reagents that generate a highly reactive acyl intermediate in situ, which is then readily attacked by the amine nucleophile.
B. Protocol: Carbodiimide-Mediated Amide Coupling (e.g., EDC/HOBt)
This is a robust and widely used method, particularly in peptide synthesis and for sensitive substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is crucial. It intercepts the initial O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions.[7]
Materials:
-
Carboxylic acid (starting material)
-
Amine (desired coupling partner)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt) or suitable alternative
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (to a concentration of ~0.1-0.5 M).
-
Amine Addition: Add the amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a tertiary base like DIPEA (2.5 eq) to neutralize the salt and scavenge the acid produced during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exothermic reaction and minimize side reactions.
-
EDC Addition: Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% aqueous HCl (if an acid-stable product), saturated aqueous NaHCO₃, and brine. The aqueous washes remove unreacted reagents, HOBt, and the urea byproduct from EDC.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or recrystallization.
C. Alternative Amidation Protocols
While carbodiimide chemistry is prevalent, other methods offer advantages for specific scenarios.
| Method | Activating Reagent(s) | Key Advantages | Considerations |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[8][9][10] | Highly reactive intermediate; good for hindered amines. | Harsh conditions (SOCl₂ often used neat at reflux); generates HCl; not suitable for acid-sensitive substrates.[8][9] |
| Boron-Mediated | B(OCH₂CF₃)₃[11] | High yields, simple filtration purification for many products, low racemization.[11] | Requires elevated temperatures (80-100 °C).[11] |
| Titanium-Mediated | Titanium Tetrachloride (TiCl₄)[12] | Good for a wide range of substrates, proceeds with low racemization.[12] | Requires heating (85 °C in pyridine); TiCl₄ is moisture-sensitive.[12] |
II. Pathway 2: Formation of Other Key Derivatives
Beyond amides, carboxylic acids can be converted into a range of other synthetically valuable functional groups.
A. Esterification
While the starting point was ester hydrolysis, re-esterification with a different alcohol can be a key diversification strategy.
Protocol: Esterification with Diazomethane Diazomethane (CH₂N₂) is a highly efficient but hazardous reagent for converting carboxylic acids to methyl esters under very mild conditions.[13][14] The reaction is quantitative and fast.
Safety Precaution: Diazomethane is toxic and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment (e.g., blast shield, specific glassware). It is often generated in-situ for immediate use.[13][14]
Principle: The reaction proceeds via protonation of diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the carboxylate on the resulting methyldiazonium ion, displacing nitrogen gas.[13][15]
Step-by-Step Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in a solvent like diethyl ether or a mixture of ether and methanol.
-
Cool the solution to 0 °C.
-
Add an ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists (indicating a slight excess of diazomethane) and gas evolution ceases.
-
Quench any remaining diazomethane by carefully adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent in vacuo to yield the methyl ester, which is often pure enough for subsequent steps without further purification.
B. Weinreb Amide Synthesis
The Weinreb amide (N-methoxy-N-methylamide) is a uniquely valuable intermediate. Its utility stems from its ability to react with organometallic reagents (Grignard or organolithiums) to produce ketones without over-addition to form a tertiary alcohol.[16] This is because the initial tetrahedral intermediate is stabilized as a chelate, which collapses to the ketone only upon acidic workup.
Protocol: One-Pot Weinreb Amide Synthesis Several one-pot methods have been developed to convert carboxylic acids directly to Weinreb amides, avoiding the need to first form an acid chloride.[17][18][19][20]
Materials:
-
Carboxylic acid
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)[17][20]
-
Base (e.g., Pyridine or DIPEA)[20]
Step-by-Step Procedure (using POCl₃): [20]
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of POCl₃ (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or saturated NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Acyl Azide Formation
Acyl azides are versatile intermediates. They can be used for amide synthesis or undergo the Curtius rearrangement upon heating to form an isocyanate, which can be trapped to yield amines, ureas, or carbamates.[21]
Protocol: Direct Acyl Azide Synthesis Modern methods allow for the direct, one-pot conversion of carboxylic acids to acyl azides under mild conditions, avoiding the isolation of reactive acyl chlorides.[22][23][24][25]
Materials:
-
Carboxylic acid
-
Anhydrous Acetone or Acetonitrile[23]
Step-by-Step Procedure: [23][25]
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous acetone, add triphenylphosphine (1.5 eq) and trichloroacetonitrile (1.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add sodium azide (1.5 eq) and continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to remove salts and concentrate the filtrate.
-
The crude product can be purified by chromatography, but often the acyl azide is used immediately in the next step due to its potential instability.
Caption: Key derivatization pathways from a central carboxylic acid.
III. Analytical Monitoring and Purification
Successful derivatization requires diligent monitoring and purification.
-
Reaction Monitoring: TLC is a rapid, qualitative tool. For more quantitative analysis and confirmation of product mass, LC-MS is indispensable. In recent years, various derivatization strategies have been developed specifically to enhance detection by LC-MS or GC.[7][26][27][28][29]
-
Purification: The choice of purification method depends on the properties of the derivative.
-
Extraction: A standard acid-base workup is effective for removing basic or acidic impurities.[30]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying neutral organic compounds.
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solid products.[30]
-
Distillation: For volatile, thermally stable liquid products, distillation can be an effective purification technique.[30]
-
Conclusion: A Versatile Hub for Molecular Engineering
The carboxylic acid, revealed after ester hydrolysis, is not an endpoint but a versatile hub for chemical diversification. By understanding the principles of activation and selecting the appropriate derivatization strategy, researchers can efficiently generate a wide range of analogs. The protocols and insights provided here serve as a foundation for rationally designing and executing these critical transformations, accelerating the journey of discovery in the chemical and pharmaceutical sciences.
References
- Kitamura, M., et al. (2010). Direct Synthesis of Acyl Azides from Carboxylic Acids Using 2-Azido-1,3-dimethylimidazolinium Chloride. Chemical and Pharmaceutical Bulletin, 58(7), 954-956.
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Chemistry LibreTexts. (2019). 19.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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- Fochi, F., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(80), 65135-65142.
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JoVE. (n.d.). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
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Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved from [Link]
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Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Retrieved from [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Application Notes and Protocols: Synthesis and Evaluation of Pyrrolidine-Based Enzyme Inhibitors
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Enzyme Inhibition
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs and natural products.[1][2] Its significance stems from a combination of favorable physicochemical properties and synthetic tractability. The sp³-hybridized, non-planar structure of the pyrrolidine ring provides access to a three-dimensional chemical space, a crucial attribute for achieving high-affinity and selective interactions with the intricate topographies of enzyme active sites.[1][3] This conformational flexibility, often described as "pseudorotation," allows pyrrolidine derivatives to adopt optimal geometries for binding, thereby enhancing their inhibitory potency.[1]
Furthermore, the pyrrolidine ring offers multiple points for stereocontrolled functionalization, enabling the precise spatial arrangement of pharmacophoric groups that can engage in specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts within an enzyme's active site.[4] The nitrogen atom within the ring can act as a hydrogen bond acceptor, or, when protonated, a hydrogen bond donor, further contributing to its versatility in drug design.[5] These features have been successfully exploited in the development of potent inhibitors for a wide range of enzyme classes, including proteases, glycosidases, and kinases. This guide will provide detailed protocols for the synthesis of a representative pyrrolidine-based inhibitor and its subsequent enzymatic evaluation, offering researchers a practical framework for the development of novel enzyme inhibitors.
Key Synthetic Strategies for Pyrrolidine-Based Inhibitors
The construction of functionalized pyrrolidine rings is a well-established field in organic chemistry, with several robust strategies available to medicinal chemists. Two of the most powerful and widely employed methods are the functionalization of readily available chiral precursors and the de novo construction of the pyrrolidine ring via cycloaddition reactions.
-
Functionalization of Proline and its Derivatives: L-proline and its hydroxylated analogue, 4-hydroxy-L-proline, are inexpensive, naturally occurring chiral building blocks that serve as excellent starting materials for the synthesis of a diverse array of pyrrolidine-based inhibitors.[5][6] The inherent stereochemistry of these precursors can be leveraged to control the stereochemical outcome of the final product, a critical factor in achieving selective enzyme inhibition. A multitude of synthetic transformations can be applied to the carboxyl, amino, and hydroxyl groups of these starting materials, allowing for the introduction of various pharmacophoric elements.
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: This powerful reaction provides a convergent and stereocontrolled route to highly substituted pyrrolidines.[7][8] Azomethine ylides, generated in situ from various precursors, react with a wide range of dipolarophiles (typically alkenes) to furnish the pyrrolidine ring in a single step.[2] The use of chiral catalysts can render this transformation enantioselective, providing access to optically pure pyrrolidine derivatives.[7][9] This method is particularly advantageous for creating complex polycyclic and spirocyclic pyrrolidine systems.[7][10]
The following sections will provide a detailed, step-by-step protocol for the synthesis of a well-known pyrrolidine-based inhibitor, illustrating the practical application of these synthetic principles.
Protocol 1: Synthesis of a Cyanopyrrolidine-Based Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor
This protocol details the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of the DPP-IV inhibitor Vildagliptin.[11][12] The synthesis starts from the readily available and inexpensive chiral building block, L-proline.
Experimental Workflow: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Caption: Workflow for the synthesis of a key cyanopyrrolidine intermediate.
Materials and Reagents:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)
-
Ammonia solution (aqueous or in methanol)
-
Trifluoroacetic anhydride
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [12][13]
-
To a suspension of L-proline (10.0 g, 86.8 mmol) in 100 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetyl chloride (10.2 mL, 130.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and carefully quench with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. This product is often used in the next step without further purification.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [12]
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid from the previous step in 50 mL of an appropriate solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 equivalents). Stir at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, prepare a solution of ammonia. Carefully add the acid chloride solution dropwise to the ammonia solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude amide.
Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [12]
-
Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (10.0 g, 52.5 mmol) in 100 mL of anhydrous THF and cool to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.5 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purification and Characterization:
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The structure of the final product should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., the nitrile C≡N stretch).
Protocol 2: In Vitro Enzyme Inhibition Assay for Dipeptidyl Peptidase-IV (DPP-IV)
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of the synthesized cyanopyrrolidine derivative against human recombinant DPP-IV.[3][14][15] The assay is based on the cleavage of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Assay Workflow
Caption: Workflow for the DPP-IV enzyme inhibition assay.
Materials and Reagents:
-
Recombinant human Dipeptidyl Peptidase-IV (DPP-IV)
-
Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer (50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in the assay buffer.
-
Dilute the DPP-IV enzyme to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 25 µL of the assay buffer.
-
Add 25 µL of the serially diluted inhibitor solutions to the test wells. For the positive control (no inhibition), add 25 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. For the negative control (no enzyme), add 50 µL of assay buffer.
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells. The final volume in each well will be 100 µL.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample - Rate of negative control) / (Rate of positive control - Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Data Presentation: Expected Outcomes
The successful synthesis of the cyanopyrrolidine inhibitor and its subsequent evaluation should yield reproducible data that can be clearly presented.
Table 1: Summary of Synthetic and Inhibitory Data for a Representative Pyrrolidine-Based DPP-IV Inhibitor
| Compound ID | Synthetic Yield (%) | Purity (%) | Target Enzyme | IC₅₀ (nM) |
| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile coupled with an appropriate amine | e.g., 60-70% | >95% | Dipeptidyl Peptidase-IV (DPP-IV) | Varies based on the coupled amine |
| Vildagliptin (Reference) | N/A | >98% | Dipeptidyl Peptidase-IV (DPP-IV) | ~2-5 |
| Saxagliptin (Reference) | N/A | >98% | Dipeptidyl Peptidase-IV (DPP-IV) | ~1-3 |
Note: The IC₅₀ values for Vildagliptin and Saxagliptin are provided as typical literature values for comparative purposes.[4]
Conclusion and Future Perspectives
The pyrrolidine scaffold remains a highly valuable and versatile platform for the design and synthesis of potent and selective enzyme inhibitors. The synthetic strategies and assay protocols detailed in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry. By leveraging the structural and chemical properties of the pyrrolidine ring, it is possible to develop novel therapeutic agents for a wide range of diseases. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel pyrrolidine-based scaffolds with unique substitution patterns to target challenging enzyme classes with greater specificity and efficacy.
References
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Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. (2006). PubMed. [Link]
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LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012). The Royal Society of Chemistry. [Link]
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Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). NIH. [Link]
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Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). PubMed. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. [Link]
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Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. [Link]
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Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. (2008). PubMed. [Link]
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Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C. (2006). PubMed. [Link]
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11 Years of cyanopyrrolidines as DPP-IV inhibitors. (2006). PubMed. [Link]
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Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. (2016). YouTube. [Link]
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Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005). American Diabetes Association. [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers. [Link]
-
Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. (2001). ACS Publications. [Link]
-
Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. (2012). PubMed. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. (2014). ACS Publications. [Link]
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Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). NIH. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2015). Chemical Communications. [Link]
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Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2016). PubMed Central. [Link]
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Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]
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Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. (2008). ResearchGate. [Link]
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Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. (2007). PubMed. [Link]
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Influenza - Neuraminidase Inhibition Test. (n.d.). APHA. [Link]
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Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008). PubMed. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
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Synthesis of Main Impurity of Vildagliptin. (2016). ijpsr.com. [Link]
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An efficient synthesis of Vildagliptin intermediates. (2014). ijpsonline.com. [Link]
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Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016). OAText. [Link]
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008). Beilstein Journals. [Link]
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A concise and efficient synthesis of vildagliptin. (2011). University of Eastern Piedmont. [Link]
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[Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. (2012). PubMed. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). NIH. [Link]
-
(PDF) A facile method to synthesize vildagliptin. (2014). ResearchGate. [Link]
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Synthesis of Vildagliptin Utilizing Continuous Flow and Batch Technologies. (2023). ResearchGate. [Link]
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Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. (1956). ACS Publications. [Link]
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Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. (2012). NIH. [Link]
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Study of the Conformational Dynamics of Prolyl Oligopeptidase by Mass Spectrometry: Lessons Learned. (2012). ACS Publications. [Link]
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Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2018). ResearchGate. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]
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Structure-function properties of prolyl oligopeptidase family enzymes. (2006). PubMed. [Link]
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Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021). SciSpace. [Link]
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Troubleshooting & Optimization
Improving the yield and purity of Pyrrolidin-3-YL-acetic acid tert-butyl ester synthesis
Welcome to the technical support center for the synthesis of Pyrrolidin-3-yl-acetic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, can present several challenges that impact both the final yield and purity. This guide provides a comprehensive overview of a common synthetic route, detailed troubleshooting protocols, and answers to frequently asked questions to empower researchers to achieve optimal results.
A plausible and efficient synthetic route involves a multi-step process, which will be the focus of this guide:
-
Boc Protection: Protection of the pyrrolidine nitrogen is crucial to prevent side reactions in subsequent steps.
-
Chain Extension: Introduction of the acetic acid moiety at the 3-position of the pyrrolidine ring.
-
Esterification: Formation of the tert-butyl ester.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Below is a workflow diagram illustrating this general synthetic strategy.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.
Problem 1: Low Yield in the Esterification Step (Steglich Esterification)
Q: I am attempting the Steglich esterification of N-Boc-pyrrolidin-3-yl-acetic acid with tert-butanol using DCC and DMAP, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in Steglich esterification, especially with a sterically hindered alcohol like tert-butanol, are a common issue.[2][3] The primary culprits are often related to reaction conditions, reagent quality, and the formation of byproducts.
Possible Causes & Solutions:
-
Formation of N-acylurea byproduct: The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the alcohol.[2] This is more prevalent with sterically hindered alcohols.
-
Solution: Increase the amount of DMAP (e.g., from 0.1 to 0.3 equivalents). DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species, which accelerates the desired reaction with tert-butanol.[2]
-
-
Dehydration of tert-butanol: Although the reaction is typically run under neutral conditions, trace acidity can lead to the dehydration of tert-butanol to isobutylene.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity reagents.
-
-
Incomplete reaction: The steric hindrance of tert-butanol can lead to slow reaction kinetics.
-
Solution: Increase the reaction time and monitor progress by TLC or LC-MS. While these reactions are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but must be done cautiously to avoid byproduct formation.
-
-
Alternative Coupling Agents: Dicyclohexylcarbodiimide (DCC) can lead to the formation of dicyclohexylurea (DCU), which can be difficult to remove and may complicate product isolation.[4]
-
Solution: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble, simplifying the work-up.[5]
-
Optimized Protocol for Steglich Esterification:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert. |
| Temperature | 0 °C to Room Temperature | Initial cooling minimizes side reactions, then warming to RT drives the reaction. |
| Reagent Stoichiometry | N-Boc-acid (1 eq.), tert-butanol (1.5-2.0 eq.), DCC (1.1 eq.), DMAP (0.2-0.3 eq.) | An excess of the alcohol can help drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitor by TLC for consumption of the starting acid. |
Step-by-Step Experimental Protocol:
-
Dissolve N-Boc-pyrrolidin-3-yl-acetic acid (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.2 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Add tert-butanol (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Difficulty in Removing the Boc Protecting Group without Affecting the tert-Butyl Ester
Q: I am struggling with the selective deprotection of the N-Boc group. The acidic conditions I've tried (e.g., TFA in DCM) also seem to cleave the tert-butyl ester, leading to a mixture of products.
A: This is a classic challenge of orthogonal protection. Both the N-Boc group and the tert-butyl ester are acid-labile, but the Boc group is generally more sensitive.[6] Achieving selectivity requires carefully controlled conditions.
Causality of Non-selectivity:
The mechanism for the acid-catalyzed removal of both groups involves the formation of a stable tert-butyl cation.[6] Strong acids and prolonged reaction times can lead to the cleavage of both protecting groups.
Strategies for Selective Deprotection:
-
Milder Acidic Conditions: Using a less harsh acid or a lower concentration can enhance selectivity.
-
Solution 1 (HCl in Dioxane/EtOAc): A solution of 4M HCl in 1,4-dioxane or ethyl acetate is a standard and often effective reagent for this transformation.[7] The resulting amine hydrochloride often precipitates from the reaction mixture, which can help prevent further reaction of the ester.[8]
-
Solution 2 (Controlled TFA): Use a lower concentration of trifluoroacetic acid (TFA) (e.g., 10-20% in DCM) and conduct the reaction at 0 °C, carefully monitoring by TLC to stop the reaction as soon as the starting material is consumed.[7]
-
-
Alternative Solvents: The choice of solvent can influence the reaction outcome.
-
Solution: Using tert-butyl acetate as a solvent can help suppress the cleavage of the tert-butyl ester by Le Chatelier's principle, as it provides a source of tert-butyl cations.[8]
-
Recommended Deprotection Protocol:
Caption: Decision diagram for selective Boc deprotection.
Step-by-Step Experimental Protocol (using HCl in Dioxane):
-
Dissolve the N-Boc protected ester (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate.
-
Cool the solution to 0 °C.
-
Add 4M HCl in 1,4-dioxane (3-5 eq.) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect it by filtration and wash with cold diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or by conversion to the free base followed by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing the precursor, N-Boc-pyrrolidin-3-yl-acetic acid?
A1: A common and effective route starts from N-Boc-3-cyanopyrrolidine. This involves the hydrolysis of the nitrile to the carboxylic acid.
Synthetic Pathway:
-
Synthesis of N-Boc-3-cyanopyrrolidine: This can be prepared from 3-cyanopyrrolidine by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[9]
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[10][11] Basic hydrolysis is often preferred to avoid premature cleavage of the Boc group.
Protocol for Basic Hydrolysis of N-Boc-3-cyanopyrrolidine:
-
Dissolve N-Boc-3-cyanopyrrolidine (1.0 eq.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-5 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-pyrrolidin-3-yl-acetic acid.
Q2: How can I effectively purify the final product, this compound?
A2: The purification strategy depends on the nature of the impurities.
-
For the Hydrochloride Salt: If the deprotection was carried out using HCl, the product is likely the hydrochloride salt. This can often be purified by recrystallization from a suitable solvent system like isopropanol/diethyl ether.
-
For the Free Base: If the hydrochloride salt is converted to the free base (by treatment with a mild base like NaHCO₃ followed by extraction), it can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 DCM/methanol) and gradually increasing the polarity, is often effective.
-
Removal of DCU: If DCC was used in the esterification, residual DCU can be a persistent impurity. It is sparingly soluble in many organic solvents. One method to remove it is to dissolve the crude product in DCM and cool it to -20 °C, which can cause the DCU to precipitate.[4]
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques should be used for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the structure of the final product. Key signals to look for are the characteristic singlet for the tert-butyl group (around 1.4-1.5 ppm in ¹H NMR) and the absence of the Boc group's tert-butyl signal (around 1.4 ppm but with a different chemical environment).[12][13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weight of the product and detecting any impurities.
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method can be developed to determine the purity of the final product with high accuracy.[12][14] A typical mobile phase could be a gradient of acetonitrile and water with a small amount of an additive like TFA.
| Analytical Technique | Information Provided |
| ¹H NMR | Structural confirmation, presence of key functional groups. |
| ¹³C NMR | Confirms the carbon skeleton and number of unique carbons. |
| LC-MS | Molecular weight confirmation and impurity identification. |
| HPLC | Quantitative assessment of purity. |
References
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? - ResearchGate. Available from: [Link]
- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents.
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available from: [Link]
-
Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters - ElectronicsAndBooks. Available from: [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available from: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate - ResearchGate. Available from: [Link]
- US20100311968A1 - Deprotection of boc-protected compounds - Google Patents.
-
Steglich Esterification with EDC : r/OrganicChemistry - Reddit. Available from: [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate | Request PDF - ResearchGate. Available from: [Link]
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents.
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Available from: [Link]
-
tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride - ChemBK. Available from: [Link]
-
The Chemistry of Innovation: Exploring the Synthesis and Applications of 1-Boc-3-cyano-4-oxopyrrolidine - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available from: [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. Available from: [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains - MDPI. Available from: [Link]
-
hydrolysis of nitriles - Chemguide. Available from: [Link]
-
Esterification/Amidation Problems : r/Chempros - Reddit. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available from: [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. Available from: [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. Available from: [Link]
- CN101172950A - Method for synthesizing di-tert-butyl dicarbonic acid ester - Google Patents.
-
Carboxylic acids and Nitriles - Philadelphia University. Available from: [Link]
-
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC - NIH. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available from: [Link]
-
tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride - ChemBK. Available from: [Link]
-
Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Available from: [Link]
-
CAS No : 2703749-13-5 | Product Name : tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride | Pharmaffiliates. Available from: [Link]
-
Can we use tert butanol in pinner reaction to produce tert butyl ester? - ResearchGate. Available from: [Link]
-
tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure. Available from: [Link]
-
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
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- 8. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 9. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
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- 14. 2096495-18-8|tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate|BLD Pharm [bldpharm.com]
Common side-products in the synthesis of substituted pyrrolidines and their prevention
Welcome to the technical support center for the synthesis of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are key structural motifs in numerous natural products and pharmaceuticals. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrrolidine ring?
A1: The most prevalent methods for constructing the pyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of azomethine ylides with alkenes or alkynes to directly form the five-membered ring,
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl Ester Cleavage
Welcome to our dedicated technical support center for optimizing the cleavage of tert-butyl (t-Bu) esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My tert-butyl ester cleavage is incomplete. What are the common causes and how can I resolve this?
Incomplete cleavage is a frequent challenge that can often be rectified by fine-tuning the reaction conditions. The key factors to consider are the acid's strength and concentration, the duration of the reaction, and the temperature.[1]
-
Insufficient Acid Strength or Concentration: The deprotection of t-butyl esters is an acid-catalyzed process.[2] If the acid is not strong enough or its concentration is too low, the reaction may fail to reach completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection requires a sufficient amount of time to go to completion. These reactions are typically conducted at room temperature (20-25°C), and lower temperatures will slow down the reaction rate.[1][4]
-
Solution: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] You should extend the reaction time until the starting material has been entirely consumed.[1][4] Most of these reactions are completed within a few hours.[4]
-
-
Excess Water: While a small quantity of water can function as a scavenger, an excessive amount can dilute the acid and diminish its effectiveness.[1][5]
Q2: I'm observing the formation of side products. What are they and how can I prevent them?
Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.
-
t-Butylation: The electrophilic t-butyl cation has the potential to alkylate nucleophilic residues within your molecule, such as the thiol side-chain of cysteine or the indole ring of tryptophan.[1]
-
Prevention: To prevent this, you should incorporate "scavengers" into your cleavage cocktail. Scavengers are nucleophiles that are designed to trap the t-butyl cation before it has a chance to react with your peptide or molecule.[7] A commonly used and effective combination of scavengers is triisopropylsilane (TIS) and water.[5][8]
-
-
Formation of tert-butyl trifluoroacetate: The t-butyl cation can also react with the trifluoroacetate anion.[4] While this is often not a direct issue for the desired product, it can consume the catalyst if the reaction is carried out with sub-stoichiometric amounts of acid.[9]
-
Prevention: Using an excess of TFA will ensure that the reaction proceeds to completion, regardless of this side reaction.[4]
-
Q3: My starting material or product seems to be degrading under the cleavage conditions. What are my options?
The harsh acidic conditions that are necessary for t-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.[1] If you suspect that your material is degrading, it is advisable to switch to a milder deprotection method.
Milder Alternatives to Strong Acids:
-
Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective and environmentally friendly reagent for the cleavage of t-butyl esters.[10] It provides good selectivity and is compatible with other acid-sensitive groups, such as benzyl esters and TBDMS ethers.[10]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can be used to selectively cleave t-butyl esters, sometimes even in the presence of other acid-labile groups like Fmoc.[11][12][13][14][15]
-
Silica Gel: For certain substrates, refluxing with chromatography-grade silica gel in toluene can be an effective and selective method for cleaving t-butyl esters.[16]
-
Thermolysis: In some cases, t-butyl esters can be cleaved by heating, especially when in protic solvents like 2,2,2-trifluoroethanol.[17]
Q4: How can I selectively remove a Boc group without cleaving my tert-butyl ester?
While both the tert-butoxycarbonyl (Boc) group and t-butyl esters are susceptible to acid, the Boc group is generally more sensitive to acidic conditions. This difference in reactivity can be leveraged for selective deprotection.
-
Controlled Acid Conditions: By carefully controlling the acidic conditions, it is possible to selectively remove the Boc group while leaving the t-butyl ester intact. For instance, using 1 M HCl in ethyl acetate can selectively deprotect the N-Boc group in the presence of a tert-butyl ester.[12]
Data Presentation: Comparison of Common Cleavage Conditions
| Reagent | Solvent(s) | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM)[4] | 20-25[1][4] | 2-5 hours[4] | The most common method; scavengers are often required.[1][4] |
| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid[2] | 20-25 | Variable | A classic and effective method. |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM)[11] | Room Temperature | Variable | A mild Lewis acid alternative.[11][12] |
| Aqueous Phosphoric Acid (85%) | Water | Room Temperature | Variable | An environmentally benign option.[10] |
| Silica Gel Slurry | Toluene[1] | Reflux (110°C) | Overnight | A heterogeneous method that is useful for sensitive substrates.[1] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[4]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5%.[4]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure all residual TFA is removed.
-
Purify the resulting carboxylic acid as required.
Protocol 2: Deprotection using a Scavenger Cocktail
-
Dissolve the substrate in a minimal amount of DCM, if necessary.
-
Add the chosen scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the substrate.[5]
-
Stir the mixture at room temperature for 1-4 hours.[5]
-
Monitor the reaction's progress using LC-MS.[5]
-
Concentrate the reaction mixture under reduced pressure.[5]
-
Precipitate the product by adding cold diethyl ether and collect the resulting solid by filtration.[5]
Visualization of Key Processes
Mechanism of Acid-Catalyzed Deprotection and the Role of Scavengers
Caption: A decision tree for troubleshooting incomplete tert-butyl ester cleavage.
References
-
Marcantoni, E., Massaccesi, M., Torregiani, E., Bartoli, G., Bosco, M., & Sambri, L. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Kumar, S. A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2001). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Synfacts. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Thieme. Retrieved from [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. Retrieved from [Link]
-
PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. National Library of Medicine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. Retrieved from [Link]
-
Pande, S. A. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. Retrieved from [Link]
-
Herath, A., & Cosford, N. D. P. (2010). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. Retrieved from [Link]
-
Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
Kumar, S. A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. Retrieved from [Link]
-
Lee, J. C., et al. (2004). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2008). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Reddit. (2023). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
-
Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. Retrieved from [Link]
-
Reddit. (2022). Hydrolysis product troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018). Deprotection of the t-butyl ester group. Retrieved from [Link]
-
The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]
Sources
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- 14. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
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- 17. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting guide for the chiral separation of pyrrolidine isomers by HPLC
Welcome to the technical support center for the chiral separation of pyrrolidine isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these challenging enantiomers. Pyrrolidine and its derivatives are crucial building blocks in many pharmaceuticals, making their enantiomeric purity a critical quality attribute.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor or no resolution between my pyrrolidine enantiomers. What are the most likely causes and how can I fix this?
A1: Poor enantiomeric resolution is the most common challenge in chiral HPLC and typically stems from a few key areas: the choice of chiral stationary phase (CSP), the mobile phase composition, or the column temperature.[4][5] A systematic approach is essential for effective troubleshooting.
Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[6] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. If the chosen CSP does not provide sufficient stereoselective interactions with your specific pyrrolidine isomers, you will not achieve baseline separation.[5]
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Protocol:
-
Chiral Stationary Phase (CSP) Selection:
-
Expertise & Experience: For basic compounds like pyrrolidines, polysaccharide-based CSPs are often the first choice. Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[5][7] Macrocyclic glycopeptide phases like Astec® CHIROBIOTIC® V2 can also be highly effective for polar and ionic compounds.[1][8]
-
Action: If you are not using a column designed for chiral separation of amines, or if your current column is not yielding any separation, consider screening different CSPs. A screening approach using columns with different chiral selectors is the most efficient way to find a suitable stationary phase.[9][10]
-
-
Mobile Phase Optimization:
-
Causality: The mobile phase modulates the interactions between the analyte and the CSP. For pyrrolidines, which are basic, secondary interactions with acidic silanol groups on the silica support can lead to poor peak shape and resolution.[11][12]
-
Protocol: Mobile Phase Additives:
-
In normal phase (e.g., n-hexane/ethanol), add a small amount of a basic modifier to the mobile phase.[9]
-
Start with 0.1-0.2% (v/v) of triethylamine (TEA) or diethylamine (DEA).[1][7]
-
This additive will compete with the basic pyrrolidine for active silanol sites, minimizing undesirable secondary interactions and improving peak symmetry and resolution.[4]
-
-
Protocol: Modifier Concentration:
-
Systematically vary the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the mobile phase. A common starting point is a 90:10 (v/v) mixture of n-hexane and alcohol.[9]
-
Adjust the alcohol content in small increments (e.g., to 95:5 or 85:15) to find the optimal balance between retention and selectivity.
-
-
-
Temperature Optimization:
-
Causality: Temperature has a complex effect on chiral separations.[4] Generally, lower temperatures enhance the enthalpically-driven interactions responsible for chiral recognition, often leading to better resolution.[4][13] However, higher temperatures can improve column efficiency and peak shape. The effect is compound-dependent.[4][14]
-
Protocol: Temperature Screening:
-
Start the analysis at ambient temperature (e.g., 25°C).
-
Decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C) and inject the sample at each step, allowing for proper column equilibration.[4]
-
If resolution does not improve, increase the temperature from the starting point in 5°C increments (e.g., to 30°C, then 35°C).[4]
-
-
-
Consider an Indirect Approach (Derivatization):
-
Trustworthiness: If direct separation on a CSP is unsuccessful, an alternative is to derivatize the pyrrolidine enantiomers with a chiral derivatizing agent to form diastereomers.[1][7] These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column, although using a chiral column can further enhance separation.[7][15]
-
Example: Reacting a pyrrolidine derivative with 4-nitrobenzoic acid creates diastereomers that can be resolved.[7]
-
| Parameter | Typical Starting Conditions for Pyrrolidine Isomers |
| Chiral Stationary Phase | Chiralcel® OD-H (250 x 4.6 mm, 5 µm)[5][7] |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA)[1][7] |
| Flow Rate | 1.0 mL/min[1][7] |
| Temperature | 25°C[5][7] |
| Detection | UV at 205-254 nm[1][7] |
Q2: My peaks are tailing severely, which is affecting my ability to accurately quantify the enantiomers. What should I do?
A2: Peak tailing is a very common issue when analyzing basic compounds like pyrrolidines on silica-based columns.[11] It is primarily caused by secondary interactions between the basic nitrogen of the pyrrolidine ring and residual acidic silanol groups on the stationary phase surface.[12][16][17] This secondary retention mechanism leads to a portion of the analyte being held more strongly, resulting in a "tail" on the peak.[12]
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol:
-
Optimize Mobile Phase Additives:
-
Expertise & Experience: The most effective way to combat peak tailing for basic analytes is to add a competing base to the mobile phase.[4]
-
Action: Add 0.1-0.5% (v/v) of an amine additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[4][18] DEA is often more effective than TEA. These additives have a stronger interaction with the silanol groups and will effectively shield them from the pyrrolidine analyte.[19]
-
-
Reduce Sample Concentration (Check for Overload):
-
Causality: Injecting too much sample can saturate the active sites on the chiral stationary phase, which often have a lower capacity than standard reversed-phase columns.[11][19] This leads to peak broadening and tailing.
-
Protocol: Dilution Study:
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject the diluted samples.
-
If the peak shape improves significantly with dilution, you were overloading the column. Determine the optimal concentration that provides a good signal without compromising peak shape.[4]
-
-
-
Evaluate Column Health:
-
Trustworthiness: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, especially if used with aggressive mobile phases.[11][19] This can expose more active silanol sites or create voids in the packing material, both of which contribute to tailing.
-
Action:
-
Flush the column: Follow the manufacturer's instructions to flush the column with a strong solvent (e.g., 100% isopropanol or ethanol for normal phase columns) to remove contaminants.[20]
-
Replace the column: If flushing does not improve performance, the column may have reached the end of its lifespan and should be replaced.[19]
-
-
Q3: My retention times are drifting from one injection to the next. How can I improve reproducibility?
A3: Drifting retention times can compromise the reliability of your analysis. This issue is often related to temperature instability, insufficient column equilibration, or changes in the mobile phase composition.[5][21]
Step-by-Step Protocol:
-
Ensure Stable Column Temperature:
-
Causality: Chiral separations can be very sensitive to small fluctuations in temperature, which can alter both retention and selectivity.[5][22]
-
Action: Always use a column thermostat and ensure it is set to a constant temperature. Allow the column to fully equilibrate thermally (at least 15-20 minutes) after any temperature change before injecting your samples.[4]
-
-
Guarantee Complete Column Equilibration:
-
Expertise & Experience: When changing mobile phases or after the column has been sitting idle, it is crucial to allow sufficient time for the stationary phase to fully equilibrate with the new mobile phase. For chiral separations, this can sometimes take longer than for standard reversed-phase chromatography.
-
Action: Flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[20] Monitor the baseline; a stable baseline is a good indicator of an equilibrated column.
-
-
Maintain Consistent Mobile Phase Composition:
-
Causality: In mobile phases containing highly volatile solvents like n-hexane, preferential evaporation can occur over time, altering the solvent ratio and affecting retention.[21]
-
Action:
-
Prepare fresh mobile phase daily.[4]
-
Keep solvent bottles loosely capped to prevent pressure buildup but covered to minimize evaporation and contamination.
-
Ensure your HPLC pump is mixing the solvents accurately if you are using online mixing.
-
-
References
- A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). Benchchem.
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025). ResearchGate. Retrieved from [Link]
- Troubleshooting guide for HPLC analysis of chiral compounds. (n.d.). Benchchem.
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). ResearchGate. Retrieved from [Link]
- Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. (n.d.). Benchchem.
- How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. (n.d.). Benchchem.
- Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide. (n.d.). Benchchem.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. Retrieved from [Link]
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved from [Link]
-
CHIRAL STATIONARY PHASES - HPLC. (n.d.). Regis Technologies. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
measure pyrrolidine by HPLC. (2011). Chromatography Forum. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]
-
Separation of Pyrrolidine-1-acetonitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (n.d.). MDPI. Retrieved from [Link]
-
Chiral stationary phases for HPLC. (2025). ResearchGate. Retrieved from [Link]
-
Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. (2025). Journal of the American Chemical Society. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). PubMed. Retrieved from [Link]
-
How can I improve my chiral column resolution? (2014). ResearchGate. Retrieved from [Link]
-
A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. Retrieved from [Link]
-
How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. benchchem.com [benchchem.com]
- 19. uhplcs.com [uhplcs.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Strategies for Overcoming Low Reactivity of the Pyrrolidine Nitrogen
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of the pyrrolidine nitrogen in their synthetic workflows. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a valuable scaffold in medicinal chemistry.[1][2] However, its reactivity can be unexpectedly low under certain conditions, leading to sluggish reactions, low yields, and purification difficulties.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these issues. The advice herein is based on established chemical principles and field-proven insights to ensure your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the chemical modification of the pyrrolidine nitrogen, particularly in acylation reactions.
Problem 1: Sluggish or Stalled N-Acylation Reaction
You've set up an N-acylation reaction with a substituted pyrrolidine and an acyl chloride, but after several hours, TLC analysis shows a significant amount of unreacted starting material.
Possible Causes & Step-by-Step Solutions
-
Cause A: Insufficient Nucleophilicity of the Pyrrolidine Nitrogen.
-
Scientific Rationale: The nucleophilicity of the pyrrolidine nitrogen is dictated by the availability of its lone pair of electrons.[4] Electron-withdrawing substituents on the pyrrolidine ring can significantly decrease the electron density on the nitrogen, thereby reducing its nucleophilicity.[5] Steric hindrance around the nitrogen atom can also impede its ability to attack the electrophile.[3][6]
-
Solution 1: Employ a Nucleophilic Catalyst. The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate acylation reactions.[3] DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the less nucleophilic pyrrolidine nitrogen.
-
Protocol: Add 0.1-0.2 equivalents of DMAP to your reaction mixture along with the base.
-
-
Solution 2: Increase Reaction Temperature. Gently heating the reaction can provide the necessary activation energy to overcome the reactivity barrier.[3]
-
Protocol: Increase the reaction temperature in increments of 10-20 °C (e.g., from room temperature to 40-50 °C) and monitor the progress by TLC. Be cautious of potential side reactions at higher temperatures.[3]
-
-
Solution 3: Microwave-Assisted Synthesis. Microwave irradiation can often accelerate sluggish reactions by efficiently transferring energy to the reactants.[3]
-
-
Cause B: Protonation of the Pyrrolidine Nitrogen.
-
Scientific Rationale: Acylation reactions using acyl chlorides generate hydrochloric acid (HCl) as a byproduct.[3] If an insufficient amount of base is present, the HCl will protonate the pyrrolidine nitrogen, rendering it non-nucleophilic and halting the reaction.[3][7]
-
Solution: Ensure an Adequate Amount of Base. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the generated acid.
-
Protocol: Use at least 1.1 to 1.2 equivalents of a suitable base.[3] For particularly stubborn reactions, consider using a stronger, non-nucleophilic base.
-
-
-
Cause C: Inactive Acylating Agent.
-
Scientific Rationale: Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them to the corresponding and much less reactive carboxylic acid.
-
Solution: Use Fresh or Purified Reagents.
-
Protocol: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Use a freshly opened bottle of the acyl chloride or purify it before use.
-
-
Troubleshooting Workflow for Sluggish N-Acylation
Caption: Decision workflow for troubleshooting slow N-acylation reactions.
Problem 2: Low Yield and Complex Product Mixture
The reaction appears to have proceeded, but the yield of the desired N-acylated pyrrolidine is low, and the crude product shows multiple spots on TLC, making purification challenging.
Possible Causes & Step-by-Step Solutions
-
Cause A: Competing Side Reactions.
-
Scientific Rationale: The presence of other nucleophilic functional groups on the pyrrolidine substrate can lead to competing acylation reactions. For instance, hydroxyl groups can be O-acylated. Additionally, hydrolysis of the acyl chloride to the carboxylic acid can contaminate the product mixture.[3]
-
Solution 1: Protect Other Nucleophilic Groups. If your pyrrolidine derivative contains other reactive sites, consider using appropriate protecting groups that can be removed later in the synthetic sequence.
-
Solution 2: Optimize Work-up Procedure. An aqueous work-up with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, can effectively remove the carboxylic acid byproduct.[3]
-
-
Cause B: Formation of Triethylammonium Chloride Salt.
-
Scientific Rationale: When using triethylamine as a base, the resulting triethylammonium chloride salt can sometimes co-precipitate with the product, complicating purification and artificially inflating the crude yield.
-
Solution: Thorough Aqueous Wash. During the work-up, ensure the organic layer is washed thoroughly with water to remove any water-soluble salts before drying and concentration.[3] If the product is a solid, recrystallization is often an effective purification method.[3]
-
Comparative Table of Common Bases for N-Acylation
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | 10.75 | Standard, cost-effective, but can lead to salt precipitation issues. |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, less nucleophilic than TEA, useful for sensitive substrates. |
| Pyridine | 5.25 | Less basic, can also act as a nucleophilic catalyst. |
| 2,6-Lutidine | 6.65 | Sterically hindered, non-nucleophilic base. |
| Proton Sponge | 12.1 | Very strong, non-nucleophilic base for challenging acylations. |
Frequently Asked Questions (FAQs)
Q1: Why is the pyrrolidine nitrogen generally considered a good nucleophile?
The nitrogen atom in pyrrolidine is sp³-hybridized and part of a saturated, five-membered ring.[8] Unlike its aromatic counterpart, pyrrole, the lone pair of electrons on the pyrrolidine nitrogen is not involved in an aromatic system and is therefore readily available for donation to an electrophile, making it a good nucleophile and a relatively strong base (pKa of the conjugate acid is ~11.3).[4][8][9]
Q2: How do substituents on the pyrrolidine ring affect the nitrogen's reactivity?
Substituents can have profound electronic and steric effects on the reactivity of the pyrrolidine nitrogen.[1]
-
Electronic Effects: Electron-withdrawing groups (e.g., carbonyls, trifluoromethyl groups) attached to the ring, particularly at the C2 position, can significantly decrease the basicity and nucleophilicity of the nitrogen.[5] Conversely, electron-donating groups can enhance its reactivity.[6]
-
Steric Effects: Bulky substituents near the nitrogen atom can physically block its approach to an electrophile, slowing down the reaction rate.[10][11]
Q3: Are there alternatives to acyl chlorides for acylating a low-reactivity pyrrolidine nitrogen?
Yes, if an acyl chloride is too reactive or leads to side products, or if the pyrrolidine nitrogen is particularly unreactive, consider using peptide coupling reagents. These reagents activate a carboxylic acid in situ to form a highly reactive intermediate that can then be attacked by the amine.
Common Peptide Coupling Reagents
| Reagent | Description |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic system for forming amide bonds, even with electron-deficient amines.[12][13] |
| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for fast reaction times and high yields, especially for hindered couplings. |
| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is another effective reagent for difficult amide bond formations. |
Mechanism of EDC/HOBt Coupling
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Between pyrrole and pyrrolidine, which nitrogen would be most nuc... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 9. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
Technical Support Center: Managing the Stability of Pyrrolidin-3-YL-acetic acid tert-butyl ester in Solution
Welcome to the dedicated technical support resource for Pyrrolidin-3-YL-acetic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we provide in-depth, experience-driven insights and practical troubleshooting advice to ensure the integrity of your experiments.
Introduction: Understanding the Stability Challenges
This compound is a valuable building block in pharmaceutical research.[1] Its structure, featuring a pyrrolidine ring and a tert-butyl ester functional group, presents a unique set of stability considerations. The secondary amine within the pyrrolidine ring imparts basic properties and a potential site for oxidation, while the tert-butyl ester is susceptible to hydrolysis under acidic conditions.[2] A thorough understanding of these potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that may arise during the handling and use of this compound in solution.
Q1: My compound appears to be degrading in my acidic mobile phase during HPLC analysis. What is happening and how can I prevent this?
A1: The tert-butyl ester group is highly susceptible to acid-catalyzed hydrolysis.[3] In an acidic environment, the ester is cleaved to form tert-butanol and the corresponding carboxylic acid, Pyrrolidin-3-YL-acetic acid. This is a common issue when using acidic mobile phases for extended periods or at elevated temperatures.
-
Recommendation: If possible, adjust the mobile phase to a neutral or slightly basic pH. If acidic conditions are necessary for chromatographic separation, minimize the time the sample is exposed to the mobile phase before injection and consider using a lower column temperature. For quantitative analysis, it is crucial to use a stability-indicating method that can separate the parent compound from its degradants.
Q2: I observe a gradual loss of my compound in a solution that has been stored for a while, even at low temperatures. What could be the cause?
A2: Besides hydrolysis, the pyrrolidine ring itself can be susceptible to oxidation, especially if the solution is not properly degassed or is stored in the presence of oxidizing agents. The nitrogen atom in the pyrrolidine ring can be oxidized, leading to the formation of N-oxides or other degradation products.[4]
-
Recommendation: Prepare solutions fresh whenever possible. If storage is necessary, use an inert gas (e.g., argon or nitrogen) to blanket the solution and store it in tightly sealed containers at or below -20°C. Avoid sources of ignition and heat.[5][6]
Q3: I am struggling to dissolve the compound in my aqueous buffer. Are there any suggestions?
A3: While the pyrrolidine moiety can improve aqueous solubility compared to more lipophilic structures, the overall solubility of this compound in purely aqueous solutions may be limited.
-
Recommendation: Consider the use of co-solvents such as DMSO, DMF, or ethanol to first dissolve the compound before adding it to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q4: Can I use a standard C18 column for stability-indicating HPLC analysis of this compound?
A4: A C18 column is a good starting point for developing a stability-indicating method. However, due to the polar nature of the compound and its potential degradation products, a standard C18 column may not provide adequate retention or separation.
-
Recommendation: If you experience poor peak shape or resolution, consider using a C18 column with polar end-capping or a polar-embedded stationary phase. The use of an amine additive, such as triethylamine or diethylamine, in the mobile phase can also help to improve peak symmetry by masking residual silanol interactions on the silica support.[5]
Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific problems you might encounter.
Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation
Symptom: You observe one or more new peaks in your HPLC chromatogram that were not present in the initial analysis of the solid compound.
Potential Cause: Degradation has occurred during sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks after sample preparation.
Issue 2: Poor Reproducibility in Quantitative Analysis
Symptom: You are observing high variability in the measured concentration of your compound across different preparations of the same sample.
Potential Cause: Inconsistent degradation of the compound in solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility in quantitative analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[4][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve the stressed sample in the initial solvent to the stock solution concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber for a specified duration (e.g., according to ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound.[5][8]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 with polar end-capping (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any potential degradants. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210-225 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.[8]
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are most likely:
Caption: Potential degradation pathways of this compound.
Summary of Stability and Handling Recommendations
| Condition | Recommendation |
| pH | Maintain solutions at neutral to slightly basic pH to avoid hydrolysis of the tert-butyl ester. |
| Temperature | Store solutions at or below -20°C. Avoid repeated freeze-thaw cycles. Prepare samples for analysis at room temperature. |
| Atmosphere | Use degassed solvents and blanket solutions with an inert gas (N₂ or Ar) to prevent oxidation. |
| Light | Protect solutions from light to minimize the risk of photodegradation. |
| Solvent | Use high-purity, amine-free solvents. For aqueous solutions, consider using co-solvents for initial dissolution. |
By adhering to these guidelines and utilizing the troubleshooting resources provided, researchers can ensure the stability and integrity of this compound in their experiments, leading to more accurate and reliable scientific outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach [analchemres.org]
Technical Support Center: Purification of Crude tert-Butyl 2-(pyrrolidin-3-yl)acetate
Welcome to the technical support guide for the purification of crude tert-butyl 2-(pyrrolidin-3-yl)acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrrolidine derivative.[1][2][3] As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity of this compound is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the scientific principles behind each purification step.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during the purification of crude tert-butyl 2-(pyrrolidin-3-yl)acetate, offering systematic solutions based on established chemical principles.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing significant product loss during silica gel column chromatography of my crude tert-butyl 2-(pyrrolidin-3-yl)acetate. What could be the cause and how can I mitigate this?
Answer:
Low recovery from silica gel chromatography is a frequent issue with amine-containing compounds like tert-butyl 2-(pyrrolidin-3-yl)acetate. The primary reasons are irreversible adsorption to the acidic silica surface and potential decomposition.
Causality Explained:
-
Acid-Base Interaction: The basic nitrogen of the pyrrolidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong binding and streaking of the compound down the column, resulting in poor separation and recovery.
-
Compound Stability: While generally stable, prolonged exposure to the acidic environment of a standard silica gel column can potentially lead to the hydrolysis of the tert-butyl ester, especially if the crude product contains acidic impurities from the synthesis.
Step-by-Step Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add 1-2% triethylamine (Et3N) or another volatile base. This will "deactivate" the acidic sites on the silica, minimizing the strong interaction with your basic product.
-
Optimize Your Eluent System:
-
Start with a non-polar solvent like hexane or toluene and gradually increase the polarity with ethyl acetate or ether.[4]
-
A common starting gradient for similar compounds is a gradient of 10% to 30% ethyl acetate in hexanes.[4] For more polar impurities, a gradient of 50% to 100% ethyl acetate in hexanes might be necessary.[4]
-
The addition of a small amount of methanol (e.g., 1-5%) to the eluent can help to displace the product from the silica, but be cautious as this can also elute more polar impurities.
-
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
Issue 2: Persistent Impurities After Purification
Question: After purification, my NMR analysis still shows the presence of unreacted starting materials or byproducts. How can I improve the purity?
Answer:
The presence of persistent impurities often indicates that a single purification technique is insufficient. A multi-step purification strategy is often necessary.
Logical Workflow for Enhanced Purification:
Caption: A multi-step purification workflow for tert-butyl 2-(pyrrolidin-3-yl)acetate.
Detailed Protocols:
-
Aqueous Workup/Liquid-Liquid Extraction: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Follow with a brine wash to remove any remaining water-soluble materials.
-
Fractional Distillation: For impurities with significantly different boiling points, fractional distillation under reduced pressure can be effective.[5][6] This is particularly useful for removing volatile solvents or lower-boiling byproducts.
-
Crystallization/Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent final purification step.[7]
Recrystallization Solvent Selection:
| Solvent System | Suitability |
| Hexane/Ethyl Acetate | Good for non-polar impurities. |
| Methanol/Water | Effective for creating crystalline salts. |
| Isopropanol | Can be a good single-solvent system. |
Issue 3: Difficulty in Separating Enantiomers
Question: My product is a racemic mixture, and I need to isolate a specific enantiomer. What are the recommended methods for chiral separation?
Answer:
Separating enantiomers requires a chiral environment. The most common techniques are chiral chromatography and diastereomeric salt formation followed by crystallization.
Chiral Separation Strategies:
-
Direct Method: Chiral HPLC: This is a widely used and effective method for both analytical and preparative scale separations of enantiomers.[8][9]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for separating a wide range of chiral compounds.[9]
-
Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for your specific enantiomers.
-
-
Indirect Method: Diastereomeric Salt Formation:
-
React the racemic tert-butyl 2-(pyrrolidin-3-yl)acetate with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.
-
These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.
-
After separation, the desired enantiomer can be liberated from the salt by treatment with a base.
-
Decision Tree for Chiral Separation:
Caption: Decision tree for selecting a chiral separation method.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified tert-butyl 2-(pyrrolidin-3-yl)acetate?
A1: The compound, particularly in its hydrochloride salt form, should be stored in a cool, dry place under an inert atmosphere. Recommended storage temperatures are typically between 2-8°C.[7] It should be kept away from heat, sparks, and open flames, and stored in a tightly closed container in a well-ventilated area.[10][11][12]
Q2: Is tert-butyl 2-(pyrrolidin-3-yl)acetate stable to air and moisture?
A2: While the compound is generally stable under recommended storage conditions, prolonged exposure to air and moisture should be avoided.[10] The free base is susceptible to absorbing carbon dioxide from the air, and both the free base and the ester are susceptible to hydrolysis in the presence of strong acids or bases, especially with heat.
Q3: Can I use distillation to purify the free base of tert-butyl 2-(pyrrolidin-3-yl)acetate?
A3: Yes, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities. However, due to its relatively high boiling point and the presence of the amine and ester functional groups, heating for prolonged periods should be avoided to prevent decomposition. It is crucial to use a good vacuum source and monitor the temperature carefully.
Q4: What are some common impurities I might expect in my crude product?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For example, if the synthesis involves the reduction of a corresponding pyridine or pyrrole precursor, you might find partially reduced or unreacted starting material. If a Boc-protected intermediate is used, you may have residual protecting groups or byproducts from the deprotection step.
References
-
Pharmaffiliates. tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Retrieved from [Link]
-
Organic Syntheses. Acetic acid, tert-butyl ester. Retrieved from [Link]
-
ChemBK. tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. Retrieved from [Link]
- Safety Data Sheet. (2024-02-05). Di-tert-butyl peroxide.
- MacMillan, D. W. C., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Nature, 535, 322-325.
- Grigor'ev, I. A., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules, 27(6), 1863.
- Helm, R. V., et al. (1954). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. The Journal of Physical Chemistry, 58(4), 289-293.
- West Virginia University School of Medicine. Chiral Drug Separation.
- The Royal Society of Chemistry. (2017). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Polym. Chem., 2017, 8, 5628.
-
SIELC Technologies. Separation of tert-Butyl 2-oxo-1-pyrrolidinecarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIC Industries. Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
- ACS Publications. (1954). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry, 58(4), 289-293.
-
ChemBK. tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride. Retrieved from [Link]
-
Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from [Link]
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6689.
- Semantic Scholar. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 599.
- National Institutes of Health. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters, 22(12), 4008-4014.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6239.
- Google Patents. US5502213A - Purification of crude pyrroles.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739-757.
- ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
- National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 193, 113723.
- National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
-
Organic Syntheses. Acetic acid, diazo-, tert-butyl ester. Retrieved from [Link]
- Google Patents. US3102905A - Process for preparing tertiary butyl acetate.
- PubChemLite. Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 12. images.nicindustries.com [images.nicindustries.com]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Michael Addition in Pyrrolidine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of chiral pyrrolidines via asymmetric Michael addition. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established scientific principles and field-proven insights. Our aim is to empower you to diagnose issues, optimize your reaction conditions, and achieve high yields and stereoselectivity in your syntheses.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you navigate common experimental hurdles. Each entry presents a specific problem, explores its probable causes, and offers a systematic approach to resolution.
Question 1: Why is my reaction yield unexpectedly low, despite the reaction appearing to proceed based on TLC analysis?
Answer:
Low isolated yield, even with good conversion observed by Thin Layer Chromatography (TLC), can be a frustrating issue. The root cause often lies in the stability of the product or intermediates, or in the workup and purification process.
-
Probable Cause 1: Retro-Michael Reaction. The Michael addition is a reversible reaction.[1] The product can decompose back to the starting materials, especially during prolonged reaction times or under elevated temperatures. This is a known issue, particularly with certain substrates.[1]
-
Solution:
-
Monitor Reaction Kinetics: Perform a time-course study to identify the point of maximum product formation before significant decomposition occurs. You can monitor the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR or HPLC.
-
Lower the Reaction Temperature: Decreasing the temperature can significantly hinder the retro-Michael reaction, although it may also slow down the forward reaction.[1] A careful balance is necessary.
-
Optimize Catalyst Loading: While reducing catalyst loading can slow the reaction, it might also lessen the rate of the reverse reaction.[1]
-
-
-
Probable Cause 2: Product Instability during Purification. The Michael adducts, particularly γ-nitro aldehydes or ketones, can be sensitive to silica gel chromatography. The acidic nature of standard silica gel can sometimes catalyze decomposition or side reactions.
-
Solution:
-
Use Deactivated Silica Gel: Neutralize your silica gel by treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexanes/ethyl acetate) before packing the column.
-
Alternative Purification Methods: Consider other purification techniques such as flash chromatography with neutral alumina, crystallization, or preparative HPLC if your product is particularly sensitive.
-
-
-
Probable Cause 3: Inefficient Workup. Emulsion formation during aqueous workup or incomplete extraction of the product from the aqueous layer can lead to significant loss of material.
-
Solution:
-
Break Emulsions: If an emulsion forms, try adding brine or a small amount of a different organic solvent to break it. Centrifugation can also be effective.
-
Ensure Complete Extraction: Perform multiple extractions (at least 3-4 times) with your chosen organic solvent to ensure all the product is transferred from the aqueous phase.
-
-
Question 2: My reaction shows poor diastereoselectivity and/or enantioselectivity. What are the key factors to investigate?
Answer:
Achieving high stereoselectivity is the primary goal of asymmetric catalysis. Poor diastereo- or enantioselectivity points to issues with the catalyst's ability to control the facial selectivity of the reaction.
-
Probable Cause 1: Suboptimal Catalyst Loading. The concentration of the catalyst can influence the formation of the desired chiral environment. Too low a catalyst loading might result in a significant uncatalyzed background reaction, which is non-selective. Conversely, excessively high loading can sometimes lead to catalyst aggregation or side reactions that erode selectivity.
-
Solution:
-
Systematic Screening: Screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration for your specific substrates.[2][3] Low catalyst loading (as low as 0.5-1 mol%) has been shown to be effective in some systems.[4]
-
Consider Additives: The presence of co-catalysts, such as Brønsted acids, can enhance the catalytic cycle and improve stereoselectivity, even at lower catalyst loadings.[2][5][6]
-
-
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent plays a crucial role in the transition state geometry. It can affect the solubility of the catalyst and substrates, and it can influence the hydrogen bonding interactions that are critical for stereochemical control.[7] Non-polar aprotic solvents are often beneficial as they do not interfere with the hydrogen bonding between the catalyst and the substrate.[7]
-
Solution:
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile, and even water in some cases).[8][9] The optimal solvent is highly substrate and catalyst dependent.
-
Check for Water Content: Unless the reaction is specifically designed to run in water, ensure your solvent is anhydrous. Trace amounts of water can interfere with the catalytic cycle.
-
-
-
Probable Cause 3: Incorrect Temperature. Temperature affects the energy difference between the diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to lower selectivity.
-
Probable Cause 4: Catalyst Purity and Integrity. The presence of impurities in the catalyst or its degradation over time can have a detrimental effect on its performance.
-
Solution:
-
Verify Catalyst Purity: Ensure your catalyst is of high purity. If synthesized in-house, thoroughly characterize it by NMR, mass spectrometry, and chiral HPLC if applicable.
-
Proper Storage: Store chiral catalysts under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent degradation.
-
-
Question 3: My catalyst appears to be inactive or shows very low conversion. What are the potential reasons?
Answer:
A stalled or sluggish reaction can be due to a number of factors, ranging from the catalyst itself to the reaction setup.
-
Probable Cause 1: Inefficient Enamine/Iminium Ion Formation. The catalytic cycle in many organocatalyzed Michael additions relies on the formation of an enamine or iminium ion intermediate.[7][11] This step can be slow or inhibited.
-
Solution:
-
Use of an Acidic Co-catalyst: For secondary amine catalysts like proline and its derivatives, the addition of a Brønsted acid (e.g., trifluoroacetic acid, acetic acid) can accelerate the formation of the enamine intermediate and improve reactivity.[2][12]
-
Removal of Water: The condensation reaction that forms the enamine produces water. In some cases, the presence of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the enamine and improve the reaction rate.
-
-
-
Probable Cause 2: Poor Substrate Reactivity. The electronic and steric properties of your Michael donor (e.g., aldehyde or ketone) and acceptor (e.g., nitroalkene) significantly impact the reaction rate.
-
Solution:
-
Donor/Acceptor Modification: If possible, consider using more activated substrates. For example, nitroalkenes with electron-withdrawing groups on the aromatic ring are generally more reactive.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can sometimes increase the reaction rate, but be mindful that this can also affect selectivity.
-
-
-
Probable Cause 3: Catalyst Poisoning. Certain functional groups or impurities in your starting materials or solvent can act as catalyst poisons, inhibiting its activity.
-
Solution:
-
Purify Starting Materials: Ensure your aldehyde/ketone and nitroalkene are pure. Aldehydes, in particular, can oxidize to carboxylic acids, which can interfere with the catalyst.
-
Use High-Purity Solvents: Use freshly distilled or high-purity anhydrous solvents to avoid introducing any potential inhibitors.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for a new reaction?
A1: The optimal catalyst loading balances reaction rate, yield, and enantioselectivity with cost-effectiveness. A good starting point for many pyrrolidine-based organocatalysts is 10 mol%.[2] From there, you can perform a screening experiment by setting up parallel reactions with varying catalyst loadings (e.g., 1, 5, 10, and 20 mol%). Monitor the reactions over time for conversion and analyze the stereoselectivity of the product. The goal is to find the lowest catalyst loading that provides a good reaction rate and high selectivity within a reasonable timeframe.[1]
Q2: What is the role of an acidic co-catalyst in proline-catalyzed Michael additions?
A2: In reactions catalyzed by secondary amines like proline, an acidic co-catalyst serves a dual purpose. Firstly, it protonates the carbonyl group of the aldehyde or ketone, facilitating the nucleophilic attack by the amine to form the enamine intermediate.[2] Secondly, the carboxylate group of proline, in its zwitterionic form, can act as a general base, while the protonated amine can act as a general acid, creating a bifunctional catalytic system that activates both the nucleophile and the electrophile.[13]
Q3: How do solvent and temperature influence the enantioselectivity of the reaction?
A3: Solvent and temperature are critical parameters for controlling enantioselectivity.
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly through solvation effects and hydrogen bonding. Non-polar, aprotic solvents often lead to higher enantioselectivity because they do not compete with the hydrogen bonding interactions between the catalyst and the substrates, which are essential for stereochemical control.[7]
-
Temperature: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the reaction temperature increases this energy difference, favoring the formation of one enantiomer over the other and thus increasing the enantiomeric excess (ee).[1][2]
Q4: Can I recycle the organocatalyst?
A4: One of the advantages of organocatalysts is the potential for recycling, which is both economically and environmentally beneficial.[14] If the catalyst is a solid or can be precipitated, it can be recovered by filtration after the reaction. Alternatively, catalysts can be immobilized on a solid support, such as polystyrene, allowing for easy recovery and reuse.[9] The recyclability will depend on the stability of the catalyst under the reaction and workup conditions.
Experimental Protocols
General Procedure for Asymmetric Michael Addition
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral pyrrolidine-based organocatalyst (e.g., 0.02 mmol, 10 mol%).
-
If required, add the acidic co-catalyst (e.g., 0.02 mmol, 10 mol%).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Add the Michael acceptor (e.g., a nitroalkene, 0.2 mmol, 1.0 equiv).
-
Add the Michael donor (e.g., an aldehyde or ketone, 0.4 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Protocol for Screening and Optimizing Catalyst Loading
-
Prepare a stock solution of the Michael acceptor in the chosen solvent.
-
Prepare a stock solution of the Michael donor in the chosen solvent.
-
In a series of identical reaction vials, add the desired amounts of the catalyst to achieve different mol% loadings (e.g., 1, 2, 5, 10, 20 mol%).
-
To each vial, add the same volume of the Michael acceptor and donor stock solutions.
-
Stir all reactions under identical conditions (temperature, stir rate).
-
At regular time intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot from each reaction.
-
Quench the aliquot and analyze by HPLC or GC to determine the conversion and enantioselectivity.
-
Plot conversion and enantiomeric excess versus catalyst loading at different time points to identify the optimal loading that provides the best balance of reaction rate and selectivity.
Data Presentation
Table 1: Illustrative Effects of Reaction Parameters on Asymmetric Michael Addition
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 10 | CH₂Cl₂ | 25 | 95 | 78:22 | 68 |
| 2 | 10 | Toluene | 25 | 90 | 85:15 | 75 |
| 3 | 10 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
| 4 | 5 | Methylcyclohexane | 0 | 80 | 91:9 | 84 |
| 5 | 20 | Methylcyclohexane | 0 | 88 | 92:8 | 85 |
| 6 | 10 | Methylcyclohexane | -20 | 75 | 93:7 | 90 |
Note: This table is a representative summary based on trends reported in the literature and is intended for illustrative purposes.[2][10] Actual results will vary depending on the specific substrates and catalyst used.
Visualizations
Caption: Workflow for optimizing catalyst loading in asymmetric synthesis.
References
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.).
- Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation. (n.d.). Chemical Communications (RSC Publishing).
- Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. (n.d.). Journal of the American Chemical Society.
- Michael addition reaction. (n.d.). In Wikipedia.
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (n.d.). PMC - NIH.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (n.d.). MDPI.
- Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- General mechanism for proline catalyzed Michael addition reaction... (n.d.). ResearchGate.
- Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. (n.d.). PMC - NIH.
- Asymmetric Michael Addition of Malonate Anions to Prochiral Acceptors Catalyzed by l-Proline Rubidium Salt. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Effects of catalyst loading on enantioselectivity. (n.d.). ResearchGate.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central.
- Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). NIH.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals.
- Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. (n.d.). Organic Letters - ACS Publications.
- (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications.
- Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. (n.d.).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). PMC - NIH.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing.
- Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022). MDPI.
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (n.d.). MDPI.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI.
- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.).
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (n.d.). RSC Publishing.
- An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022). White Rose Research Online.
- A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (n.d.). PMC - PubMed Central.
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Michael Addition. (n.d.). Organic Chemistry Portal.
- (PDF) Catalytic, Enantioselective Michael Addition Reactions. (2002). ResearchGate.
- Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. (n.d.). Organic Letters - ACS Publications.
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- Asymmetric Michael reaction between aldehydes and nitroalkanes promoted by pyrrolidine-containing C2-symmetric organocatalysts. (2008). ResearchGate.
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). PMC - NIH.
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- Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. (n.d.). MDPI.
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Post-reaction workup procedures for removing synthesis by-products
Welcome to the Technical Support Center for Post-Reaction Workup Procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on purifying synthesized molecules by removing unwanted by-products. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments.
Introduction: The Philosophy of Purification
A successful synthesis is not merely about forming the desired product; it is about isolating it in a pure form. The workup is a critical step that bridges the crude reaction mixture and the purified compound ready for the next step or final analysis.[1][2] The choice of a workup procedure is not arbitrary; it is a calculated decision based on the physicochemical properties of your target molecule and the impurities you need to remove. This guide will walk you through the logic of selecting the appropriate technique and troubleshooting common challenges.
Section 1: Foundational Principles & General FAQs
This section addresses the fundamental questions and decision-making processes involved in selecting a post-reaction workup strategy.
FAQ 1: How do I choose the right workup procedure for my reaction?
Choosing the correct workup procedure is paramount for maximizing yield and purity. The selection process is a multi-faceted decision that depends on several factors:
-
Physical State of Your Product: Is your product a solid or a liquid at room temperature? This is the first critical branch in your decision tree. Solids can often be purified by crystallization, while liquids may require distillation or chromatography.[3][4]
-
Solubility Profile: Understanding the solubility of your desired compound and by-products in various solvents is crucial. This knowledge is the bedrock of techniques like liquid-liquid extraction and crystallization.[5][6][7][8]
-
Polarity: The relative polarity of your product and impurities will guide your choice of chromatographic method (normal-phase vs. reverse-phase) and the solvents for extraction.[9]
-
Stability: Is your compound sensitive to acid, base, heat, or air? The workup conditions must be chosen to avoid degradation of your product.[10] For instance, if your product is acid-sensitive, you should avoid acidic washes during liquid-liquid extraction.[11]
-
Volatility: If your product is volatile, you must take care during solvent removal steps like rotary evaporation.[10][12] Conversely, if a by-product is volatile, it might be easily removed by evaporation.
Here is a decision-making workflow to guide your choice:
Caption: A general workflow for selecting a workup procedure.
FAQ 2: What are the most common workup techniques and when should I use them?
The following table summarizes the most common workup techniques and their primary applications:
| Technique | Principle | Primary Application | When to Use |
| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases based on differential solubility.[5][6][7] | Separating compounds with different polarities (e.g., organic product from an aqueous reaction mixture). | When your product and impurities have significantly different solubilities in two immiscible solvents (e.g., water and an organic solvent).[8] |
| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[13][14][15] | Purifying solid organic compounds.[3] | When you have a solid product and can find a solvent that dissolves it well at high temperatures but poorly at low temperatures.[4] |
| Flash Chromatography | Separation of a mixture by passing it through a column of adsorbent material (e.g., silica gel) and eluting with a solvent.[16] | Purifying complex mixtures of compounds with similar properties.[17] | When extraction and crystallization are insufficient to achieve the desired purity, especially for non-volatile liquids or solids. |
| Filtration | Separating a solid from a liquid by passing the mixture through a filter medium that retains the solid. | Isolating a solid product or removing solid impurities. | When your product is a solid precipitate in a liquid, or to remove solid reagents/by-products. |
| Distillation | Separating liquids with different boiling points by heating the mixture to vaporize the more volatile component, which is then condensed and collected.[3] | Purifying volatile liquids. | When your product is a liquid with a significantly different boiling point from the solvent and impurities. |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to extract, concentrate, and purify analytes from a complex matrix by passing the sample through a solid sorbent.[18][19] | Sample clean-up and concentration prior to analysis.[18] | For purifying complex samples, often in analytical chemistry, where it can be more efficient and use less solvent than liquid-liquid extraction.[20] |
Section 2: Technique-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during specific workup procedures.
Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a powerful technique but can be prone to certain challenges.
Q: I've formed a stable emulsion during my extraction. How can I break it?
An emulsion is a suspension of one liquid in another, and it can be frustratingly stable.[21][22] Here are several strategies to try, in increasing order of intervention:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. You can also gently stir the emulsion with a glass rod.[22]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion by reducing the solubility of the organic solvent in the aqueous phase.[22][23]
-
Change the pH: If your compound has acidic or basic properties, adjusting the pH of the aqueous layer can sometimes help.
-
Add a Small Amount of a Different Organic Solvent: A small amount of a different organic solvent can alter the overall properties of the organic phase and promote separation.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) using vacuum filtration.[22]
Q: I'm not sure which layer is my organic layer. How can I tell?
This is a common and critical question. Here's how to determine the identity of your layers:
-
Density: In most cases, chlorinated solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. Most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will be the top layer. However, always verify.
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they form a separate small layer and sink to the bottom layer, the bottom layer is aqueous.[22]
Q: My product seems to be soluble in both the organic and aqueous layers. What should I do?
If your product has some water solubility, you can take steps to maximize its recovery in the organic layer:
-
"Salting Out": Add a significant amount of a salt like sodium chloride or sodium sulfate to the aqueous layer. This increases the polarity of the aqueous phase and decreases the solubility of your organic compound in it, driving it into the organic layer.
-
Back-Extraction: After the initial extraction, you can re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.
Crystallization Troubleshooting
Crystallization is as much an art as a science.[15] Here's how to troubleshoot common issues.
Q: My compound won't crystallize out of solution, even after cooling.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce the Volume: You may have used too much solvent. Gently evaporate some of the solvent and try cooling again.
-
-
Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. You may need to find a different solvent or use a solvent system (a mixture of a "good" solvent and a "poor" solvent).[13][14]
Q: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves. Then, allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of hot solvent to dilute the solution and then cool slowly.
Q: The crystals that formed are colored, but my pure compound should be colorless.
Colored impurities may be trapped in the crystal lattice.
-
Decolorize with Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use carbon sparingly, as it can also adsorb your product.
-
Recrystallize: A second crystallization will often yield a purer, colorless product.[3][13]
Flash Chromatography Troubleshooting
Flash chromatography is a powerful tool, but it requires careful setup and execution.[16][17][24]
Q: My compounds are not separating on the column.
-
Optimize Your Solvent System: The separation is highly dependent on the eluent. Your target compound should have an Rf of around 0.2-0.3 on a TLC plate with the chosen solvent system for good separation on a column.[24] If your compounds are too close together on the TLC plate, you need to find a different solvent system.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very different polarities.[11]
-
Proper Column Packing: Ensure your column is packed evenly without any cracks or bubbles, as these can lead to poor separation.
Q: My compound is streaking on the TLC and the column.
Streaking can be caused by several factors:
-
Compound Instability: Your compound may be decomposing on the silica gel, which is slightly acidic. You can neutralize the silica by adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[11][24]
-
Overloading the Column: You may have loaded too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Inappropriate Loading Solvent: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble but that is also a weak eluent for your chromatography. This ensures a tight band at the start of the column.[24]
Section 3: Detailed Experimental Protocols
Here are step-by-step protocols for the key workup techniques.
Protocol 1: Standard Liquid-Liquid Extraction
-
Preparation:
-
Ensure your separatory funnel is clean, the stopcock is properly greased (if necessary) and does not leak, and it is securely clamped.
-
Close the stopcock.
-
-
Adding Solutions:
-
Pour the reaction mixture into the separatory funnel.
-
Add the extraction solvent. The funnel should not be more than two-thirds full.
-
-
Extraction:
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel.
-
Immediately vent the funnel by opening the stopcock to release any pressure buildup. Always point the tip of the funnel away from yourself and others.
-
Close the stopcock and shake gently for 10-20 seconds.
-
Vent again. Repeat the shaking and venting process several times.
-
-
Separation:
-
Place the funnel back in the ring clamp and remove the stopper.
-
Allow the layers to fully separate.
-
-
Draining the Layers:
-
Carefully open the stopcock and drain the bottom layer into a clean flask.
-
Drain the top layer out through the top opening of the funnel to avoid contamination.
-
-
Drying the Organic Layer:
-
Add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to the collected organic layer.[25] Add enough so that some of the drying agent moves freely when the flask is swirled.
-
Allow the mixture to stand for 5-10 minutes.
-
-
Final Steps:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Caption: A step-by-step workflow for liquid-liquid extraction.
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of hot solvent and bring the mixture to a boil on a hot plate.
-
Continue adding small portions of hot solvent until the solid just dissolves.[15]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon.
-
Reheat the solution to boiling.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or you used activated carbon, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, you can place the flask in an ice bath to maximize the yield.[15]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them in a desiccator or vacuum oven.
-
References
- SOP: CRYSTALLIZATION. (n.d.).
- Liquid-Liquid Extractors: Principles, Design, and Applications. (n.d.). Economy Process Solutions.
- Principles of liquid-liquid extraction | Separation Processes Class Notes. (n.d.). Fiveable.
- 9 Ways to Crystallize Organic Compounds. (2024, October 10). wikiHow.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (n.d.). Study Mind.
- Liquid–liquid extraction. (n.d.). In Wikipedia.
- Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Liquid-Liquid Extraction: An Overview. (n.d.). Syrris.
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- 5 Steps to successful flash chromatography. (2023, January 23). Biotage.
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- Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester, Department of Chemistry.
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- How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- On Byproducts and Side Products. (2012, December 4). Organic Process Research & Development.
- Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. (2022, October 1). SiliCycle.
- What Is Workup In Organic Chemistry?. (2025, January 25). YouTube.
- How To Run A Reaction: Rules of Thumb. (n.d.). University of Rochester, Department of Chemistry.
- Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?. (2025, July 31). Patsnap Eureka.
- Chemistry Innovations to Reduce Byproduct Waste. (2022, April 28). University of Guelph.
- Successful Flash Chromatography. (n.d.). King Group.
- Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety.
- I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. (2018, January 4). ResearchGate.
- Reaction Work-Up I. (2010, February 4). MIT Digital Lab Techniques Manual. YouTube.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. (2025, October 13).
- What are some common mistakes made when solving problems involving organic reaction mechanisms?. (2024, June 28). Quora.
- Solid Phase Extraction Guide. (n.d.). Thermo Fisher Scientific - US.
- Sample Preparation – Manual Solid Phase Extraction. (n.d.). SCION Instruments.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC - NIH.
- Reaction Problems. (n.d.). ChemInteractive.
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Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of Chiral Pyrrolidines
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (e.e.) of chiral pyrrolidines is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. The pyrrolidine ring is a privileged scaffold in a multitude of pharmaceuticals and catalysts, where stereochemistry dictates biological activity.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques for this critical determination. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Analytical Landscape: A Comparative Overview
The selection of an analytical method for determining the enantiomeric excess of chiral pyrrolidines is a critical decision influenced by the analyte's physicochemical properties, the required sensitivity and accuracy, sample throughput, and available instrumentation.[2][3] The primary methodologies can be broadly categorized into chromatographic, spectroscopic, and electrophoretic techniques.
Table 1: Quantitative Performance Comparison of Key Analytical Methods[3][4]
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy | Circular Dichroism (CD) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP).[4] | Separation of volatile enantiomers (often derivatized) on a chiral column.[2] | Separation using a supercritical fluid mobile phase and a CSP.[5][6] | Diastereomeric differentiation via chiral solvating/derivatizing agents.[2] | Differential absorption of circularly polarized light. | Differential migration in an electric field with a chiral selector.[7] |
| Typical Resolution (Rs) | > 1.5 for baseline | > 1.5 for baseline | > 1.5 for baseline | N/A (signal separation) | N/A | High (efficient) |
| Selectivity (α) | > 1.1 | > 1.1 | > 1.1 | N/A | N/A | High |
| Analysis Time | 10 - 30 minutes | 15 - 30 minutes | < 10 minutes[6] | 5 - 15 minutes | < 5 minutes | 5 - 20 minutes |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL | pg/mL to ng/mL | ng/mL to µg/mL | mg/mL range | µg/mL to mg/mL | ng/mL to µg/mL |
| Sample Preparation | Simple dissolution | Derivatization often required.[2] | Simple dissolution | Addition of chiral agent | Simple dissolution | Simple dissolution |
| Throughput | Moderate | Moderate | High | High | Very High | High |
| Solvent Consumption | High | Low | Very Low | Low | Low | Very Low |
Decision-Making Workflow for Method Selection
The choice of the optimal analytical method is a multi-faceted decision. The following workflow illustrates the key considerations.
Caption: A decision tree for selecting the appropriate analytical method.
Chromatographic Techniques: The Workhorses of Chiral Analysis
Chromatographic methods are the most established and widely used for the determination of enantiomeric excess due to their robustness and high resolution.[4] The fundamental principle involves the differential interaction of enantiomers with a chiral environment, leading to their separation in time.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for its versatility and the vast array of commercially available chiral stationary phases (CSPs).[4]
-
Expertise & Experience: The choice of CSP is paramount. For pyrrolidine derivatives, which often contain hydrogen bond donors and acceptors, polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are exceptionally effective.[8] These phases, coated or immobilized with derivatives of cellulose or amylose, offer a complex chiral environment with grooves and cavities that facilitate enantioselective interactions through hydrogen bonding, π-π stacking, and steric hindrance. The use of a mobile phase containing a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol) allows for the modulation of these interactions to achieve optimal separation.[9]
-
Trustworthiness: A self-validating HPLC protocol begins with the analysis of a racemic standard to confirm the retention times of both enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is crucial for accurate quantification.[4] The linearity of the detector response should be established by analyzing samples with known enantiomeric compositions.
This protocol is a representative method for the direct enantioseparation of a chiral pyrrolidine.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
-
Mobile Phase: n-hexane:isopropanol (90:10, v/v). Rationale: This ratio provides a good balance of polarity to elute the pyrrolidine while allowing for sufficient interaction with the CSP for chiral recognition.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is critical for reproducible retention times.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 , where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Chiral Gas Chromatography (GC)
Chiral GC is highly sensitive and suitable for volatile and thermally stable pyrrolidines. For many pyrrolidine derivatives, especially those with polar functional groups like amines and alcohols, derivatization is necessary to increase volatility and improve peak shape.[2][10]
-
Expertise & Experience: The derivatization step is a critical control point. The reaction must be quantitative and proceed without racemization. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for the amine and alcohol functionalities present in many chiral pyrrolidines, forming volatile trifluoroacetyl derivatives.[10] The choice of a chiral capillary column, often based on cyclodextrin derivatives (e.g., Rt-βDEX), provides a chiral environment for the separation of the derivatized enantiomers.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization:
-
Dissolve ~1 mg of the pyrrolidine sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat at 60 °C for 15 minutes. Cool to room temperature before injection.
-
-
Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures: Injector at 250 °C, Detector at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C. Rationale: The temperature ramp allows for the separation of the diastereomeric derivatives with optimal resolution.
-
Injection: 1 µL, split ratio 50:1.
-
Analysis: Calculation of e.e. is performed as described for HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations, reduced organic solvent consumption, and often superior resolution.[5][8] It utilizes supercritical CO₂ as the main mobile phase component, modified with a small amount of an organic solvent (co-solvent), typically an alcohol.[8]
-
Expertise & Experience: Polysaccharide-based CSPs are also the most common and effective choice for chiral SFC.[11] The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a prohibitive increase in backpressure, leading to significantly shorter analysis times.[8] This makes SFC particularly well-suited for high-throughput screening applications.
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ with methanol as a co-solvent. A typical isocratic condition would be 85:15 (CO₂:Methanol, v/v).[8]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Analysis: Calculation of e.e. is performed as described for HPLC.
Spectroscopic Techniques: An Orthogonal Approach
Spectroscopic methods offer a different paradigm for determining enantiomeric excess, often with the advantage of speed and reduced sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid and accurate method for determining e.e.[2][12] The CSA forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to the splitting of NMR signals for protons near the chiral center.[12]
-
Expertise & Experience: The key to a successful NMR determination of e.e. is the selection of an appropriate CSA. For pyrrolidines, which can act as hydrogen bond acceptors, chiral alcohols like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) are often effective.[2] The stoichiometry of the CSA to the analyte may need to be optimized to achieve maximal separation of the signals. The accuracy of this method relies on the precise integration of the separated signals.[2]
-
Instrumentation: High-field NMR spectrometer (≥ 400 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the chiral pyrrolidine in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of a suitable CSA (e.g., TFAE).
-
Gently shake the tube and acquire another ¹H NMR spectrum.
-
-
Analysis:
-
Identify a proton signal (e.g., a methine or methylene proton adjacent to the chiral center) that has split into two distinct signals.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess from the ratio of the integrals.
-
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[13] It is a powerful technique not only for determining e.e. but also for the unambiguous assignment of the absolute configuration of chiral molecules in solution.[14][15][16]
-
Expertise & Experience: The VCD spectrum of one enantiomer is the mirror image of the other. For a scalemic mixture, the intensity of the VCD bands is directly proportional to the enantiomeric excess. By comparing the experimental VCD spectrum to a spectrum calculated using Density Functional Theory (DFT), the absolute configuration can be confidently assigned.[14][17]
Electrophoretic Techniques: High Efficiency for Small Samples
Capillary Electrophoresis (CE)
Chiral CE offers exceptionally high separation efficiency and is ideal for situations where the sample amount is limited.[4][7] Enantiomers are separated based on their differential mobility in an electric field when a chiral selector is added to the background electrolyte.[7]
-
Expertise & Experience: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including chiral amines.[13] The charged nature of many pyrrolidine derivatives makes them excellent candidates for CE analysis. The method is highly flexible, as the type and concentration of the chiral selector can be easily varied to optimize the separation.[13]
A Final Word from the Scientist's Bench
The accurate determination of the enantiomeric excess of chiral pyrrolidines is a non-negotiable aspect of modern chemical and pharmaceutical research. While chiral HPLC remains the versatile workhorse, the advent of high-throughput methodologies has brought techniques like chiral SFC and circular dichroism to the forefront, offering significant advantages in speed.[18][19] NMR spectroscopy provides a rapid, orthogonal check that requires minimal sample preparation. The ultimate choice of method should be a carefully considered decision, balancing the need for accuracy, sensitivity, speed, and the specific properties of the chiral pyrrolidine . By understanding the underlying principles and the causality behind the experimental choices for each technique, researchers can confidently select and implement the most appropriate method to validate the stereochemical integrity of their molecules.
References
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Anslyn, E. V., & Wolf, C. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 48(3), 685–696. [Link]
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High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism. (2020). Hinds Instruments. [Link]
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High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). ResearchGate. [Link]
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Wolf, C., & Bentley, K. W. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2025). ResearchGate. [Link]
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Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. (n.d.). MANA - NIMS. [Link]
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Peter, A., & Fülöp, F. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health. [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. [Link]
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Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). International Labmate. [Link]
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Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PubMed Central. [Link]
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Comparative analysis of different synthetic pathways to Pyrrolidin-3-YL-acetic acid
Introduction: The Significance of the Pyrrolidine-3-yl-acetic Acid Scaffold
Pyrrolidin-3-yl-acetic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The constrained five-membered ring of the pyrrolidine scaffold, combined with the acetic acid side chain, provides a unique three-dimensional architecture that allows for precise interactions with biological targets. This versatile building block is found at the core of a diverse array of therapeutic agents, including enzyme inhibitors and receptor agonists. The stereochemistry of the pyrrolidine ring is often crucial for biological activity, making enantioselective synthesis a key consideration in the development of new therapeutics.[1][2]
This guide provides a comparative analysis of prominent synthetic routes to Pyrrolidin-3-yl-acetic acid, offering an in-depth examination of their underlying chemical principles, experimental data, and practical considerations for researchers in drug development. We will explore methodologies ranging from classical cyclization reactions to modern asymmetric catalysis, providing a framework for selecting the most appropriate synthetic strategy based on factors such as stereochemical control, scalability, and overall efficiency.
Comparative Analysis of Synthetic Strategies
The synthesis of Pyrrolidin-3-yl-acetic acid can be broadly approached through two main strategies: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine or pyrrole ring.[1] This guide will focus on the former, as it offers greater flexibility in controlling substitution patterns and stereochemistry. We will delve into four key synthetic pathways:
-
Asymmetric Michael Addition
-
Synthesis from Itaconic Acid
-
1,3-Dipolar Cycloaddition
-
Catalytic Hydrogenation of Pyrrole Derivatives
The following diagram illustrates the logical flow of this comparative analysis.
Figure 1: Overview of the comparative analysis of synthetic pathways to Pyrrolidin-3-yl-acetic acid.
Pathway 1: Asymmetric Michael Addition
Organocatalytic asymmetric Michael addition has emerged as a powerful and elegant strategy for the enantioselective synthesis of substituted pyrrolidines.[3][4][5] This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization and reduction sequence to furnish the desired pyrrolidine ring.
A representative synthetic workflow is depicted below:
Figure 2: General workflow for the synthesis of Pyrrolidin-3-yl-acetic acid derivatives via asymmetric Michael addition.
This method offers excellent control over stereochemistry, with reported enantiomeric excesses (ee) often exceeding 95%.[4] The use of chiral organocatalysts, such as proline derivatives or thioureas, obviates the need for transition metals, aligning with the principles of green chemistry. The reaction can be performed in a single pot, enhancing its efficiency.[3]
Experimental Protocol: Asymmetric Michael Addition Route
The following is a representative protocol for the synthesis of a 5-substituted pyrrolidin-3-carboxylic acid derivative, a direct precursor to Pyrrolidin-3-yl-acetic acid.
Step 1: Organocatalytic Michael Addition
-
To a solution of the 4-oxo-2-enoate (1.0 mmol) and the organocatalyst (e.g., a chiral thiourea derivative, 0.1 mmol) in an appropriate solvent (e.g., CH₂Cl₂, 5 mL) at room temperature, add the nitroalkane (1.2 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) at room temperature until the reaction is complete (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the pyrrolidine-3-carboxylic acid derivative.
Pathway 2: Synthesis from Itaconic Acid
The use of itaconic acid, a bio-based and readily available starting material, presents a cost-effective and sustainable route to Pyrrolidin-3-yl-acetic acid.[6][7] This pathway typically involves the reaction of itaconic acid or its derivatives with a primary amine, followed by cyclization to form a pyrrolidinone intermediate, which can then be reduced to the desired pyrrolidine.
The general synthetic scheme is as follows:
Figure 4: General workflow for pyrrolidine synthesis via 1,3-dipolar cycloaddition.
The use of chiral catalysts or auxiliaries can render this reaction highly enantioselective. [8]The main challenge of this method lies in the generation and stability of the azomethine ylide, which is often generated in situ. The choice of dipolarophile is critical for controlling the regioselectivity of the cycloaddition.
Pathway 4: Catalytic Hydrogenation of Pyrrole Derivatives
The catalytic hydrogenation of substituted pyrroles provides a direct route to the corresponding pyrrolidines. This method is particularly useful when the corresponding pyrrole precursor is readily available. Asymmetric hydrogenation using chiral transition metal catalysts can afford enantiomerically enriched pyrrolidines. [9][10] The transformation is conceptually straightforward:
Figure 5: Synthesis of Pyrrolidin-3-yl-acetic acid derivatives via catalytic hydrogenation of pyrroles.
This method benefits from high atom economy and often proceeds under mild conditions. [11]However, the synthesis of the substituted pyrrole starting material can be a multi-step process. Furthermore, achieving high enantioselectivity can be dependent on the choice of catalyst and substrate, and catalyst screening may be required. [9]
Quantitative Comparison of Synthetic Pathways
The following table provides a summary of the key performance indicators for the discussed synthetic pathways to Pyrrolidin-3-yl-acetic acid and its derivatives.
| Synthetic Pathway | Starting Materials | Number of Steps (from simple precursors) | Typical Overall Yield | Stereoselectivity | Scalability | Key Advantages | Key Disadvantages |
| Asymmetric Michael Addition | 4-Oxo-2-enoates, Nitroalkanes | 2-3 | Good to Excellent | Excellent (often >95% ee) | Moderate to Good | High enantioselectivity, mild conditions, metal-free options. [3] | May require catalyst optimization, purification of intermediates. |
| From Itaconic Acid | Itaconic Acid, Primary Amines | 3-4 | Moderate | Moderate (often requires resolution or chiral amines) | Excellent | Low-cost, bio-based starting materials, "green" potential. [6][7] | Harsh reaction conditions, limited stereocontrol. |
| 1,3-Dipolar Cycloaddition | Aldehydes, Amino Acids, Alkenes | 1-2 (from precursors) | Good | Good to Excellent (with chiral catalysts) | Moderate | Convergent, rapid assembly of complex structures. [12] | In situ generation of reactive intermediates, regioselectivity can be an issue. |
| Catalytic Hydrogenation | Substituted Pyrroles | 1 (from pyrrole) | Excellent | Good to Excellent (with chiral catalysts) | Good | High atom economy, direct route from pyrroles. [9][11] | Availability of substituted pyrrole precursor, catalyst cost. |
Conclusion and Recommendations
The choice of the optimal synthetic pathway to Pyrrolidin-3-yl-acetic acid is contingent upon the specific requirements of the research or development program.
-
For high stereochemical purity and discovery-scale synthesis , the Asymmetric Michael Addition route is highly recommended due to its excellent enantioselectivity and mild reaction conditions.
-
For large-scale, cost-effective production where stereochemistry can be addressed through other means (e.g., resolution), the synthesis from itaconic acid offers a significant advantage due to its use of inexpensive, bio-renewable starting materials.
-
The 1,3-Dipolar Cycloaddition pathway is a powerful tool for the rapid generation of structural diversity and is well-suited for the synthesis of complex analogues.
-
Catalytic Hydrogenation is an excellent choice when a suitable substituted pyrrole precursor is readily available, offering a highly efficient and atom-economical transformation.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision and select the most appropriate synthetic strategy to access this valuable chemical scaffold.
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Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Pyrrolidine-Based Compounds
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of FDA-approved drugs and naturally occurring bioactive molecules.[1][2] Its unique three-dimensional structure, arising from its non-planar, sp³-hybridized nature, allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2] This guide offers an in-depth technical comparison of the biological activities of novel pyrrolidine-based compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying structure-activity relationships that govern their efficacy.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of research for pyrrolidine derivatives lies in oncology, where they have demonstrated considerable promise in inhibiting the growth of various cancer cell lines.[2] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]
Comparative Analysis of Anticancer Potency
The efficacy of novel pyrrolidine compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The following table summarizes the cytotoxic activity of several classes of pyrrolidine derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| Pyrrolidine Chalcone | 3FP | MDA-MB-468 (Breast) | 25 µg/mL | - | - | [4] |
| Pyrrolidine Chalcone | 3IP | MCF-7 (Breast) | 25-30 µg/mL | - | - | [4] |
| Thiophene Dispiro Pyrrolidine | 37e | MCF-7 (Breast) | 17 | Doxorubicin | 16 | [2] |
| Thiophene Dispiro Pyrrolidine | 37e | HeLa (Cervical) | 19 | Doxorubicin | 18 | [2] |
| Phenyl Dispiro Pyrrolidine | 36a-f | MCF-7 (Breast) | 22-29 | Doxorubicin | 16 | [2] |
| Phenyl Dispiro Pyrrolidine | 36a-f | HeLa (Cervical) | 26-37 | Doxorubicin | 18 | [2] |
| Spiro[pyrrolidine-3,3-oxindoles] | 38i | MCF-7 (Breast) | 3.53 | - | - | [2] |
| Benzimidazole Carboxamides | 19j | MDA-MB-436 (Breast) | 17.4 | Olaparib | 30.2 | [2] |
| Benzimidazole Carboxamides | 19j | CAPAN-1 (Pancreatic) | 11.4 | Olaparib | 100 | [2] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | 13 (5-nitrothiophene moiety) | IGR39 (Melanoma) | 2.50 ± 0.46 | - | - | [5] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | 13 (5-nitrothiophene moiety) | PPC-1 (Prostate) | 3.63 ± 0.45 | - | - | [5] |
| Mesitylene-based Spirooxindole | 5f | A549 (Lung) | 1.2 | - | - | [6] |
Insights from the Data: The presented data highlights the broad therapeutic window of pyrrolidine derivatives. For instance, the thiophene-containing dispiro pyrrolidines (e.g., 37e) exhibit comparable potency to the established chemotherapeutic agent Doxorubicin.[2] Furthermore, substitutions on the pyrrolidine scaffold significantly impact cytotoxicity. The introduction of a 5-nitrothiophene moiety in the diphenylamine-pyrrolidin-2-one-hydrazone class (compound 13) leads to potent activity against melanoma and prostate cancer cell lines.[5] Notably, some derivatives, such as the mesitylene-based spirooxindoles 5e and 5f, have shown selective cytotoxicity towards cancer cells while being non-toxic to non-cancerous cell lines, a highly desirable characteristic in cancer therapy.[6]
Mechanism of Action: Inducing Apoptosis
Many pyrrolidine derivatives exert their anticancer effects by triggering the intrinsic pathway of apoptosis. This process is initiated by intracellular signals, leading to changes in the inner mitochondrial membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the dismantling of the cell.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrrolidine compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the expected duration of action of the compounds.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrolidine derivatives have emerged as a promising class of compounds with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of a compound is typically assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative Example | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Source |
| Pyrrolidine Chalcone | 3BP, 3CP, 3DP | Staphylococcus aureus | 0.025 | - | - | |
| Pyrrolidine Chalcone | 3AP, 3IP | Enterococcus faecalis | 0.025 | - | - | [4] |
| Pyrrolidine Chalcone | 3CP | Mycobacterium tuberculosis | 6.25 | - | - | [4] |
| Sulfonylamino Pyrrolidine | 38 | Staphylococcus aureus | 3.11 | Cefaclor | - | |
| Sulfonylamino Pyrrolidine | 38 | Escherichia coli | 6.58 | Cefaclor | - | [7] |
| Sulfonylamino Pyrrolidine | 38 | Pseudomonas aeruginosa | 5.82 | Cefaclor | - | [7] |
| 1,2,4-Oxadiazole Pyrrolidine | 22c (inhibits DNA gyrase) | Escherichia coli | 120 ± 10 nM (IC₅₀) | Novobiocin | 170 nM (IC₅₀) | [7] |
| Spirooxindole Pyrrolidine | 44 | Candida albicans | 4 | - | - | [8] |
| Pyrrolidine-benzenesulfonamide | 6a-6c | Mycobacterium tuberculosis | 15.62 | - | - | [10] |
Insights from the Data: The data reveals that specific structural modifications to the pyrrolidine scaffold can lead to potent and selective antimicrobial activity. For instance, certain pyrrolidine chalcones demonstrate remarkable potency against S. aureus and E. faecalis with MIC values as low as 0.025 µg/mL. The sulfonylamino pyrrolidine derivative 38 shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Furthermore, some derivatives, like the 1,2,4-oxadiazole pyrrolidines, exhibit a targeted mechanism of action by inhibiting essential bacterial enzymes such as DNA gyrase.[7]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial mechanisms of pyrrolidine derivatives are diverse. Some compounds, as mentioned, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[7] Others may disrupt the bacterial cell membrane or inhibit protein synthesis.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the substance.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the test microorganism in a suitable broth medium to a standardized turbidity.
-
Inoculate Agar Plate: Spread the microbial inoculum evenly over the surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Add Test Compound: Add a specific volume (e.g., 50-100 µL) of the pyrrolidine compound solution (at a known concentration) into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
III. Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases like Alzheimer's disease pose a significant global health challenge. Pyrrolidine derivatives are being investigated for their potential to protect neurons from damage and improve cognitive function.[11][12] A key target in this area is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels in the brain, which is beneficial for cognitive function.
Comparative Analysis of Acetylcholinesterase Inhibition
The inhibitory potency of compounds against AChE is typically expressed as the IC₅₀ value or the inhibition constant (Ki).
| Compound Class | Specific Derivative Example | Enzyme | Ki (nM) or IC₅₀ (µM) | Reference Compound | Reference Ki/IC₅₀ | Source |
| Pyrrolidine-benzenesulfonamide | 6a | AChE | Ki: 22.34 ± 4.53 nM | Tacrine | - | [10] |
| Pyrrolidine-benzenesulfonamide | 6b | AChE | Ki: 27.21 ± 3.96 nM | Tacrine | - | [10] |
| Dispiro Pyrrolidine | 8l | AChE | IC₅₀: 1.37 µM | - | - | [13] |
| Dispiro Pyrrolidine | 8h | AChE | IC₅₀: 1.88 µM | - | - | [13] |
| Pyrrolidine-based hybrid | 6b | AChE | Ki: 43.17 ± 10.44 nM | Tacrine | Ki: 103.47 ± 11.54 nM | [14] |
Insights from the Data: The data indicates that pyrrolidine-based compounds can be potent inhibitors of acetylcholinesterase. The pyrrolidine-benzenesulfonamide derivatives 6a and 6b exhibit Ki values in the nanomolar range, demonstrating strong binding to the enzyme.[10] The pyrrolidine-based hybrid compound 6b is more potent than the reference drug Tacrine.[14] These findings suggest that the pyrrolidine scaffold is a promising starting point for the development of new drugs for neurodegenerative diseases.
Beyond AChE inhibition, some pyrrolidine derivatives have shown neuroprotective effects in cellular models of neurodegeneration by reducing oxidative stress.[15][16] Furthermore, dual inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), another key enzyme in Alzheimer's disease pathology, are being explored.[17]
Mechanism of Action: Enhancing Cholinergic Neurotransmission
By inhibiting acetylcholinesterase, pyrrolidine derivatives prevent the breakdown of acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to bind to its receptors, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and a buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test pyrrolidine compound at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the acetylthiocholine substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.
Conclusion
This guide provides a comparative overview of the significant biological activities of novel pyrrolidine-based compounds. The experimental data clearly demonstrates their potential as anticancer, antimicrobial, and neuroprotective agents. The versatility of the pyrrolidine scaffold allows for extensive chemical modifications, leading to compounds with high potency and, in some cases, selectivity for their biological targets. The detailed protocols provided herein serve as a foundation for researchers to screen and characterize new pyrrolidine derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective therapeutics for a wide range of diseases.
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A Senior Application Scientist's Guide to Enantioseparation of Pyrrolidines: A Head-to-Head Comparison of Chiral Stationary Phases
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its stereochemistry is often critical, as individual enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2][3][4][5] Consequently, robust and efficient analytical methods for enantiomeric separation are indispensable in drug development and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent technique for this purpose, offering direct and reliable enantioseparation.[3][6][7]
This guide provides a head-to-head comparison of the most prominent CSPs for pyrrolidine enantioseparation, grounded in experimental data and mechanistic insights. We will dissect the performance of polysaccharide, cyclodextrin, and Pirkle-type phases, providing researchers with the technical knowledge to make informed decisions for their specific analytical challenges.
Understanding the Chiral Selectors: Mechanisms of Recognition
The success of any chiral separation hinges on the specific interactions between the analyte and the chiral selector immobilized on the stationary phase. For pyrrolidine derivatives, three classes of CSPs have demonstrated broad utility.
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose, are the workhorses of chiral chromatography, renowned for their versatility and broad enantiorecognition capabilities.[3] The native polysaccharides are derivatized with aromatic groups, such as phenylcarbamates or benzoates, which creates well-defined chiral grooves and cavities.[8][9][10][11]
-
Mechanism of Action: Chiral recognition is a complex interplay of forces. The helical structure of amylose and the more linear, twisted structure of cellulose form chiral grooves where analyte enantiomers can fit differently.[11] Separation is governed by a combination of hydrogen bonding (between the analyte's polar groups and the carbamate moieties of the CSP), π-π stacking, dipole-dipole interactions, and steric hindrance.[4][11] The precise nature of these interactions dictates which enantiomer is retained longer.
-
Field Insights: These phases are often the first choice for screening due to their high success rates across a wide range of compounds.[12] They can be operated in normal-phase, reversed-phase, and polar organic modes, adding to their flexibility.[3][13] For basic pyrrolidines, the addition of a small amount of an amine additive (e.g., triethylamine) to the mobile phase is often crucial to prevent peak tailing by masking residual acidic silanols on the silica support.[14][15]
Cyclodextrin-Based CSPs
Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[16][17] This unique structure features a hydrophobic inner cavity and a hydrophilic outer surface, making them particularly effective for separations in reversed-phase or polar organic modes.
-
Mechanism of Action: The primary mechanism is the formation of diastereomeric inclusion complexes.[16] One enantiomer will fit more snugly or interact more favorably with the chiral environment of the cyclodextrin cavity than the other. Secondary interactions between the analyte's functional groups and derivatized hydroxyl groups on the rim of the cyclodextrin further enhance enantioselectivity.[7][16]
-
Field Insights: Cyclodextrin phases are particularly useful when the pyrrolidine derivative has a hydrophobic moiety that can be included within the cavity. The choice of mobile phase is critical; it must allow the analyte to partition into the cavity without being so strong that it displaces it entirely.
Pirkle-Type (Brush-Type) CSPs
Named after William H. Pirkle, these phases are based on small, well-defined chiral molecules (often amino acid derivatives) that are covalently bonded to the silica surface.[18][19]
-
Mechanism of Action: The chiral recognition model for Pirkle-type phases is famously described as the "three-point interaction model." For stable diastereomeric complexes to form, there must be at least three simultaneous points of interaction between the analyte and the chiral selector, with at least one of these being stereochemically dependent.[18] These interactions typically involve π-π stacking (between aromatic rings), hydrogen bonding, and dipole-dipole forces.[18]
-
Field Insights: Pirkle phases are known for their high efficiency and robustness.[18][19] Because the chiral selector is a small molecule, mass transfer kinetics can be faster compared to the larger polymer-based CSPs, leading to sharper peaks.[19] They are highly effective for analytes containing aromatic rings and hydrogen-bonding functional groups, which are common features in pyrrolidine-based drug molecules.
Logical Workflow for CSP Selection
The following diagram illustrates a logical workflow for selecting an appropriate CSP for a novel pyrrolidine analyte.
Caption: A streamlined workflow for the chiral separation of pyrrolidines.
Conclusion
The enantioseparation of pyrrolidine derivatives is a critical task in pharmaceutical analysis. While no single chiral stationary phase is universally applicable, polysaccharide-based CSPs represent the most versatile and successful starting point for method development. Their ability to engage in multiple interaction modes allows them to resolve a broad range of chiral pyrrolidines. Pirkle-type and cyclodextrin-based phases offer powerful, mechanistically distinct alternatives that can be highly effective for specific molecular structures. By understanding the fundamental principles of chiral recognition and employing a systematic approach to method development, researchers can confidently and efficiently resolve the most challenging pyrrolidine enantiomers.
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Beyond the 1D Spectrum: A Comparative Guide to 2D NMR for Unambiguous Structure Validation
For researchers in organic synthesis and drug development, the successful synthesis of a target molecule is only half the battle. Unambiguous confirmation of its chemical structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the initial workhorse for this task, its limitations quickly become apparent in the face of complex molecules, where signal overlap and ambiguous couplings can obscure the true structure.[1][2][3] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, spreading crowded signals across two frequency dimensions to reveal intricate atomic connectivities.[1][4]
This guide provides a comparative overview of the most critical 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—offering insights into the causality behind experimental choices and providing a logical workflow for their application.
The Strategic Workflow of Structure Elucidation
A systematic approach is key to efficiently solving a chemical structure. The journey from a simple 1D spectrum to a fully validated 3D structure involves a logical progression of experiments, each chosen to answer a specific question that the previous one could not.
Figure 1. A logical workflow for structure elucidation using 2D NMR.
COSY (Correlation Spectroscopy): Mapping the Proton Network
Principle & Application: COSY is the foundational 2D NMR experiment used to identify protons that are spin-spin coupled to each other, typically those separated by two to three bonds (²JHH, ³JHH).[5][6][7] It is the go-to experiment when a 1D ¹H NMR spectrum is too complex to interpret due to overlapping multiplets.[2][4] The resulting spectrum displays the 1D proton spectrum on the diagonal, while off-diagonal "cross-peaks" indicate a coupling interaction between the two protons at the corresponding chemical shifts.[1][5]
When to Use COSY:
-
To establish proton-proton connectivity within a spin system.
-
To trace the carbon backbone of a molecule by "walking" along coupled protons.[6]
-
To differentiate between isomers by confirming unique coupling patterns.
Data Interpretation: A cross-peak at coordinates (δ₁, δ₂) signifies that the proton at chemical shift δ₁ is coupled to the proton at δ₂. Since the coupling is mutual, a symmetrical cross-peak will also appear at (δ₂, δ₁).[5] By connecting the cross-peaks, one can delineate entire networks of coupled protons.
Experimental Protocol Insights:
-
COSY-90 vs. COSY-45: The most common variant is COSY-90, which uses a 90° mixing pulse and offers the best sensitivity.[5] However, for molecules with many signals close to the diagonal, a COSY-45 can be advantageous. The 45° pulse reduces the intensity of the diagonal peaks, making it easier to resolve nearby cross-peaks, albeit with a slight reduction in overall sensitivity.[5]
HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Connection
Principle & Application: The HSQC experiment is a highly sensitive, proton-detected technique that identifies direct, one-bond correlations between protons and the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N.[8][9][10] It produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the spectrum represents a direct C-H bond.[11]
When to Use HSQC:
-
To definitively assign a proton signal to its directly attached carbon.
-
To resolve overlapping proton signals by spreading them out in the carbon dimension.
-
In conjunction with DEPT experiments to confirm carbon types (CH, CH₂, CH₃).[3] Quaternary carbons (those with no attached protons) will not appear in an HSQC spectrum.[9]
Data Interpretation: A single cross-peak at coordinates (δH, δC) provides an unambiguous correlation: the proton at chemical shift δH is directly bonded to the carbon at chemical shift δC.
Causality Behind Experimental Choice (HSQC vs. HMQC): HSQC and its predecessor, HMQC (Heteronuclear Multiple Quantum Coherence), provide the same fundamental information. However, HSQC is generally preferred because it uses a different pulse sequence that results in higher resolution in the indirect (¹³C) dimension, yielding sharper, better-defined peaks.[12]
HMBC (Heteronuclear Multiple Bond Correlation): Piecing the Puzzle Together
Principle & Application: While HSQC maps one-bond connections, the HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][13][14] This experiment is crucial for connecting the spin systems identified by COSY and for placing quaternary carbons, which are invisible in HSQC, into the molecular framework.[15]
When to Use HMBC:
-
To connect molecular fragments across non-protonated centers (e.g., quaternary carbons, carbonyls, heteroatoms).
-
To confirm the regiochemistry of substituents on aromatic rings.
-
To assemble the complete carbon skeleton of a molecule.
Data Interpretation: A cross-peak at (δH, δC) in an HMBC spectrum indicates that the proton at δH is 2, 3, or sometimes even 4 bonds away from the carbon at δC.[13][14] It is important to note that one-bond correlations, while suppressed, can sometimes appear as residual signals.[13] Comparing the HMBC with the HSQC spectrum allows for the easy identification and exclusion of these one-bond correlations.
Experimental Protocol Insights:
-
Optimizing the Long-Range Delay: The HMBC pulse sequence contains a delay that is optimized for a specific range of coupling constants (typically 8-10 Hz for ²JCH and ³JCH). If very long-range correlations (⁴JCH) are suspected, running multiple HMBC experiments with different delays may be necessary to observe these weaker correlations.[14]
NOESY & ROESY: Probing Through-Space Proximity and Stereochemistry
Principle & Application: Unlike the previous experiments which rely on through-bond J-coupling, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[16][17][18] This makes them the definitive tools for determining stereochemistry, conformation, and the 3D structure of molecules.[16]
When to Use NOESY/ROESY:
-
To determine the relative stereochemistry of chiral centers.
-
To distinguish between geometric isomers (e.g., E/Z alkenes, cis/trans ring substituents).
-
To understand the solution-state conformation of flexible molecules.
Data Interpretation: A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially proximate. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶), meaning closer protons give stronger signals.[18]
Causality Behind Experimental Choice (NOESY vs. ROESY): The choice between NOESY and ROESY is dictated by the molecule's size (or more accurately, its rotational correlation time, τc).[16]
-
Small Molecules (MW < ~700 Da): Tumble rapidly in solution, giving a positive NOE. NOESY is the preferred experiment.
-
Large Molecules (MW > ~1200 Da): Tumble slowly, giving a negative NOE. NOESY works well.
-
Intermediate-Sized Molecules (MW ~700-1200 Da): Tumble at a rate where the NOE can be close to zero, making NOESY signals weak or non-existent.[16][19] In this regime, ROESY is the experiment of choice because the ROE is always positive, regardless of molecular weight.[18][19]
Comparative Summary of Key 2D NMR Techniques
| Technique | Correlation Type | Correlation Path | Primary Information Gained | Best For... |
| COSY | ¹H – ¹H | Through-bond (2-3 bonds) | Proton-proton coupling networks (spin systems).[4][5] | Mapping the proton backbone; resolving overlapping ¹H signals. |
| HSQC | ¹H – ¹³C | Through-bond (1 bond) | Direct proton-carbon attachments.[8][10] | Assigning protons to their carbons; identifying CH, CH₂, CH₃ groups. |
| HMBC | ¹H – ¹³C | Through-bond (2-4 bonds) | Long-range proton-carbon connectivity.[13][15] | Assembling molecular fragments; placing quaternary carbons. |
| NOESY/ROESY | ¹H – ¹H | Through-space (< 5 Å) | Spatial proximity of protons.[16][18] | Determining stereochemistry, conformation, and 3D structure. |
Conclusion
Validating the structure of a novel compound requires a multi-faceted analytical approach. While 1D NMR provides the initial overview, a strategic combination of 2D NMR experiments is essential for achieving an unambiguous and complete structural assignment. By understanding the specific questions each experiment answers—from the through-bond proton framework (COSY), to direct C-H attachments (HSQC), to the long-range skeletal assembly (HMBC), and finally to the through-space 3D architecture (NOESY/ROESY)—researchers can efficiently and confidently validate their reaction products, ensuring the integrity and success of their scientific endeavors.
References
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]
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JoVE. 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024). Available from: [Link]
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Fiveable. HSQC Definition - Organic Chemistry Key Term. Available from: [Link]
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Chemistry For Everyone. What Is HSQC NMR?. (2025). Available from: [Link]
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CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available from: [Link]
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UCSD SSPPS NMR Facility. NOESY and ROESY. (2015). Available from: [Link]
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Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]
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SciELO. Optimization and practical implementation of ultrafast 2D NMR experiments. Available from: [Link]
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PubMed. Why is HMBC superior to LR-HSQC? Influence of homonuclear couplings JHH' on the intensity of long-range correlations. (2018). Available from: [Link]
-
ACD/Labs. Stereochemistry Information from NOESY/ROESY data… Part 1. Available from: [Link]
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CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available from: [Link]
-
ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. (2007). Available from: [Link]
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Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. (2019). Available from: [Link]
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University of Ottawa NMR Facility Blog. HMBC vs. H2BC. (2017). Available from: [Link]
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Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
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Reddit. What is the difference between NOESY and ROESY for NMR?. (2018). Available from: [Link]
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Chemistry For Everyone. What Is COSY NMR?. (2025). Available from: [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. NOESY and ROESY. (2014). Available from: [Link]
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Magritek. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available from: [Link]
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University of Wisconsin-Madison. NOESY and ROESY. (2018). Available from: [Link]
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University of Missouri-St. Louis. Complex NMR experiments: 2D, selective, etc. Available from: [Link]
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University of Ottawa. COSY. Available from: [Link]
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Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
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Analytical Chemistry. On-the-Fly, Sample-Tailored Optimization of NMR Experiments. (2021). Available from: [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]
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A Comparative Guide to the Synthesis of Pyrrolidin-3-YL-acetic acid tert-butyl ester: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique structural and electronic properties make it a valuable building block in drug discovery. A key intermediate in the synthesis of many of these complex molecules is Pyrrolidin-3-YL-acetic acid tert-butyl ester. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed cost-benefit analysis of two distinct synthetic routes to this compound, offering insights into the practical considerations of each approach.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Horner-Wadsworth-Emmons Approach | Route 2: L-Glutamic Acid as a Chiral Precursor |
| Starting Material | N-Boc-3-pyrrolidinone | L-Glutamic Acid |
| Number of Steps | 2 | 5 (estimated) |
| Overall Yield (Assumed) | ~75% | ~30% (estimated) |
| Key Reagents | Triethyl phosphonoacetate, NaH, Pd/C | SOCl₂, t-BuOH, LiAlH₄, PBr₃, NaCN, t-BuOH |
| Estimated Cost per Gram | Lower | Higher |
| Scalability | Good | Moderate |
| Key Advantages | Higher overall yield, fewer steps | Utilizes a readily available, inexpensive chiral pool starting material |
| Key Disadvantages | Higher cost of starting material | More steps, lower overall yield, use of hazardous reagents |
Route 1: The Horner-Wadsworth-Emmons Approach
This synthetic strategy offers a concise and relatively high-yielding pathway to the target molecule, commencing from the commercially available N-Boc-3-pyrrolidinone. The key transformations involve a Horner-Wadsworth-Emmons (HWE) olefination to introduce the acetic ester moiety, followed by a catalytic hydrogenation to reduce the resulting double bond.
Caption: Workflow for the Horner-Wadsworth-Emmons approach.
Experimental Protocol (Route 1)
Step 1: Synthesis of tert-Butyl 2-(1-Boc-pyrrolidin-3-ylidene)acetate
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.05 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous THF.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Step 2: Synthesis of N-Boc-Pyrrolidin-3-YL-acetic acid tert-butyl ester
-
Dissolve the product from Step 1 in ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purification by column chromatography may be performed if necessary.
Step 3: Deprotection of the N-Boc group
-
Dissolve the N-Boc protected product in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the final product.
Cost Analysis (Route 1)
| Reagent | Purity | Estimated Price (USD) | Quantity per mole of product (approx.) | Estimated Cost (USD) |
| N-Boc-3-pyrrolidinone | 97% | $41.80 / 1g[1] | 185 g | ~7733 |
| Triethyl phosphonoacetate | 98% | $44.40 / 25g[2] | 235 g | ~417 |
| Sodium Hydride (60%) | ~$50 / 100g | 44 g | ~22 | |
| Palladium on Carbon (10%) | $191.00 / 10g[3] | 1 g | ~19 | |
| Total Estimated Reagent Cost | ~ $8191 per mole |
Note: Prices are estimates based on listed catalog prices for small quantities and are subject to change. Bulk pricing will significantly reduce the cost.
Route 2: L-Glutamic Acid as a Chiral Precursor
This approach leverages the inexpensive and enantiopure starting material, L-glutamic acid. The synthesis is longer, involving the formation of a pyroglutamate intermediate, followed by a series of reductions and functional group manipulations to arrive at the target molecule. While the initial starting material is very cheap, the multiple steps and use of potent reagents can increase the overall cost and complexity.
Caption: Proposed workflow for the synthesis from L-glutamic acid.
Experimental Protocol (Route 2 - A Plausible, Non-Optimized Sequence)
Disclaimer: The following protocol is a theoretical sequence based on standard organic transformations. Yields are estimates and would require experimental optimization.
Step 1: Synthesis of Pyroglutamic acid methyl ester
-
Suspend L-glutamic acid (1.0 eq.) in methanol.
-
Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and neutralize with a base (e.g., NaHCO₃).
-
Concentrate the mixture and extract the product with an organic solvent.
Step 2: Reduction to 5-(Hydroxymethyl)pyrrolidin-2-one
-
To a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C, add a solution of the pyroglutamic acid methyl ester from Step 1 in THF dropwise.
-
Stir the reaction at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to obtain the product.
Step 3: Conversion to 5-(Bromomethyl)pyrrolidin-2-one
-
Dissolve the alcohol from Step 2 in an inert solvent and cool to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.5 eq.) dropwise.
-
Stir the reaction at room temperature until completion.
-
Pour the reaction mixture onto ice and extract the product with an organic solvent.
Step 4: Synthesis of Pyrrolidin-2-one-5-acetic acid
-
React the bromide from Step 3 with sodium cyanide (NaCN) in a suitable solvent (e.g., DMSO) to form the corresponding nitrile.
-
Hydrolyze the nitrile to the carboxylic acid using acidic or basic conditions.
Step 5: tert-Butyl Esterification
-
Dissolve the carboxylic acid from Step 4 in a suitable solvent with tert-butanol.
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion.
-
Filter the dicyclohexylurea byproduct and purify the product by column chromatography.
Cost Analysis (Route 2)
| Reagent | Purity | Estimated Price (USD) | Quantity per mole of product (approx.) | Estimated Cost (USD) |
| L-Glutamic Acid | ≥99% | $29.80 / 100g[4] | 147 g | ~44 |
| Thionyl Chloride | ~$50 / 500mL | 143 g | ~14 | |
| Lithium Aluminum Hydride | 95% | $112.00 / 10g[5] | 76 g | ~851 |
| Phosphorus Tribromide | ~$100 / 500g | 135 g | ~27 | |
| Sodium Cyanide | ~$40 / 500g | 49 g | ~4 | |
| tert-Butanol | ~$30 / 1L | 74 g | ~2 | |
| Total Estimated Reagent Cost | ~ $942 per mole |
Note: Prices are estimates based on listed catalog prices for small quantities and are subject to change. This analysis does not include the cost of solvents, coupling agents, or purification materials, which would be significant for a multi-step synthesis. The significantly lower estimated overall yield will also substantially increase the cost per gram of the final product.
Discussion and Recommendation
Route 1: The Pragmatic Choice for Predictability and Yield
The Horner-Wadsworth-Emmons approach stands out for its efficiency and higher anticipated overall yield. While the initial investment in N-Boc-3-pyrrolidinone is substantially higher than that of L-glutamic acid, the shorter synthetic sequence translates to significant savings in terms of labor, solvent, and purification costs. The reactions involved are well-established and generally high-yielding, making this route more predictable and scalable. For research and development settings where time and reliability are critical, Route 1 is the recommended approach. The higher upfront cost of the starting material is often offset by the reduced downstream processing and increased throughput.
Route 2: An Economical Starting Point with Caveats
The primary allure of the L-glutamic acid route is the remarkably low cost of the chiral starting material. However, this economic advantage is quickly eroded by the multi-step nature of the synthesis. Each step introduces the potential for yield loss, and the overall yield is likely to be significantly lower than that of Route 1. Furthermore, this route involves the use of hazardous reagents such as thionyl chloride, lithium aluminum hydride, and sodium cyanide, which require specialized handling procedures and may not be suitable for all laboratory settings. While this route may be of academic interest for the development of novel synthetic methodologies, its practical application for the routine production of this compound is less favorable compared to Route 1.
Conclusion
For drug development professionals and researchers requiring a reliable and efficient synthesis of this compound, the Horner-Wadsworth-Emmons approach (Route 1) is the superior choice . Its higher overall yield, fewer synthetic steps, and greater predictability outweigh the higher initial cost of the starting material. The L-glutamic acid route (Route 2), while appearing economical on the surface, presents significant challenges in terms of its length, lower overall yield, and the handling of hazardous reagents, making it a less practical option for most applications.
References
Sources
A Guide to Cross-Validation of Analytical Results for Purity and Identity of Pharmaceutical Compounds
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity and identity is not merely a quality control checkpoint; it is the bedrock upon which the safety and efficacy of a therapeutic agent are built. This guide provides a comprehensive framework for establishing a robust analytical cross-validation program. We will delve into the principles of orthogonal testing, compare key analytical techniques, and provide a detailed, actionable workflow for the cross-validation of analytical results, ensuring data integrity and regulatory compliance.
The Imperative of Orthogonal Methodologies
In analytical chemistry, relying on a single method, no matter how well-validated, presents an inherent risk. Every analytical technique possesses its own set of biases and limitations, dictated by its underlying scientific principles. For instance, a chromatographic method might fail to separate a co-eluting impurity, while a spectroscopic method might not distinguish between structurally similar isomers.
The relationship between different analytical techniques and the concept of orthogonality can be visualized as follows:
Caption: Conceptual diagram illustrating the principle of orthogonality, where methods based on different physicochemical properties are used to provide a more comprehensive and reliable assessment of a compound's purity and identity.
A Comparative Overview of Key Analytical Techniques
The selection of appropriate orthogonal techniques is a critical step in designing a cross-validation study. The choice depends on the physicochemical properties of the analyte and its potential impurities. Below is a comparison of commonly employed techniques in the pharmaceutical industry[4][5].
| Technique | Principle of Operation | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC/UPLC) | Differential partitioning of analytes between a stationary and mobile phase based on physicochemical properties (e.g., hydrophobicity). | High resolution, reproducibility, and versatility. Can be coupled with various detectors (UV, MS). The gold standard for purity analysis[6]. | May not resolve all co-eluting impurities. Not suitable for non-UV active compounds without specialized detectors. | Purity determination, impurity profiling, and quantification of the active pharmaceutical ingredient (API). |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information and structural details of unknown impurities[6]. | Can be subject to matrix effects. Ionization efficiency can vary between compounds. | Identification of impurities and degradation products, confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard. | Relatively low sensitivity compared to MS. Requires higher sample concentrations. | Definitive structure elucidation, identity confirmation, and quantification. |
| Capillary Electrophoresis (CE) | Separation of analytes in a capillary based on their electrophoretic mobility (charge-to-size ratio). | High efficiency and resolution. Requires minimal sample and solvent. Orthogonal to HPLC[7]. | Lower loading capacity than HPLC. Can be less robust for certain sample matrices. | Analysis of charged molecules, chiral separations, and as an orthogonal technique to HPLC. |
The Cross-Validation Workflow: A Practical Approach
The objective of a cross-validation study is to demonstrate that two orthogonal methods produce comparable and reliable results for the purity and/or identity of a given compound. This process is a critical component of method validation as outlined in regulatory guidelines such as ICH Q2(R2) and USP <1225>[8][9][10][11].
Below is a detailed workflow for the cross-validation of an HPLC purity method with an orthogonal Capillary Electrophoresis (CE) method.
Caption: A step-by-step workflow for the cross-validation of two orthogonal analytical methods, from initial planning to final reporting.
Experimental Protocol: Cross-Validation of HPLC and CE Purity Methods
1. Objective: To cross-validate an existing validated HPLC-UV method for the purity of Compound X with a newly developed CE-UV method.
2. Materials:
-
Reference Standard (RS) of Compound X
-
Three different batches of Compound X drug substance
-
Forced degradation samples of Compound X (acid, base, oxidative, thermal, and photolytic stress)
-
All necessary reagents and solvents of appropriate grade
3. Method Validation Parameters to be Assessed (as per ICH Q2(R2)[8][11][12][13][14]):
-
Specificity/Selectivity:
-
Protocol: Analyze the forced degradation samples using both HPLC and CE methods. Assess peak purity using a diode array detector (DAD) for HPLC and compare the impurity profiles obtained from both techniques.
-
Causality: Forced degradation studies intentionally create potential impurities. Demonstrating that the main peak is spectrally pure and that all significant degradation products are separated from the main peak and from each other validates the method's ability to unequivocally assess the analyte in the presence of potential impurities[9][15]. Comparing the impurity profiles from two orthogonal methods provides a high degree of confidence in the specificity of both.
-
-
Accuracy:
-
Protocol: Prepare samples of Compound X spiked with known levels of key impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate with both methods.
-
Causality: Accuracy demonstrates the closeness of the test results to the true value. By spiking with known amounts of impurities, we can calculate the percent recovery for each method, thus verifying that the methods can accurately quantify these impurities[3][10].
-
-
Precision (Repeatability and Intermediate Precision):
-
Protocol:
-
Repeatability: Analyze six replicate preparations of a single batch of Compound X on the same day, with the same analyst and instrument for each method.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument for each method.
-
-
Causality: Precision measures the degree of scatter between a series of measurements. Repeatability assesses the method's performance under normal operating conditions, while intermediate precision evaluates the impact of random events such as different analysts, equipment, and days, ensuring the method's robustness in a real-world laboratory setting[16].
-
-
Linearity:
-
Protocol: Prepare a series of solutions of Compound X and its key impurities over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit). Analyze these solutions with both methods.
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. This is crucial for accurate quantification of impurities at different levels[16][17].
-
4. Data Comparison and Acceptance Criteria:
-
The purity values obtained for the three batches of Compound X from both methods should be comparable, typically within a pre-defined acceptance criterion (e.g., ≤ 2% difference).
-
The impurity profiles should be qualitatively similar. Any impurity detected at or above the reporting threshold by one method should ideally be detected by the other.
-
Statistical analysis, such as a student's t-test for purity values and an F-test for precision, should be performed to demonstrate statistical equivalence.
Conclusion: A Foundation of Trust in Analytical Data
Cross-validation of analytical results using orthogonal methods is a scientifically sound and regulatory-expected practice that significantly enhances the reliability of data for purity and identity. It is a self-validating system that builds a comprehensive understanding of a compound and its impurity profile. By moving beyond reliance on a single analytical technique and embracing a multi-faceted, orthogonal approach, researchers, scientists, and drug development professionals can ensure the integrity of their data, the quality of their products, and ultimately, the safety of patients.
References
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL: [Link]
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Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeia URL: [Link]
-
Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Pharmaceutical analysis techniques Source: The Pharma Innovation URL: [Link]
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Title: Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals Source: Preprints.org URL: [Link]
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Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]
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Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
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Title: Use of Orthogonal Methods During Pharmaceutical Development: Case Studies Source: Pharmaceutical Technology URL: [Link]
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Title: Comparison of the various analytical methods on the basis of various... Source: ResearchGate URL: [Link]
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Title: Analyzing Variance in Pharmaceutical Analysis: A Practical Guide to Spectrophotometric and Chromatographic Method Comparison Source: BiochemSphere URL: [Link]
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Title: Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods Source: Walsh Medical Media URL: [Link]
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Title: Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances Source: ResearchGate URL: [Link]
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Title: Different Techniques of Analysis Source: Pharmaguideline URL: [Link]
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Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]
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Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
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Title: Live qualification/validation of purity methods for protein products Source: Purdue University URL: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Pyrrolidin-3-YL-acetic acid tert-butyl ester
In the dynamic landscape of research and drug development, meticulous attention to the entire lifecycle of a chemical is paramount. The proper disposal of reagents, such as Pyrrolidin-3-YL-acetic acid tert-butyl ester, is not merely a procedural task but a fundamental pillar of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles. By understanding the causality behind each step, you, the researcher, are empowered to manage this waste stream with confidence and scientific integrity.
Part 1: Foundational Principles and Hazard Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards by examining its constituent chemical groups: the pyrrolidine ring and the tert-butyl ester.
-
Pyrrolidine Moiety: Pyrrolidine and its derivatives are known to be skin and eye irritants and can be harmful if inhaled or ingested.[1][2] The base compound, pyrrolidine, is classified as a flammable, corrosive liquid that is harmful to aquatic life.[2][3]
-
Tert-butyl Ester Moiety: Esters can be susceptible to hydrolysis under strongly acidic or basic conditions. While stable under neutral conditions, mixing this waste with incompatible waste streams could alter its chemical nature.
Core Directive: Given these characteristics, this compound and any materials contaminated with it must be treated as hazardous chemical waste .[4] This conservative approach is the cornerstone of a self-validating safety system, ensuring that all subsequent handling steps afford the necessary level of protection.
Part 2: The Step-by-Step Disposal Workflow
This protocol is designed as a logical sequence to guide the waste from its point of generation to its final, safe disposal.
Phase 1: In-Laboratory Waste Segregation & Accumulation
Proper disposal begins the moment a chemical is deemed waste.[4]
-
Identify and Classify: The first step is to identify the material as chemical waste.[5] Any unused this compound, along with contaminated items like gloves, weighing papers, or pipette tips, falls into this category.
-
Select a Compatible Container: Choose a dedicated waste container that is in good condition, leak-proof, and chemically compatible with the waste.[4][6] High-density polyethylene (HDPE) or glass containers with secure screw caps are appropriate choices.
-
Labeling: The container must be clearly and accurately labeled.[4][5] The label must include:
-
Segregation: Store the waste container separately from incompatible materials, especially strong acids, bases, and oxidizing agents, to prevent inadvertent chemical reactions.[4][7] The container should be kept closed except when adding waste.[4]
Caption: Workflow for initial waste handling and segregation at the laboratory bench.
Phase 2: Preparation for Collection and Removal
Once the waste container is full or ready for disposal according to your lab's schedule, it must be prepared for safe removal.
-
Final Inspection: Ensure the container cap is tightly sealed and the container is not cracked or leaking. The label must be complete and fully legible.
-
Surface Decontamination: Carefully wipe the exterior of the container to remove any residual chemical contamination.[6]
-
Secondary Containment: Place the primary waste container into a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks during transport from the lab to the central accumulation area.[4]
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][6] Do not attempt to transport or dispose of the waste yourself outside of institutional protocols.[6]
Caption: Step-by-step process for preparing chemical waste for institutional collection.
Part 3: Final Disposal and Regulatory Framework
The final disposal of hazardous waste is a highly regulated process governed by agencies like the U.S. Environmental Protection Agency (EPA).[8][9]
-
Cradle-to-Grave Responsibility: The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final disposal.[9][10]
-
Professional Disposal: Your institution's EHS department partners with licensed waste disposal services to manage this process.[5]
-
Incineration: For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration at a permitted facility.[3] This process ensures the complete destruction of the chemical, converting it into less harmful substances.
Data and Procedural Summary
| Parameter | Guideline | Causality & Rationale |
| Waste Classification | Hazardous Waste | Based on potential irritant properties of the pyrrolidine ring and general laboratory best practices.[1][4] |
| Container Type | HDPE, Glass | Provides chemical resistance to organic compounds and prevents leaks.[4] |
| Key Incompatibles | Strong Acids, Strong Bases, Strong Oxidizers | To prevent uncontrolled hydrolysis of the ester or other hazardous chemical reactions.[7][11] |
| Primary Disposal Method | Licensed Professional Disposal | Ensures compliance with all local, state, and federal regulations (e.g., EPA RCRA).[5][8][12] |
| Recommended Technology | High-Temperature Incineration | Guarantees complete thermal destruction of the organic molecule.[3] |
By adhering to this structured protocol, you ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with the regulations that govern our work. This diligence is a hallmark of scientific excellence and a commitment to protecting ourselves, our colleagues, and our environment.
References
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How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
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Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
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Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Kamat Lab, University of Notre Dame. [Link]
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Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Chemical Management Resource Guide for School Administrators. U.S. Environmental Protection Agency (EPA). [Link]
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PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolidin-3-YL-acetic acid tert-butyl ester
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrolidin-3-YL-acetic acid tert-butyl ester (CAS No. 783301-96-2)[1][2][3]. The procedural guidance herein is synthesized from the known hazards of its structural parent, pyrrolidine, and related chemical structures. The objective is to foster a proactive safety culture by providing a framework that is both scientifically sound and practically applicable in a laboratory setting.
Hazard Analysis: A Structural Perspective
-
Pyrrolidine Moiety : The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor.[4][5][6] It is harmful if swallowed, inhaled, or in contact with skin, and critically, it is known to cause severe skin burns and eye damage.[4][5][6] Therefore, any derivative, including the topic compound, must be handled with the presumption of high corrosivity and toxicity.
-
Tert-Butyl Acetate Moiety : Tert-butyl acetate is also a flammable liquid.[7][8] It is known to cause skin, eye, and respiratory irritation.[7][8] Prolonged contact can lead to drying and cracking of the skin.[7]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to mitigate the identified risks. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must meet ANSI Z87.1 standards or equivalent. A face shield must be worn over the goggles, particularly when there is a risk of splashing.[9][10] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is recommended. Disposable nitrile gloves offer good short-term protection. For prolonged handling, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and replace them immediately if contaminated.[10][11] |
| Respiratory Protection | Use within a certified chemical fume hood | All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[10][11] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to offer protection from potential spills.[10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety. The following workflow is designed to minimize exposure and prevent accidents.
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Detailed Steps:
-
Preparation :
-
Ensure a safety shower and eyewash station are accessible and have been recently tested.[11]
-
Confirm that the chemical fume hood has a valid certification.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
All manipulations of the compound must be performed within the fume hood to prevent the inhalation of vapors.[10]
-
Ground all equipment to mitigate the risk of static discharge, given the flammability of related compounds.[10]
-
Avoid direct contact with skin and eyes. In the event of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[4]
-
-
Storage :
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste management is a critical component of laboratory safety. All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Disposal Workflow
Caption: A workflow diagram for the proper segregation and disposal of hazardous waste generated from handling the compound.
Detailed Steps:
-
Waste Segregation :
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, properly labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[12]
-
Solid Waste : All contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Container Management :
-
Ensure all waste containers are in good condition, free from leaks, and kept closed when not in use.
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".[12]
-
-
Storage and Disposal :
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.
References
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Pyrrolidine - Apollo Scientific.
-
Material Safety Data Sheet - Pyrrolidine - Cole-Parmer.
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Personal protective equipment for handling 2-(Furan-3-yl)-1-tosylpyrrolidine - Benchchem.
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Personal protective equipment for handling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide - Benchchem.
-
This compound | CymitQuimica.
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tert-BUTYL ACETATE HAZARD SUMMARY.
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PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
Proper Disposal of 2-Methylpyrrolidine: A Guide for Laboratory Professionals - Benchchem.
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SAFETY DATA SHEET - Sigma-Aldrich (Pyrrolidine).
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Pyrrolidin-3-yl-acetic acid | C6H11NO2 | CID 4125298 - PubChem.
-
SAFETY DATA SHEET - Sigma-Aldrich (tert-Butyl acetate).
-
Safety Data Sheet - A.G. Layne (Tertiary butyl acetate).
-
PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
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SAFETY DATA SHEET - Fisher Scientific (tert-Butyl acetate).
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SAFETY DATA SHEET - Fisher Scientific (Pyrrolidine).
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TERT BUTYL ACETATE - ChemCentral.com.
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3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester - AK Scientific, Inc.
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This compound HCL - Suzhou Ulit Pharmaceutical Chemical Technology Co., Ltd.
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tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride - ChemBK.
-
Safety Data Sheet: Tert-butyl acetate - NIC Industries.
-
Tert-butyl (S)-2-(pyrrolidin-2-yl)acetate hydrochloride AKSci 5426FY.
-
783301-96-2|tert-Butyl 2-(pyrrolidin-3-yl)acetate - BLDpharm.
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Pyrrolidin-2-yl-acetic acid tert-butyl ester - Chem-Impex.
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Safety Data Sheet: Tert-butyl acetate - NIC Industries.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
